15-methylprostaglandin D2
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLUMAOXBULOZ-QEQARHSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85280-90-6 | |
| Record name | 15-methylprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-METHYL PROSTAGLANDIN D2, (15S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLI7N28B31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
discovery and synthesis of 15-methylprostaglandin D2
Initiating Literature Review
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Analyzing Synthesis Strategy
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Locating Crucial Publications
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Analyzing Synthesis Procedures
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Locating Critical Data
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Seeking Experimental Details
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enantioselective synthesis of 15(R)-Me-PGD2
An In-Depth Technical Guide to the Enantioselective Synthesis of 15(R)-Methyl-Prostaglandin D₂
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the enantioselective synthesis of 15(R)-Methyl-Prostaglandin D₂ (15(R)-Me-PGD₂), a potent and selective agonist for the CRTH2/DP2 receptor. As a metabolically stable analog of Prostaglandin D₂, this molecule is a crucial pharmacological tool for investigating inflammatory diseases such as asthma and allergic rhinitis. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a deep understanding of the synthetic strategies, mechanistic rationales, and practical methodologies required to access this complex chiral molecule. We will dissect the key retrosynthetic approaches, with a primary focus on a convergent strategy utilizing olefin cross-metathesis, and explore alternative organocatalytic methods that represent the cutting edge of prostaglandin synthesis.
Introduction: The Significance of 15(R)-Me-PGD₂
Prostaglandin D₂ (PGD₂) is a primary cyclooxygenase metabolite of arachidonic acid that mediates a wide array of physiological and pathophysiological processes.[1][2] Its effects are transduced through two distinct G-protein-coupled receptors: the DP1 receptor, which leads to smooth muscle relaxation, and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3] Activation of the DP2 receptor is particularly relevant in the context of allergic inflammation, as it mediates the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.
The therapeutic and research potential of targeting the DP2 receptor is significant; however, natural PGD₂ is metabolically labile. The introduction of a methyl group at the C15 position sterically hinders the enzymatic oxidation of the C15-hydroxyl group, a primary route of metabolic inactivation. This modification led to the development of 15-methyl PGD₂ analogs.
Intriguingly, the stereochemistry at C15 dramatically influences receptor selectivity and potency. While the natural configuration is (S), the synthetic 15(R)-methyl analog, 15(R)-Me-PGD₂ , was found to be a surprisingly potent and highly selective agonist for the DP2 receptor.[4] It is approximately five times more potent than native PGD₂ in activating eosinophils and displays minimal activity at the DP1 receptor.[3][4] This unique pharmacological profile makes 15(R)-Me-PGD₂ an invaluable molecular probe for elucidating the role of the DP2 receptor in inflammatory diseases and a benchmark for the development of novel anti-inflammatory therapeutics.
The synthesis of 15(R)-Me-PGD₂, however, is a formidable challenge. The molecule contains a dense array of stereocenters, a sensitive β-ketol system on the cyclopentanone ring, and two geometrically defined olefinic side chains. The core challenge lies in controlling the absolute stereochemistry at five distinct centers, particularly the unnatural (R)-configuration at C15.
Retrosynthetic Analysis and Core Strategies
The complex architecture of 15(R)-Me-PGD₂ invites several retrosynthetic approaches. A logical analysis reveals two primary convergent strategies that deconstruct the molecule into more manageable synthons.
Caption: High-level retrosynthetic analysis of 15(R)-Me-PGD₂.
Strategy A: Convergent Olefin Cross-Metathesis. This is the most successfully reported approach for the first total synthesis of 15(R)-Me-PGD₂.[5] It hinges on a late-stage construction of the ω-side chain. The key disconnection is at the C13-C14 double bond, which is formed via an olefin cross-metathesis reaction. This strategy's primary advantage is that it allows for the independent, enantioselective synthesis of the ω-side chain, embedding the critical 15(R)-methyl stereocenter with high fidelity before its attachment to the prostaglandin core.
Strategy B: The Classic Corey Lactone Approach. Prostaglandin synthesis has been historically dominated by strategies originating from the versatile Corey lactone intermediate.[6][7] This approach involves the sequential elaboration of the α- and ω-side chains from a pre-formed, stereochemically rich cyclopentane core. The α-chain is typically installed via a Wittig reaction, while the ω-chain is constructed using a Horner-Wadsworth-Emmons (HWE) olefination. The challenge in adapting this for 15(R)-Me-PGD₂ lies in the stereoselective introduction of the 15(R)-methyl group during the HWE sequence.
While organocatalysis has been used to create key bicyclic intermediates for other prostaglandins, its direct application to a published synthesis of 15(R)-Me-PGD₂ is less documented.[8][9] However, its power in establishing the core stereocenters makes it a highly relevant and promising alternative strategy.[10][11]
Synthesis via Olefin Cross-Metathesis: A Detailed Walkthrough
The first total synthesis of 15(R)-Me-PGD₂ was achieved by Rokach and coworkers, providing a blueprint for accessing this molecule enantioselectively.[5] The strategy is elegant in its convergence, separating the challenges of the cyclopentanone core from the stereochemically complex ω-side chain.
Caption: Key workflow for the enantioselective synthesis of 15(R)-Me-PGD₂.
Enantioselective Synthesis of the ω-Side Chain
The causality behind synthesizing the side chain separately is rooted in risk mitigation and stereochemical certainty. Establishing the C15 stereocenter on a smaller, less complex fragment is more efficient and higher yielding than attempting the same transformation on a fully elaborated prostaglandin skeleton.
The synthesis commences with the commercially available (R)-Roche ester, which provides the foundational C3 stereocenter (which will become C15).
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Protection: The primary alcohol is protected as a bulky tert-butyldiphenylsilyl (TBDPS) ether. This group is chosen for its robustness, surviving the subsequent organometallic and Wittig reaction conditions.
-
Reduction: The ester is reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C). This step is critical; precise control of stoichiometry and temperature is necessary to prevent over-reduction to the alcohol.
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Olefination: A Wittig reaction with (carbomethoxymethylene)triphenylphosphorane introduces the α,β-unsaturated ester, extending the carbon chain.
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Methylation: The key transformation involves the 1,2-addition of two equivalents of methyllithium to the unsaturated ester. This creates the tertiary alcohol and installs the C15-methyl group, finalizing the desired 15(R) stereochemistry. The pre-existing stereocenter directs the attack of the nucleophile.
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Final Synthon: The resulting allylic alcohol is the complete ω-side chain synthon, primed for the cross-metathesis reaction.
Preparation of the Cyclopentene Core
The synthesis of the core structure begins with the well-known Corey lactone diol, a testament to the enduring utility of this building block in prostanoid synthesis.[12]
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Functional Group Manipulation: The Corey lactone diol undergoes a series of protection, oxidation, and olefination steps to install a placeholder for the ω-chain. This typically involves oxidation of the C11-hydroxyl to a ketone, followed by a Horner-Wadsworth-Emmons reaction to form an enone, which is then stereoselectively reduced.
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α-Chain Installation: The lactone is reduced to a lactol, which serves as a masked aldehyde. A Wittig reaction with the appropriate phosphonium ylide (derived from 5-bromopentanoic acid) installs the full α-side chain.
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Final Synthon: Subsequent protection and functional group manipulations yield the terminal alkene on the cyclopentane core, the second partner for the cross-metathesis reaction.
The Convergent Step: Olefin Cross-Metathesis
This is the linchpin of the entire synthesis. The ω-side chain synthon and the cyclopentene core are coupled using a second-generation Grubbs catalyst.
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Rationale: Olefin metathesis is an exceptionally powerful C=C bond-forming reaction. Its tolerance of numerous functional groups (esters, protected alcohols, carboxylic acids) makes it ideal for late-stage coupling of complex fragments, dramatically improving convergence and overall efficiency compared to linear approaches. The choice of the Grubbs II catalyst is based on its high activity and stability.
This reaction forges the C13-C14 (E)-alkene with high stereoselectivity, delivering the complete carbon skeleton of the target molecule.
Final Transformations
With the full skeleton assembled, the synthesis is completed through a sequence of deprotection and oxidation steps.
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Silyl Ether Deprotection: The multiple silyl protecting groups are removed, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF).
-
Selective Oxidation: The C9-hydroxyl group is selectively oxidized to the ketone. This step is delicate due to the presence of the C11 and C15 hydroxyls. A common method is the use of Jones oxidation under carefully controlled conditions.[6] The presence of the β-ketol system makes the final product sensitive to base-catalyzed elimination, necessitating careful handling and purification.
Detailed Experimental Protocol: Olefin Cross-Metathesis
The following protocol is a representative, self-validating system for the key convergent step.
Reaction: Coupling of ω-Chain Synthon and Cyclopentene Core
| Reagent | M.W. | Amount | Moles | Eq. |
| Core Synthon | 350.5 | 100 mg | 0.285 | 1.0 |
| ω-Chain Synthon | 396.6 | 136 mg | 0.342 | 1.2 |
| Grubbs II Catalyst | 848.97 | 24 mg | 0.028 | 0.1 |
| Dichloromethane | - | 15 mL | - | - |
Procedure:
-
Inert Atmosphere: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a positive pressure of dry argon.
-
Reagent Addition: To the flask, add the Core Synthon (100 mg, 0.285 mmol) and the ω-Chain Synthon (136 mg, 0.342 mmol). Dissolve the solids in anhydrous dichloromethane (15 mL).
-
Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst. This is a critical step for reproducibility.
-
Catalyst Introduction: Add the Grubbs II catalyst (24 mg, 0.028 mmol) to the solution in one portion. The solution will typically turn from purple/brown to dark brown.
-
Reaction: Heat the reaction mixture to reflux (approx. 40 °C) under the argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Quenching: Upon completion, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing to 25% ethyl acetate in hexanes) is typically effective for separating the desired product from starting materials and homodimers.
-
Characterization: The purified, coupled product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure before proceeding to the final deprotection and oxidation steps.
Conclusion and Future Perspectives
The enantioselective synthesis of 15(R)-Me-PGD₂ has been successfully achieved, with the convergent olefin cross-metathesis strategy representing the most robust and validated route.[5] This approach elegantly manages the molecule's stereochemical complexity by preparing the chiral ω-side chain independently before coupling it to the core. This minimizes synthetic risk and maximizes material throughput.
Future advancements in this field will likely focus on increasing step economy. The lengthy sequences required to prepare both the core and side-chain synthons, often starting from the Corey lactone, present opportunities for innovation. The application of modern organocatalytic cascades could provide more direct access to the stereochemically dense cyclopentanone core.[8][13] For example, an organocatalytic aldol cascade of succinaldehyde can rapidly generate a bicyclic enal intermediate, which is a versatile precursor for various prostaglandins.[9][11] Adapting such a strategy could significantly shorten the overall synthetic sequence. Furthermore, developments in catalytic C-H functionalization could offer novel disconnections for installing the side chains, further streamlining the synthesis of this important pharmacological tool.
References
-
Patel, P., Lee, G. J., Kim, S., Grant, G. E., Powell, W. S., & Rokach, J. (2008). Enantio- and stereospecific syntheses of 15(R)-Me-PGD2, a potent and selective DP2-receptor agonist. The Journal of Organic Chemistry, 73(18), 7213–7218. [Link]
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Kim, S., Bellone, S., Maxey, K. M., Powell, W. S., Lee, G. J., & Rokach, J. (2005). Synthesis of 15R-PGD2: a potential DP2 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(7), 1873–1876. [Link]
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Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 489(7415), 278–281. [Link]
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Ma, S., & Lu, X. (2021). Pot-economical total synthesis of prostaglandins via organocatalyst-mediated asymmetric reactions. Bulletin of the Chemical Society of Japan, 94(3), 936-947. [Link]
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Ispas, C., & Caira, M. R. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]
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Aggarwal, V. K., & Coulthard, G. (2020). Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde. Accounts of Chemical Research, 53(8), 1670-1682. [Link]
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Coulthard, G., Jolit, A., & Aggarwal, V. K. (2015). Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate. Organic Letters, 17(2), 386-389. [Link]
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Monvoisin, A., & Powell, W. S. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 305(2), 657–662. [Link]
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Vijendhar, K., Srinivas, B., & Boodida, S. (2015). A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol. Journal of Chemical Sciences, 127(11), 2023–2028. [Link]
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Li, J., Stoltz, B. M., & Grubbs, R. H. (2019). Enantioselective Synthesis of 15-Deoxy-Δ12,14-Prostaglandin J2. Organic Letters, 21(24), 10139–10142. [Link]
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Chemistry LibreTexts. (2021). 10: Strategies in Prostaglandins Synthesis. [Link]
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An In-depth Technical Guide to 15-Methylprostaglandin D2: Physicochemical Properties, Biological Activity, and Experimental Protocols
This guide provides a comprehensive technical overview of 15-methylprostaglandin D2, a synthetic analog of the naturally occurring prostaglandin D2 (PGD2). The introduction of a methyl group at the C-15 position significantly alters the compound's metabolic stability and pharmacological profile, making it a valuable tool for researchers in fields such as immunology, pharmacology, and drug development. This document will delve into the distinct properties and activities of the two primary stereoisomers, 15(R)-methyl PGD2 and 15(S)-methyl PGD2, offering detailed physicochemical data, exploring their mechanisms of action, and providing practical experimental protocols.
Introduction: The Significance of C-15 Methylation
Prostaglandin D2 is a key lipid mediator derived from the arachidonic acid cascade. It is produced by mast cells and other cell types and plays a crucial role in various physiological and pathological processes, including sleep regulation, allergic inflammation, and vasodilation.[1][2] A major limitation in the experimental use of PGD2 is its rapid metabolic inactivation, primarily through the enzymatic oxidation of the C-15 hydroxyl group.[3]
The synthesis of 15-methylprostaglandin D2 circumvents this issue. The methyl group at the C-15 position sterically hinders the dehydrogenase enzyme responsible for its degradation, leading to a metabolically stable analog.[3][4] This enhanced stability makes 15-methyl PGD2 a more reliable and potent tool for in vitro and in vivo studies. However, the stereochemistry at the C-15 position—whether the methyl group is in the R or S configuration—dramatically influences its biological activity and receptor selectivity.
Physicochemical Properties: A Tale of Two Isomers
The fundamental physicochemical characteristics of 15-methyl PGD2 are presented below. It is critical to distinguish between the 15(R) and 15(S) isomers, as their biological activities differ significantly.
| Property | 15(R)-methyl Prostaglandin D2 | 15(S)-methyl Prostaglandin D2 |
| Synonyms | 15(R)-15-methyl PGD2 | 15(S)-15-methyl PGD2 |
| CAS Number | 210978-26-0[5] | 85280-90-6[4] |
| Molecular Formula | C₂₁H₃₄O₅[5] | C₂₁H₃₄O₅ |
| Molecular Weight | 366.5 g/mol [5][6] | 366.5 g/mol [4] |
| Purity | ≥95%[5][7] | ≥95%[4] |
| Appearance | Typically supplied as a solution in methyl acetate[5] | Typically supplied as a solution in methyl acetate[4] |
| Storage | -20°C[5] | -20°C |
| Stability | ≥2 years at -20°C[5] | Information not specified |
Solubility
Proper solubilization is critical for experimental success. The following table summarizes the solubility of both isomers in common laboratory solvents. It is recommended to prepare fresh aqueous solutions daily.[5]
| Solvent | 15(R)-methyl PGD2 Solubility | 15(S)-methyl PGD2 Solubility |
| Ethanol | ~75 mg/mL[5] | >75 mg/mL[4] |
| DMSO | ~50 mg/mL[5] | >50 mg/mL[4] |
| Dimethylformamide (DMF) | ~100 mg/mL[5] | >100 mg/mL[4] |
| PBS (pH 7.2) | ~5 mg/mL[5][7] | >5 mg/mL[4] |
Expert Insight: For maximum solubility in aqueous buffers, it is advised to first evaporate the supplied solvent (e.g., methyl acetate) under a gentle stream of nitrogen and then reconstitute the compound in the aqueous buffer of choice.[5] For in vivo applications, various formulations involving DMSO, PEG300, Tween-80, and saline can be utilized to achieve clear solutions.[8]
Biological Activity and Mechanism of Action
PGD2 exerts its effects through two distinct G-protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][7] The 15-methyl PGD2 isomers exhibit markedly different affinities and selectivities for these receptors.
15(R)-methyl Prostaglandin D2: A Potent and Selective DP2 (CRTH2) Agonist
15(R)-methyl PGD2 is a highly potent and selective agonist for the DP2 receptor.[1][7] In fact, it is considered the most potent known DP2 receptor agonist.[1] Its potency is approximately 5 times greater than that of native PGD2 and about 75 times greater than its 15(S) counterpart in activating eosinophils.[1]
-
Mechanism of Action: The DP2 receptor is a Gαi-coupled receptor. Its activation by 15(R)-methyl PGD2 leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and an increase in intracellular calcium. This signaling cascade mediates chemotaxis and activation of key inflammatory cells.[1]
-
Biological Effects: As a potent DP2 agonist, 15(R)-methyl PGD2 is a powerful chemoattractant for eosinophils, basophils, and Th2 lymphocytes.[1] It stimulates CD11b expression and actin polymerization in eosinophils, key events in cell adhesion and migration.[1] Due to its selectivity and metabolic stability, 15(R)-methyl PGD2 is an invaluable tool for studying the role of the DP2 receptor in allergic diseases such as asthma and allergic rhinitis.[1]
15(S)-methyl Prostaglandin D2: A Metabolically Stable PGD2 Analog
In contrast to the 15(R) isomer, 15(S)-methyl PGD2 is less potent at the DP2 receptor.[1] However, it retains some of the broader activities of PGD2. It has been shown to induce vasoconstriction and increase systemic blood pressure, with reduced inhibitory activity on ADP-induced platelet aggregation compared to PGD2.[4] It also demonstrates strong antifertility activity in hamsters, being 200-fold more potent than PGD2 in this regard.[4]
Signaling Pathways
The differential receptor activation by PGD2 and its analogs is crucial for their distinct biological outcomes.
Figure 2: Workflow for preparing a stock solution of 15-methyl PGD2.
Protocol:
-
Solvent Evaporation: If the compound is supplied in a volatile solvent like methyl acetate, carefully evaporate the solvent under a gentle stream of nitrogen until a solid or oil remains.
-
Reconstitution: Immediately add the desired volume of a high-purity organic solvent such as DMSO or ethanol to achieve the target stock concentration (e.g., 10-100 mg/mL). [5]3. Dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication can be used if precipitation occurs, but care should be taken to avoid degradation. [8]4. Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is sufficient. [8]It is advisable to store solutions under an inert gas like nitrogen. [8]
Eosinophil Chemotaxis Assay (using 15(R)-methyl PGD2)
This protocol provides a framework for assessing the chemoattractant properties of 15(R)-methyl PGD2 on human eosinophils.
Materials:
-
Isolated human eosinophils
-
15(R)-methyl PGD2
-
Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Prepare Chemoattractant Gradient: Prepare serial dilutions of 15(R)-methyl PGD2 in assay buffer (e.g., from 0.1 nM to 100 nM). Add these solutions to the lower wells of the chemotaxis chamber. Use assay buffer alone as a negative control.
-
Cell Preparation: Resuspend freshly isolated eosinophils in assay buffer to a concentration of 1 x 10⁶ cells/mL.
-
Assay Assembly: Place the polycarbonate membrane over the lower wells. Carefully add the eosinophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Quantification: After incubation, remove the membrane. Scrape off non-migrated cells from the top surface. Stain the migrated cells on the bottom surface with a suitable stain (e.g., Diff-Quik).
-
Analysis: Count the number of migrated cells in several high-power fields for each condition. Plot the number of migrated cells against the concentration of 15(R)-methyl PGD2 to determine the EC₅₀ value. The reported EC₅₀ for eosinophil chemotaxis is approximately 1.7 nM. [1][7]
Conclusion
15-methylprostaglandin D2, in its 15(R) and 15(S) isomeric forms, represents a class of powerful research tools. The methylation at the C-15 position confers metabolic stability, a crucial attribute for reliable pharmacological studies. The profound difference in receptor selectivity between the isomers—with 15(R)-methyl PGD2 being a potent and selective DP2 agonist—underscores the importance of stereochemistry in drug design and biological function. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize these compounds in their investigations into allergic inflammation and other PGD2-mediated processes.
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Drugs.com. Hemabate: Package Insert / Prescribing Information. [Link]
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Monneret, G., et al. (2001). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. PubMed. [Link]
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Wikipedia. Carboprost. [Link]
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Hankins, G. D., et al. (1988). Maternal arterial desaturation with 15-methyl prostaglandin F2 alpha for uterine atony. PubMed. [Link]
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Schlotterer, A., et al. (2018). Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes. PubMed Central. [Link]
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Wikipedia. Prostaglandin D2. [Link]
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15-methylprostaglandin D2 molecular structure
An In-depth Technical Guide to the Molecular Structure and Biological Function of 15-Methylprostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism.[1] It is a key player in a wide array of physiological and pathological processes, including the regulation of sleep and body temperature, inflammation, and allergic responses.[1][2] The biological effects of PGD2 are mediated primarily through two distinct G protein-coupled receptors: the DP1 receptor (DP1) and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[2][3] The inherent metabolic instability of natural prostaglandins, however, presents challenges for in-depth laboratory investigation.
To overcome this limitation, chemically modified analogs have been developed. This guide focuses on 15-methylprostaglandin D2 (15-methyl-PGD2), a synthetic and metabolically robust analog of PGD2. The addition of a methyl group at the C-15 position strategically blocks enzymatic oxidation, a primary route of inactivation for natural prostaglandins.[4] This structural modification results in a molecule with enhanced stability and, significantly, isoform-specific biological activity that has made it an invaluable tool in dissecting the complex PGD2 signaling pathway. This document provides a comprehensive technical overview of the molecular structure, stereospecific bioactivity, synthesis, and experimental application of 15-methylprostaglandin D2.
Molecular Structure and Physicochemical Properties
The foundational structure of 15-methyl-PGD2 is the "prostanoid" scaffold, characterized by a 20-carbon carboxylic acid containing a five-membered ring. The specific structure of 15-methyl-PGD2 includes a cyclopentanone ring with hydroxyl groups at positions C-9 and C-11, and two distinct aliphatic side chains.
The most critical structural feature of 15-methyl-PGD2 is the methylation at the C-15 position. In natural PGD2, the C-15 hydroxyl group is susceptible to enzymatic oxidation to the corresponding ketone, which deactivates the molecule.[4] The presence of the C-15 methyl group creates a tertiary carbinol, sterically hindering this metabolic transformation and significantly increasing the compound's biological half-life.[4]
Stereochemistry: The 15(R) and 15(S) Isomers
The introduction of the methyl group at C-15 creates a new chiral center, leading to two distinct stereoisomers: 15(R)-methyl-PGD2 and 15(S)-methyl-PGD2. This stereochemical difference has profound implications for their biological activity and receptor selectivity.[5]
-
15(R)-methylprostaglandin D2 : This isomer, which has the "unnatural" R-configuration at the C-15 position, is a highly potent and selective agonist for the DP2 (CRTH2) receptor.[5][6] Its selectivity makes it an exceptional tool for studying DP2-mediated physiological events.
-
15(S)-methylprostaglandin D2 : This isomer shows significantly lower potency at the DP2 receptor.[5] While it is more active at the DP1 receptor compared to its 15(R) counterpart, its overall activity at DP1 is still weak relative to native PGD2.[5]
Physicochemical Data for 15(R)-Methylprostaglandin D2
The following table summarizes the key physicochemical properties of the more extensively studied and utilized 15(R) isomer.
| Property | Value | Source(s) |
| Formal Name | 9α,15R-dihydroxy-11-oxo-15-methyl-prosta-5Z,13E-dien-1-oic acid | [6] |
| Molecular Formula | C21H34O5 | [6][7] |
| Formula Weight | 366.5 g/mol | [6][7] |
| CAS Number | 210978-26-0 | [6][8] |
| Appearance | Colorless to light yellow liquid (often supplied in a solvent) | [7] |
| Solubility | Soluble in DMF (>100 mg/ml), DMSO (>50 mg/ml), Ethanol (>75 mg/ml) | [6] |
Synthesis and Characterization
The synthesis of 15-methylprostaglandins is a well-established process in medicinal chemistry. A common strategy involves the use of the "Corey lactone," a versatile intermediate in prostanoid synthesis. The key C-15 methylation step can be achieved by reacting the lactone with a methyl Grignard reagent (MeMgBr) or trimethylaluminium.[4] This reaction yields a mixture of the 15(R) and 15(S) diastereomers, which must then be separated and carried through subsequent standard transformations to yield the final product.[4] More recently, total syntheses specifically designed to produce the 15(R) isomer have been reported, providing more direct access to this valuable research compound.[9][10]
For characterization and quality control, high-performance liquid chromatography (HPLC) and tandem mass spectrometry (UHPLC-MS/MS) are the methods of choice.[11] These techniques allow for the confirmation of molecular weight, assessment of purity, and quantification in biological matrices.[11][12]
Biological Activity and Mechanism of Action
PGD2 and its analogs exert their effects by binding to the DP1 and DP2 receptors, which often trigger opposing or distinct cellular responses.[13]
-
DP1 Receptor : Activation of the Gs-coupled DP1 receptor leads to an increase in intracellular cyclic AMP (cAMP).[5] This pathway is typically associated with vasodilation and the inhibition of platelet aggregation.[1][6]
-
DP2 (CRTH2) Receptor : Activation of the Gi-coupled DP2 receptor inhibits adenylyl cyclase and leads to an increase in intracellular calcium (Ca2+), promoting chemotaxis and cellular activation.[5] This receptor is predominantly found on immune cells central to type 2 allergic inflammation, such as T-helper 2 (Th2) cells, eosinophils, and basophils.[1][2][14]
15-methyl-PGD2 isomers are crucial for differentiating the functions of these two receptors. 15(R)-methyl-PGD2 is the most potent and selective DP2 receptor agonist identified to date.[5] This selectivity is demonstrated by its potent ability to induce DP2-mediated responses at nanomolar concentrations, while having negligible activity at the DP1 receptor even at micromolar concentrations.[6][7]
Quantitative Biological Activity of 15(R)-Methyl-PGD2
| Biological Response (DP2-mediated) | EC50 Value (nM) | Comparison to PGD2 | Source(s) |
| Eosinophil CD11b Expression | 1.4 | ~3-5 fold more potent | [6][7] |
| Eosinophil Actin Polymerization | 3.8 | ~3-5 fold more potent | [6][7] |
| Eosinophil Chemotaxis | 1.7 | ~5-6 fold more potent | [5][6][7] |
| Biological Response (DP1-mediated) | EC50 Value | Comparison to PGD2 | Source(s) |
| Increase in Platelet cAMP | >10,000 | Significantly less potent | [6][7] |
PGD2 Signaling Pathway Diagram
The following diagram illustrates the differential signaling of PGD2 and its 15-methyl analogs through the DP1 and DP2 receptors.
Caption: PGD2 signaling via DP1 and DP2 receptors.
Experimental Protocols
The utility of 15(R)-methyl-PGD2 is best demonstrated through its application in specific, validated experimental protocols.
Protocol 1: Preparation of 15(R)-Methyl-PGD2 Stock Solution
Causality: Prostanoids are lipids and often have poor aqueous solubility. A concentrated stock solution in an appropriate organic solvent is necessary for accurate and reproducible dilutions into aqueous experimental media. DMSO is a common choice due to its high solubilizing capacity and compatibility with most cell-based assays at low final concentrations (<0.1%).
Materials:
-
15(R)-methyl-PGD2 (e.g., 100 µg vial)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated micropipettes
-
Amber glass or polypropylene storage vials
Procedure:
-
Allow the vial of 15(R)-methyl-PGD2 to equilibrate to room temperature before opening to prevent condensation.
-
Based on the mass provided by the manufacturer (e.g., 100 µg) and the molecular weight (366.5 g/mol ), calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 1 mg/mL).
-
Example Calculation for 1 mg/mL stock from 100 µg: Add 100 µL of DMSO to the vial.
-
-
Add the calculated volume of anhydrous DMSO directly to the vial.
-
Cap the vial tightly and vortex for 30-60 seconds to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Eosinophil Chemotaxis Assay using a Transwell System
Causality: This assay directly measures a key biological function mediated by the DP2 receptor: the directed migration of eosinophils toward a chemoattractant. The use of a Transwell plate with a porous membrane provides a robust and quantifiable system to assess this process.
Materials:
-
Human eosinophils, isolated from peripheral blood
-
RPMI 1640 medium with 0.1% Bovine Serum Albumin (BSA)
-
24-well Transwell plates (5 µm pore size)
-
15(R)-methyl-PGD2 stock solution (from Protocol 1)
-
Chemotaxis buffer (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Preparation : Resuspend freshly isolated eosinophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup : a. Prepare serial dilutions of 15(R)-methyl-PGD2 in chemotaxis buffer in the lower chambers of the 24-well plate. Final concentrations should span a range appropriate for the EC50 (e.g., 0.01 nM to 100 nM). Include a buffer-only well as a negative control. b. Add 600 µL of the diluted compound or control buffer to each of the lower wells.
-
Cell Addition : a. Place the Transwell inserts into the wells. b. Add 100 µL of the eosinophil suspension (100,000 cells) to the top of each insert.
-
Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification : a. Carefully remove the Transwell inserts. b. Collect the cells that have migrated into the lower chamber. c. Count the migrated cells using a hemocytometer or an automated cell counter.
-
Data Analysis : Plot the number of migrated cells against the concentration of 15(R)-methyl-PGD2. Use non-linear regression (e.g., sigmoidal dose-response) to calculate the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for Eosinophil Chemotaxis Assay.
Applications in Research and Drug Development
The high potency and selectivity of 15(R)-methyl-PGD2 make it an indispensable pharmacological tool for:
-
Target Validation : It allows researchers to selectively activate the DP2 receptor to investigate its role in cellular and animal models of disease, particularly in asthma, allergic rhinitis, and atopic dermatitis.[5]
-
Assay Development : It serves as a reliable positive control in high-throughput screening campaigns designed to identify DP2 receptor antagonists.
-
Mechanism of Action Studies : By specifically triggering the DP2 pathway, it helps elucidate the downstream signaling events and cellular consequences of receptor activation.
The insights gained from using tools like 15(R)-methyl-PGD2 have directly supported the rationale for developing DP2 receptor antagonists as potential anti-inflammatory therapeutics.
Conclusion
15-methylprostaglandin D2 represents a significant advancement over its parent compound for research purposes. The C-15 methylation confers metabolic stability, while the stereochemistry at this position dictates a remarkable degree of receptor selectivity. Specifically, the 15(R) isomer is a potent and selective agonist of the DP2 (CRTH2) receptor, providing the scientific community with a precise tool to explore the receptor's function in health and disease. Understanding the structure-activity relationship of this molecule is fundamental for any researcher or drug development professional working in the field of eicosanoids and inflammatory diseases.
References
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Wikipedia. (n.d.). Prostaglandin D2. Retrieved from [Link]
-
Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Carboprost. Retrieved from [Link]
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He, W., et al. (2018). Biosynthesis of prostaglandin 15dPGJ2 -glutathione and 15dPGJ2-cysteine conjugates in macrophages and mast cells via MGST3. PMC. Retrieved from [Link]
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Pfizer. (n.d.). Hemabate® carboprost tromethamine injection, USP. Retrieved from [Link]
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Drugs.com. (n.d.). Hemabate: Package Insert / Prescribing Information. Retrieved from [Link]
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Lindstrom, E. G., et al. (1989). Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. PubMed. Retrieved from [Link]
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Culp, B. R., et al. (1979). Biosynthesis of prostaglandin D2, 15-ketoprostaglandin E2, and hydroxy fatty acids by ram seminal vesicle microsomes. PubMed. Retrieved from [Link]
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Kim, S., et al. (2005). Synthesis of 15R-PGD2: a potential DP2 receptor agonist. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Prostaglandin D2 receptor. Retrieved from [Link]
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Gervais, F. G., et al. (2001). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. PMC. Retrieved from [Link]
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Rossi, A., et al. (2000). 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway. PubMed. Retrieved from [Link]
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PubChem. (n.d.). (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid. Retrieved from [Link]
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Kim, S., et al. (2008). Enantio- and stereospecific syntheses of 15(R)-Me-PGD2, a potent and selective DP2-receptor agonist. PubMed. Retrieved from [Link]
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Patsnap Synapse. (2024). What are PGD2 receptor modulators and how do they work?. Retrieved from [Link]
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Wiergowski, M., et al. (2023). Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations. MDPI. Retrieved from [Link]
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Maher, S. A., et al. (2015). Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. IIAM. Retrieved from [Link]
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ResearchGate. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Retrieved from [Link]
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Wang, Z., et al. (2012). 15-Deoxy-Δ(12,14)-prostaglandin J(2) attenuates the biological activities of monocyte/macrophage cell lines. PubMed. Retrieved from [Link]
-
Gupta, A. (2012). A comparative study of methylergonovine and 15-methyl prostaglandin F2αin active management of third stage of labor. ResearchGate. Retrieved from [Link]
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Schlotterer, A., et al. (2018). Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes. PubMed. Retrieved from [Link]
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Perez, C., et al. (2001). Prostaglandin D(2), its metabolite 15-d-PGJ(2), and peroxisome proliferator activated receptor-gamma agonists induce apoptosis in transformed, but not normal, human T lineage cells. PubMed. Retrieved from [Link]
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Li, S., et al. (2023). Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1. PubMed Central. Retrieved from [Link]
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The Core Mechanism of Action of 15-Methylprostaglandin D2
An In-depth Technical Guide
Abstract
15-methylprostaglandin D2 (15-methyl-PGD2) is a synthetic, metabolically stable analog of the endogenous lipid mediator, Prostaglandin D2 (PGD2).[1] Its resistance to metabolic degradation makes it a valuable tool for elucidating the complex signaling pathways governed by PGD2.[2] This guide provides a comprehensive technical overview of the mechanism of action of 15-methyl-PGD2, focusing on its dual interaction with the DP1 and CRTH2/DP2 receptors, the distinct downstream signaling cascades these interactions initiate, and the functional cellular consequences. We further provide validated experimental protocols for researchers to investigate these mechanisms in a laboratory setting.
Introduction: The Rationale for a Methylated Analog
Prostaglandin D2 (PGD2) is a major prostanoid produced by mast cells and is a critical mediator in the development of allergic diseases like asthma.[2][3] It exerts its diverse biological effects by engaging two distinct G-protein coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[4][5][6] While DP1 activation is often associated with anti-inflammatory effects, DP2 signaling is robustly pro-inflammatory, mediating the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[6][7]
A significant challenge in studying PGD2 is its rapid in-vivo metabolism. The introduction of a methyl group at the C-15 position yields 15-methyl-PGD2, a stable analog that is resistant to degradation. This enhanced stability provides a more sustained and potent tool for probing the physiological roles of PGD2 receptor signaling.[2] Specifically, the 15(R) stereoisomer has been identified as a particularly potent and selective agonist for the CRTH2/DP2 receptor.[1][2][8]
Receptor Engagement: A Tale of Two Receptors
The cellular response to 15-methyl-PGD2 is dictated by its binding affinity and the relative expression of DP1 and CRTH2/DP2 receptors on the target cell. While PGD2 activates both receptors, 15(R)-methyl-PGD2 shows marked selectivity for CRTH2/DP2.
Receptor Binding & Agonist Potency
Studies have quantified the potency of 15-methyl-PGD2 and its parent compound, PGD2, at both receptors. The data clearly illustrates the enhanced and selective activity of the 15(R) analog at the pro-inflammatory CRTH2/DP2 receptor.
| Compound | Target Receptor | Cellular Response Measured | Potency (EC50) |
| PGD2 | CRTH2/DP2 | Eosinophil Chemotaxis | ~10 nM[2] |
| 15(R)-methyl-PGD2 | CRTH2/DP2 | Eosinophil Chemotaxis | ~1.7 nM [2] |
| 15(R)-methyl-PGD2 | CRTH2/DP2 | Eosinophil CD11b Expression | ~1.4 nM [1][9] |
| PGD2 | DP1 | Platelet cAMP Increase | Potent Agonist[10] |
| 15(R)-methyl-PGD2 | DP1 | Platelet cAMP Increase | >10 µM (very weak) [1][9] |
| 15(S)-methyl-PGD2 | CRTH2/DP2 | Eosinophil Chemotaxis | ~128 nM[2] |
This table summarizes key findings, demonstrating that 15(R)-methyl-PGD2 is approximately 5-fold more potent than PGD2 at the CRTH2/DP2 receptor while being significantly less active at the DP1 receptor.
Downstream Signaling Pathways
The binding of 15-methyl-PGD2 to its cognate receptors initiates two divergent signaling cascades, fundamentally explaining its dual pro- and anti-inflammatory potential, which is largely dependent on the cellular context and receptor expression profile.
The DP1 Receptor / Gαs / cAMP Pathway
Activation of the DP1 receptor, though weak for the 15(R) isomer, is a critical component of endogenous PGD2 signaling. This pathway is classically anti-inflammatory.
-
Receptor Activation: PGD2 or an agonist binds to the DP1 receptor.
-
G-Protein Coupling: The receptor couples to a stimulatory G-protein, Gαs.[11][12]
-
Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[11][12]
-
PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[13]
-
Cellular Response: PKA phosphorylates downstream targets, leading to responses such as smooth muscle relaxation, inhibition of platelet aggregation, and suppression of certain immune cell functions.[1][5]
Caption: The CRTH2/DP2 receptor signaling cascade via the Gαi/Calcium pathway.
Key Experimental Protocols
The following protocols provide a robust framework for characterizing the mechanism of action of 15-methyl-PGD2 and other CRTH2/DP2 agonists.
Protocol: In Vitro Calcium Mobilization Assay
Core Principle: This assay directly measures the functional consequence of CRTH2/DP2 activation (Gαi coupling leading to calcium release) in a controlled cellular system.
Expertise & Causality: We use a cell line (e.g., HEK293) stably transfected to express the human CRTH2 receptor. This isolates the signaling pathway of interest. The mobilization of intracellular calcium is a direct and rapid downstream event of Gαi activation via PLC/IP3, making it a reliable readout of receptor agonism.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human CRTH2 in appropriate media (e.g., DMEM, 10% FBS, selection antibiotic). Seed cells into a 96-well, black-walled, clear-bottom plate to achieve 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Aspirate the culture medium and add 100 µL of loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye. Leave a final volume of 100 µL in each well.
-
Compound Preparation: Prepare a serial dilution of 15-methyl-PGD2 in the assay buffer at 5x the final desired concentration.
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm).
-
Inject 25 µL of the 5x compound solution (15-methyl-PGD2, PGD2, or vehicle) into the wells.
-
Immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis: The agonist-induced response is quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistical equation to determine the EC50 value.
Trustworthiness & Self-Validation:
-
Negative Control: The vehicle (e.g., DMSO diluted in buffer) should elicit no response.
-
Parental Cell Line: The untransfected parental HEK293 cell line should not respond to 15-methyl-PGD2, confirming the response is CRTH2-dependent.
-
Antagonist Confirmation: Pre-incubating the cells with a known CRTH2 antagonist (e.g., CAY10471, fevipiprant) should competitively inhibit the calcium flux induced by 15-methyl-PGD2, providing definitive proof of the mechanism. [14]
Protocol: In Vitro Eosinophil Chemotaxis Assay
Core Principle: This assay measures a key physiological function mediated by CRTH2/DP2 activation: the directed migration of eosinophils.
Expertise & Causality: Eosinophils are primary effector cells in allergic inflammation and prominently express CRTH2. [2]Their migration towards a concentration gradient of an agonist like 15-methyl-PGD2 is a direct functional outcome of the pro-inflammatory signaling cascade. This assay bridges the gap between molecular signaling and cellular function.
Methodology:
-
Eosinophil Isolation: Isolate human eosinophils from the peripheral blood of healthy donors using a negative selection immunomagnetic cell separation technique. Purity should be >98%.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber, Transwell plate) with a polycarbonate membrane (typically 5 µm pore size).
-
Loading:
-
Add serial dilutions of 15-methyl-PGD2 or control chemoattractants to the lower wells of the chamber.
-
Resuspend the isolated eosinophils in assay buffer and place a defined number (e.g., 2 x 10⁵ cells) into the upper chamber (on top of the membrane).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ humidified incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the upper chamber and wipe away the non-migrated cells from the top of the membrane.
-
Fix and stain the membrane (e.g., with Wright-Giemsa stain).
-
Count the number of cells that have migrated to the lower side of the membrane using light microscopy. Count multiple high-power fields per well for accuracy.
-
-
Data Analysis: Plot the number of migrated cells against the agonist concentration. The data will typically show a bell-shaped curve, characteristic of chemotactic responses.
Trustworthiness & Self-Validation:
-
Negative Control: The vehicle control should result in only random, basal migration.
-
Positive Control: A known eosinophil chemoattractant (e.g., eotaxin/CCL11) should be used to confirm the migratory capacity of the isolated cells.
-
Antagonist Confirmation: Pre-incubation of the eosinophils with a CRTH2 antagonist should abrogate the chemotactic response to 15-methyl-PGD2 but not to eotaxin (which uses a different receptor, CCR3), thus proving the specificity of the mechanism.
Conclusion
15-methylprostaglandin D2, particularly the 15(R) isomer, is a potent and selective agonist of the CRTH2/DP2 receptor. Its mechanism of action is primarily driven by the activation of a Gαi-coupled signaling pathway, leading to a robust increase in intracellular calcium and the initiation of pro-inflammatory cellular functions, most notably the chemotaxis of eosinophils and other key allergic effector cells. Its metabolic stability makes it an indispensable pharmacological tool for investigating the role of the PGD2/CRTH2 axis in allergic inflammation and for the screening and development of novel CRTH2 antagonists as potential therapeutics for diseases such as asthma and atopic dermatitis.
References
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Monneret, G., Cossette, C., Gravel, S., Rokach, J., & Powell, W. S. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355. [Link]
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Schratl, P., et al. (2022). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Allergy, Asthma & Clinical Immunology. [Link]
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Koller, B., et al. (2018). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Pharmacology & Therapeutics. [Link]
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Wikipedia. (n.d.). Prostaglandin DP2 receptor. [Link]
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Monneret, G., Li, H., Vasilescu, J., et al. (2002). Effects of 15d-PGJ 2 and PGD 2 on cAMP levels in human platelets. ResearchGate. [Link]
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Kim, S., Bellone, S., Maxey, K. M., Powell, W. S., Lee, G. J., & Rokach, J. (2005). Synthesis of 15R-PGD2: a potential DP2 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(7), 1873-1876. [Link]
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Schulze, T., et al. (2020). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Allergy. [Link]
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Wang, C., et al. (2018). Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. Molecular Cell. [Link]
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Lu, Q., et al. (2023). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. PNAS. [Link]
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Xu, Y., et al. (2023). Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1. Nature Communications. [Link]
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Cossette, C., et al. (2005). Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Xue, L., et al. (2014). The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. Mucosal Immunology. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Carboprost methylate?. [Link]
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O'Connell, P. J., et al. (2011). Prostaglandin D2 is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway. OncoImmunology. [Link]
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Woschnagg, C., et al. (2016). Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets. Frontiers in Medicine. [Link]
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Fukunaga, K., et al. (2015). Agonistic potency of 15(R)-15-methyl PGD2 on the N-terminus or ECL-swapped DP2-expressing cells. ResearchGate. [Link]
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Almishri, W., et al. (2005). Effects of prostaglandin D2, 15-deoxy-Delta12,14-prostaglandin J2, and selective DP1 and DP2 receptor agonists on pulmonary infiltration of eosinophils in Brown Norway rats. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Schulman, E. S., et al. (1982). Anaphylactic- and calcium-dependent generation of prostaglandin D2 (PGD2), thromboxane B2, and other cyclooxygenase products of arachidonic acid by dispersed human lung cells and relationship to histamine release. Journal of Immunology. [Link]
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15-Methylprostaglandin D2: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 15-methylprostaglandin D2 (15-methyl PGD2), a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document is intended for researchers, scientists, and drug development professionals investigating the roles of CRTH2 in health and disease.
Introduction: The CRTH2/DP2 Receptor - A Key Player in Type 2 Inflammation
Prostaglandin D2 (PGD2) is a major lipid mediator released primarily by activated mast cells, Th2 lymphocytes, and dendritic cells, particularly at sites of allergic inflammation[1]. It exerts its diverse biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the CRTH2/DP2 receptor[1][2]. While both receptors bind PGD2, they trigger opposing downstream signaling pathways and play different roles in the inflammatory cascade.
The CRTH2/DP2 receptor has garnered significant attention as a therapeutic target due to its central role in mediating pro-inflammatory responses associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis[3]. Unlike the DP1 receptor, which is coupled to Gs protein and increases intracellular cyclic AMP (cAMP) levels, the CRTH2/DP2 receptor is coupled to a Gi protein[4][5]. Activation of CRTH2/DP2 leads to a decrease in cAMP and an increase in intracellular calcium (Ca2+) mobilization, culminating in the chemotaxis, activation, and degranulation of key effector cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, and basophils[3][5].
15-Methylprostaglandin D2: A Potent and Selective Tool for CRTH2/DP2 Research
15-methylprostaglandin D2 (15-methyl PGD2) is a synthetic analog of PGD2 that has proven to be an invaluable tool for elucidating the function of the CRTH2/DP2 receptor. Its key advantages include metabolic stability and high potency and selectivity for CRTH2/DP2 over the DP1 receptor[6][7].
The 15(R) stereoisomer of 15-methyl PGD2 is particularly noteworthy, demonstrating significantly greater potency than the natural ligand PGD2 and its 15(S) counterpart in activating eosinophils[7]. This enhanced activity makes 15(R)-methyl PGD2 an ideal research tool for specific and robust activation of the CRTH2/DP2 pathway.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C21H34O5 | [8] |
| Molecular Weight | 366.5 g/mol | [8] |
| Solubility | Approx. 75 mg/mL in ethanol, 50 mg/mL in DMSO, 100 mg/mL in dimethylformamide. Sparingly soluble in aqueous buffers (approx. 5 mg/mL in PBS, pH 7.2). | [8] |
| Stability | Supplied as a solution in methyl acetate, stable for ≥2 years at -20°C. Aqueous solutions are not recommended for storage for more than one day. | [8] |
Mechanism of Action: The CRTH2/DP2 Signaling Cascade
Activation of the CRTH2/DP2 receptor by 15-methyl PGD2 initiates a well-defined signaling cascade within target cells. The following diagram illustrates the key steps involved.
Caption: CRTH2/DP2 receptor signaling pathway initiated by 15-methyl PGD2.
Upon binding of 15-methyl PGD2, the CRTH2/DP2 receptor activates the heterotrimeric G-protein Gi/o. The dissociated Gβγ subunits then activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5]. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm[5]. This rise in intracellular calcium is a critical signal for cellular responses such as degranulation and chemotaxis.
Furthermore, the Gβγ subunits can also activate Phosphoinositide 3-kinase (PI3K)[9]. This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β)[9]. The increased intracellular calcium also activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT)[5][9]. Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor to promote the expression of pro-inflammatory genes, including those for type 2 cytokines like IL-4, IL-5, and IL-13[5].
In Vitro Characterization of 15-Methyl PGD2 Activity
A battery of in vitro assays is essential for characterizing the potency and efficacy of CRTH2/DP2 receptor agonists. The following section details the protocols for key experiments.
Receptor Binding Assay
This assay quantifies the affinity of 15-methyl PGD2 for the CRTH2/DP2 receptor, typically using a radiolabeled ligand such as [3H]PGD2 in a competitive binding format.
Protocol: Radioligand Binding Assay for CRTH2/DP2
-
Membrane Preparation:
-
Culture cells expressing the human CRTH2/DP2 receptor (e.g., HEK293 cells)[10][11].
-
Harvest the cells and resuspend them in a homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors)[10].
-
Homogenize the cells and perform differential centrifugation to isolate the membrane fraction[10].
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA) and store at -80°C[10].
-
-
Binding Reaction:
-
In a 96-well plate, combine approximately 20 µg of membrane protein with varying concentrations of unlabeled 15-methyl PGD2 (for competition assay) or a fixed concentration for single-point displacement[10].
-
Add a constant concentration of [3H]PGD2 (e.g., 2 nM) to each well[10].
-
To determine non-specific binding, include wells with a high concentration of unlabeled PGD2 (e.g., 10 µM)[10].
-
The final reaction volume is typically 200 µL in a binding buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, and 0.1% w/v BSA)[10].
-
Incubate the plate for 2 hours at room temperature[10].
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine[12].
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[10][12].
-
Dry the filters and add a scintillation cocktail[10].
-
Quantify the radioactivity bound to the filters using a scintillation counter[10].
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki value.
-
Functional Assays
This assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of Gq/i-coupled receptor function.
Protocol: Fluorescence-Based Calcium Mobilization Assay
-
Cell Preparation:
-
Seed cells expressing the CRTH2/DP2 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight[1].
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at room temperature in the dark[1].
-
Wash the cells to remove excess dye and add a final volume of assay buffer[1].
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of 15-methyl PGD2 in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated liquid handling system to add the agonist to the cell plate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the agonist. The excitation and emission wavelengths will depend on the dye used (e.g., 488 nm excitation and 525 nm emission for Fluo-4)[1].
-
Record the fluorescence signal over time to capture the transient calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
This assay assesses the ability of 15-methyl PGD2 to induce the directed migration of CRTH2/DP2-expressing cells, a key physiological function of this receptor. The Boyden chamber assay is a classic and widely used method.
Protocol: Eosinophil Chemotaxis using a Modified Boyden Chamber
-
Cell Isolation and Preparation:
-
Isolate eosinophils from the peripheral blood of healthy or allergic donors using standard methods such as negative immunomagnetic selection[1].
-
Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 10% FCS and 10 mM HEPES) at a concentration of 1-2 x 10^6 cells/mL[13][14].
-
-
Assay Setup:
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours to allow for cell migration[13].
-
-
Quantification of Migration:
-
After incubation, remove the filter and fix and stain the migrated cells on the underside of the filter[1][13].
-
Count the number of migrated cells in several high-power fields using a microscope[13].
-
Alternatively, lyse the stained cells and measure the absorbance of the lysate for a more high-throughput readout[15].
-
-
Data Analysis:
-
Plot the number of migrated cells against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 for chemotaxis.
-
Quantitative Data Summary
The following table summarizes the reported potency of 15-methyl PGD2 and related compounds at the CRTH2/DP2 receptor in various functional assays.
| Compound | Assay | Cell Type | Potency (EC50/Ki) | Source |
| 15(R)-methyl PGD2 | Eosinophil CD11b Expression | Human Eosinophils | 1.4 nM (EC50) | [6] |
| Eosinophil Actin Polymerization | Human Eosinophils | 3.8 nM (EC50) | [6] | |
| Eosinophil Chemotaxis | Human Eosinophils | 1.7 nM (EC50) | [6][7] | |
| Platelet cAMP Inhibition (DP1) | Human Platelets | >10 µM (EC50) | [6] | |
| PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 10 nM (EC50) | [7] |
| CRTH2 Binding | HEK293 cells | 2.5 nM (Kd - high affinity), 109 nM (Kd - low affinity) | [11] | |
| 15(S)-methyl PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 128 nM (EC50) | [7] |
| CRTH2 Binding | HEK293 cells | 34.0 nM (Ki) | [11] | |
| DK-PGD2 | CRTH2 Binding | HEK293 cells | 2.91 nM (Ki) | |
| 15d-PGJ2 | CRTH2 Binding | HEK293 cells | 3.15 nM (Ki) |
In Vivo Applications: Modeling Allergic Inflammation
Animal models are indispensable for investigating the in vivo effects of CRTH2/DP2 activation and for evaluating the therapeutic potential of CRTH2/DP2-targeting drugs. The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model.
Workflow: Ovalbumin-Induced Allergic Asthma Model in Mice
Caption: Workflow for an ovalbumin-induced allergic asthma model in mice.
Protocol: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
-
Sensitization:
-
On day 0 and day 7, sensitize mice (e.g., BALB/c or C57BL/6) by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in sterile PBS[4].
-
-
Challenge:
-
Administration of 15-methyl PGD2:
-
While specific in vivo studies with 15-methyl PGD2 are limited, related compounds like 15d-PGJ2 have been administered subcutaneously (30-100 µg/kg) or intranasally (0.7-2.3 µ g/mouse ) 30 minutes before the allergen challenge[10]. A similar dosing strategy could be adapted for 15-methyl PGD2, with the exact dose determined by dose-response studies.
-
-
Analysis:
-
Twenty-four hours after the final OVA challenge, perform various analyses to assess the asthmatic phenotype[4]:
-
Airway Hyperresponsiveness (AHR): Measure the change in airway resistance in response to increasing doses of a bronchoconstrictor like methacholine using techniques such as whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify the number and type of inflammatory cells (especially eosinophils) and measure cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess peribronchial inflammation, mucus production, and airway remodeling.
-
Serum IgE: Measure the levels of OVA-specific IgE in the serum.
-
-
Conclusion and Future Directions
15-methyl PGD2, particularly the 15(R) stereoisomer, is a powerful and selective tool for probing the function of the CRTH2/DP2 receptor. Its metabolic stability and high potency make it superior to the natural ligand PGD2 for in vitro and potentially in vivo studies. The detailed protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate role of the CRTH2/DP2 signaling pathway in allergic inflammation and other disease states.
The development of potent and selective CRTH2/DP2 antagonists is an active area of drug discovery, with several candidates having entered clinical trials for asthma and other allergic conditions[6]. A thorough understanding of the effects of selective CRTH2/DP2 agonists like 15-methyl PGD2 in preclinical models is crucial for validating this therapeutic strategy and for identifying patient populations most likely to benefit from CRTH2/DP2-targeted therapies. Future research should continue to explore the downstream signaling pathways of CRTH2/DP2 in different cell types and the long-term consequences of receptor activation and inhibition in vivo.
References
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signaling pathway of 15-methylprostaglandin D2
An In-Depth Technical Guide to the Signaling Pathway of 15-Methylprostaglandin D2
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid, playing a multifaceted role in physiological and pathological processes, including the regulation of sleep, body temperature, and, most notably, allergic inflammation.[1][2][3] It is a major product of mast cells and is central to the development of allergic diseases like asthma.[1] PGD2 exerts its diverse effects by activating two distinct G-protein coupled receptors (GPCRs): the DP1 receptor, which is generally associated with anti-inflammatory and vasodilatory effects, and the DP2 receptor (also known as CRTH2), which predominantly mediates pro-inflammatory responses.[4][5]
Dissecting the specific contributions of these two receptors has been a significant challenge in prostaglandin research. The development of selective agonists and antagonists has been paramount to this effort. 15(R)-methylprostaglandin D2 (hereafter referred to as 15-methyl-PGD2) is a metabolically stable synthetic analog of PGD2 that has emerged as an invaluable pharmacological tool.[2][3] Its significance lies in its potent and highly selective agonism for the DP2 receptor, with negligible activity at the DP1 receptor.[2][5] This selectivity allows researchers to specifically interrogate the signaling cascades and cellular functions governed by DP2 activation.
This technical guide provides a comprehensive overview of the 15-methyl-PGD2 signaling pathway. We will explore its primary molecular target, delineate the intracellular signaling cascade, describe the resulting cellular and physiological consequences, and provide detailed, field-proven protocols for studying this pathway in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the critical role of the DP2 receptor in health and disease.
Chapter 1: The Molecular Target: A Tale of Two Receptors
The biological actions of PGD2 and its analogs are dictated by the differential expression and signaling of its two primary receptors, DP1 and DP2. Understanding the fundamental differences between these receptors is crucial to appreciating the utility of a selective agonist like 15-methyl-PGD2. Both are seven-transmembrane GPCRs, but they couple to different intracellular G-proteins, leading to opposing downstream effects.
-
The DP1 Receptor (PTGDR): The DP1 receptor primarily couples to a stimulatory G-protein (Gs).[6][7] Upon activation, the Gs alpha subunit stimulates adenylyl cyclase, leading to a robust increase in the intracellular second messenger cyclic AMP (cAMP).[6] This pathway is often associated with cellular relaxation and inhibitory functions, such as vasodilation and the inhibition of platelet aggregation.[2][5]
-
The DP2 Receptor (CRTH2/GPR44): In stark contrast, the DP2 receptor couples to an inhibitory G-protein (Gi).[6] Activation of the Gi alpha subunit inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.[6] More importantly, the dissociated Gβγ subunits activate downstream effectors like phospholipase C (PLC), which triggers an increase in intracellular calcium (Ca²⁺).[6] This signaling cascade is central to the pro-inflammatory and chemotactic responses observed in immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils.[1][8]
15-methyl-PGD2 is a potent activator of the DP2 receptor, making it an ideal probe for studying DP2-mediated biology. Its selectivity is its greatest strength; it allows for the stimulation of the pro-inflammatory Gi-coupled pathway without the confounding activation of the Gs-coupled DP1 pathway.
| Receptor Property | DP1 (PTGDR) | DP2 (CRTH2/GPR44) |
| G-Protein Coupling | Gs | Gi |
| Primary Second Messenger | ▲ cyclic AMP (cAMP) | ▲ Intracellular Ca²⁺, ▼ cAMP |
| General Function | Anti-inflammatory, Vasodilation | Pro-inflammatory, Chemotaxis |
| 15-methyl-PGD2 Activity | Negligible (EC50 >10 µM for cAMP increase)[2] | Potent Agonist (EC50 ~1.7 nM for chemotaxis)[2][5] |
Chapter 2: The Core Signaling Cascade of 15-methyl-PGD2 via the DP2 Receptor
The binding of 15-methyl-PGD2 to the DP2 receptor initiates a well-defined cascade of intracellular events characteristic of Gi-coupled receptors. This pathway rapidly translates the extracellular signal into a robust cellular response, primarily centered around calcium signaling and the activation of downstream kinases.
-
Receptor Binding and G-Protein Activation: 15-methyl-PGD2 binds to the orthosteric site on the DP2 receptor, inducing a conformational change. This change promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein, causing its activation.
-
G-Protein Dissociation: The activated Gi protein dissociates into its Gαi and Gβγ subunits.
-
Modulation of Effector Enzymes:
-
The Gαi subunit directly inhibits the enzyme adenylyl cyclase, preventing the conversion of ATP to cAMP and leading to a decrease in intracellular cAMP levels.[6]
-
The Gβγ subunit translocates to activate Phospholipase C (PLC).
-
-
Generation of Second Messengers: Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[6]
-
Diacylglycerol (DAG): Remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family.
-
-
Downstream Kinase Activation: The surge in intracellular Ca²⁺ and the activation of PKC lead to the phosphorylation and activation of numerous downstream targets, including the mitogen-activated protein kinase (MAPK) cascade, such as the Extracellular signal-regulated kinases (ERK1/2).[9] This kinase activation is a critical link to changes in gene expression and cellular function.
Chapter 3: Cellular and Physiological Consequences of DP2 Activation
The signaling cascade initiated by 15-methyl-PGD2 translates into potent, pro-inflammatory cellular activities, particularly within the context of type 2 immunity. The primary cellular targets expressing the DP2 receptor are key players in allergic diseases.
-
Eosinophils, Basophils, and Th2 Lymphocytes: DP2 is highly expressed on these cell types. Activation by 15-methyl-PGD2 induces their potent and directed migration (chemotaxis) to sites of inflammation.[1][8] This is a cornerstone of the allergic response, leading to the accumulation of inflammatory cells in tissues like the airways in asthma.
-
Cellular Activation: Beyond migration, DP2 signaling primes these cells for action. This includes the upregulation of surface adhesion molecules like CD11b on eosinophils, which facilitates their adherence to the endothelium, and the release of pro-inflammatory mediators and cytokines.[4][5]
-
Role in Allergic Asthma: In asthma, mast cells release large quantities of PGD2 upon allergen exposure. This PGD2 then acts on DP2 receptors on nearby immune cells, orchestrating the inflammatory cascade that leads to bronchoconstriction, airway hyperresponsiveness, and mucus production.[1][10] The use of 15-methyl-PGD2 in pre-clinical models allows for the specific study of this DP2-mediated component of asthma pathophysiology.
Chapter 4: Methodologies for Interrogating the 15-methyl-PGD2 Signaling Pathway
As a Senior Application Scientist, the true understanding of a pathway comes from its rigorous experimental validation. The following protocols are foundational for characterizing the interaction of 15-methyl-PGD2 with the DP2 receptor and its downstream consequences. Each protocol is designed as a self-validating system, with appropriate controls to ensure data integrity.
Method 4.1: Characterizing Receptor Binding Affinity
Protocol: Competitive Radioligand Binding Assay for the DP2 Receptor.
Causality and Rationale: Before investigating function, it's essential to confirm and quantify the direct interaction between the ligand (15-methyl-PGD2) and its target receptor. A competitive binding assay determines the affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand with known affinity ([³H]-PGD2) from the receptor.[11][12] This validates target engagement and provides a quantitative measure of potency.
Step-by-Step Methodology: [13]
-
Membrane Preparation: Homogenize cells or tissue known to express the DP2 receptor (e.g., HEK293 cells overexpressing DP2) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in a binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: Membranes + [³H]-PGD2 (at a concentration near its Kd) + vehicle.
-
Non-Specific Binding (NSB): Membranes + [³H]-PGD2 + a saturating concentration of a known unlabeled DP2 ligand (e.g., 10 µM PGD2).
-
Competition: Membranes + [³H]-PGD2 + increasing concentrations of 15-methyl-PGD2 (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filtermat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: Dry the filtermat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each filter disc using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 15-methyl-PGD2.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of 15-methyl-PGD2 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Method 4.2: Assessing Downstream Kinase Activation
Protocol: Western Blot for Phospho-ERK1/2.
Causality and Rationale: To confirm that receptor binding and G-protein activation translate into intracellular signaling, we can measure the phosphorylation of key downstream kinases. ERK1/2 phosphorylation is a common convergence point for many GPCR signaling pathways, including those coupled to Gi.[9] An increase in the ratio of phosphorylated ERK (p-ERK) to total ERK provides direct evidence of pathway activation in response to 15-methyl-PGD2.
Step-by-Step Methodology: [9][14]
-
Cell Culture and Starvation: Plate cells expressing the DP2 receptor (e.g., human eosinophils or a suitable cell line) and grow to 80-90% confluency. The day before the experiment, replace the growth medium with a serum-free medium to starve the cells for 12-18 hours. This reduces basal kinase activity.
-
Stimulation: Treat the starved cells with varying concentrations of 15-methyl-PGD2 for a short time course (e.g., 2, 5, 10, 15 minutes) at 37°C. A time of 5-10 minutes is often optimal for ERK phosphorylation. Include an untreated (vehicle) control.
-
Cell Lysis: Immediately terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting (p-ERK):
-
Blocking: Block non-specific binding sites on the membrane by incubating in a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Secondary Antibody: Wash the membrane extensively with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.[9]
-
Immunoblotting (Total ERK):
-
Stripping (Optional but Recommended): To ensure accurate normalization, strip the primary and secondary antibodies from the same membrane using a mild stripping buffer.[9]
-
Re-probing: Repeat the blocking and antibody incubation steps using a primary antibody that recognizes total ERK1/2 (regardless of phosphorylation state).[15]
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensity for p-ERK and total ERK for each sample.
-
Calculate the p-ERK/total ERK ratio for each condition.
-
Normalize the data to the untreated control to determine the fold-change in ERK phosphorylation.
-
Conclusion
15-methylprostaglandin D2 is a powerful and selective pharmacological tool that has been instrumental in elucidating the pro-inflammatory signaling pathways mediated by the DP2 (CRTH2) receptor. Its ability to activate the Gi-coupled cascade—leading to calcium mobilization, MAPK activation, and potent chemotaxis of key immune cells—without engaging the DP1 receptor allows for a clear and unambiguous investigation of DP2 function. The methodologies detailed in this guide, from receptor binding assays to the analysis of downstream functional responses, provide a robust framework for researchers and drug developers to explore the role of this pathway in allergic inflammation and other disease states. A thorough understanding of this signaling axis is critical for the continued development of targeted therapeutics, such as DP2 receptor antagonists, aimed at mitigating the debilitating effects of diseases like asthma and allergic rhinitis.[4]
References
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Stelzer, I. A., et al. (2022). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Frontiers in Immunology. [Link]
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MDPI. (2022). Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. MDPI. [Link]
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Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics. [Link]
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ResearchGate. Agonistic potency of 15(R)-15-methyl PGD2 on the N-terminus or ECL-swapped DP2-expressing cells. [Link]
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Petrova, T. V., et al. (2000). Prostaglandin D(2), its metabolite 15-d-PGJ(2), and peroxisome proliferator activated receptor-gamma agonists induce apoptosis in transformed, but not normal, human T lineage cells. The Journal of Immunology. [Link]
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Schratl, P., et al. (2007). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Journal of Leukocyte Biology. [Link]
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Pettipher, R., & Whittaker, M. (2011). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. PLoS ONE. [Link]
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Hirai, H., et al. (2001). Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils and basophils via seven-transmembrane receptor CRTH2. The Journal of Experimental Medicine. [Link]
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15-Methylprostaglandin D2: A Technical Guide to its Biological Functions and Research Applications
Introduction: A Potent and Stable Tool for Prostanoid Research
Prostaglandin D2 (PGD2) is a critical lipid mediator produced predominantly by mast cells, playing a pivotal role in the complex symphony of allergic inflammation.[1][2][3] Its involvement in conditions like asthma, allergic rhinitis, and atopic dermatitis has made it a subject of intense scientific scrutiny.[1][2][4] However, the inherent instability of native PGD2, which readily dehydrates to PGJ2 derivatives, presents a significant challenge for researchers.[5] Enter 15-methylprostaglandin D2 (15-methyl-PGD2), a synthetic analog engineered for enhanced stability. The strategic addition of a methyl group at the C-15 position renders it resistant to metabolic degradation, making it an invaluable and reliable tool for dissecting the nuanced roles of PGD2 signaling pathways in both health and disease.[6][7] This guide provides an in-depth exploration of the biological functions of 15-methyl-PGD2, its receptor interactions, and detailed protocols for its application in key experimental assays.
Receptor Selectivity and Signaling Cascades: A Dichotomy of Function
The biological effects of PGD2 and its analogs are primarily mediated through two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][8] These two receptors often trigger opposing downstream signaling pathways, highlighting the complexity of PGD2-mediated responses.[2]
-
DP1 Receptor: Coupled to a Gs protein, activation of DP1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anti-inflammatory effects, including vasodilation and inhibition of platelet aggregation.
-
CRTH2 (DP2) Receptor: Conversely, the CRTH2 receptor is coupled to a Gi protein. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP, and simultaneously promotes an increase in intracellular calcium (Ca2+) mobilization. This signaling cascade is profoundly pro-inflammatory, driving the chemotaxis and activation of key allergic effector cells such as eosinophils, basophils, and Th2 lymphocytes.[6][9][10]
15-methylprostaglandin D2, particularly the 15(R) stereoisomer, has been identified as a potent and selective agonist for the CRTH2 receptor.[6][11][12] Studies have shown that 15(R)-methyl-PGD2 is approximately five times more potent than native PGD2 in activating eosinophils via the CRTH2 receptor.[6] Its selectivity is a key experimental advantage, as it demonstrates significantly weaker activity at the DP1 receptor, allowing researchers to isolate and study CRTH2-specific functions.[6][12]
Caption: Signaling pathways activated by 15-methyl-PGD2.
Core Biological Functions
The potent agonism of 15-methyl-PGD2 at the CRTH2 receptor underpins its significant role in allergic inflammation. Its primary functions include:
-
Chemoattraction of Inflammatory Cells: 15-methyl-PGD2 is a powerful chemoattractant for eosinophils, basophils, and Th2 cells.[6][9] This directed migration of inflammatory cells to tissues is a hallmark of the late-phase allergic response.
-
Activation of Eosinophils and Basophils: Beyond recruitment, it also activates these cells, stimulating the expression of adhesion molecules like CD11b and inducing actin polymerization, which are crucial steps for cell migration and effector functions.[6][12]
-
Modulation of Th2 Responses: By acting on Th2 cells, 15-methyl-PGD2 can influence the production of type 2 cytokines (e.g., IL-4, IL-5, IL-13), further amplifying the allergic cascade.
-
Role in Asthma and Allergic Rhinitis: The accumulation of PGD2 in the airways of asthmatic patients is well-documented.[1] The pro-inflammatory actions mediated by the CRTH2 receptor, such as bronchoconstriction and inflammatory cell recruitment, are central to asthma pathophysiology.[1][4] Consequently, CRTH2 antagonists are being actively investigated as potential oral treatments for eosinophilic asthma.[10][13][14]
Quantitative Data Summary
The enhanced potency and selectivity of 15(R)-methyl-PGD2 for the CRTH2 receptor compared to native PGD2 are critical for its utility in research.
| Compound | Receptor | Potency (EC50) | Primary Function | Reference |
| 15(R)-methyl-PGD2 | CRTH2 (DP2) | ~1.7 nM | Potent Agonist (Eosinophil Chemoattraction) | [6] |
| DP1 | Weak Activity | Weak Agonist (Platelet cAMP elevation) | [6] | |
| Prostaglandin D2 (PGD2) | CRTH2 (DP2) | ~10 nM | Agonist (Eosinophil Chemoattraction) | [6] |
| DP1 | Potent Agonist | Agonist (Platelet cAMP elevation) | [6] | |
| 15(S)-methyl-PGD2 | CRTH2 (DP2) | ~128 nM | Weak Agonist (Eosinophil Chemoattraction) | [6] |
EC50 values are approximate and can vary based on the specific cell type and assay conditions.
Experimental Protocols: Harnessing the Power of 15-methyl-PGD2
The stability and receptor selectivity of 15-methyl-PGD2 make it an ideal reagent for a variety of in vitro and in vivo studies. Below are detailed protocols for two fundamental assays used to characterize its biological activity.
Protocol 1: In Vitro Chemotaxis Assay
Objective: To quantify the chemoattractant activity of 15-methyl-PGD2 on a specific cell type (e.g., human eosinophils) using a transwell migration system.
Causality: This assay directly measures the functional consequence of CRTH2 activation—directed cell migration. By creating a concentration gradient of 15-methyl-PGD2, we can observe the ability of the compound to induce cells to migrate through a porous membrane, mimicking in vivo recruitment to an inflammatory site.
Methodology:
-
Cell Preparation:
-
Isolate primary human eosinophils from peripheral blood of healthy donors using standard density gradient centrifugation and negative selection techniques.
-
Alternatively, use a cell line expressing the CRTH2 receptor.
-
Resuspend cells in an appropriate assay buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^7 cells/mL.[15]
-
-
Assay Setup:
-
Use a 96-well chemotaxis plate (e.g., Neuroprobe ChemoTx) with a 5 µm pore size polycarbonate membrane.[15]
-
Prepare serial dilutions of 15(R)-methyl-PGD2 (e.g., from 0.01 nM to 100 nM) in the assay buffer.
-
Add 30 µL of the diluted 15-methyl-PGD2 or control buffer to the lower wells of the chemotaxis plate in triplicate.
-
Carefully place the membrane over the lower wells.
-
Add 25 µL of the cell suspension (2.5 x 10^5 cells) onto the top of the membrane corresponding to each well.[15]
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 2 to 3 hours.[15] The optimal time should be determined empirically for the cell type used.
-
-
Cell Quantification:
-
After incubation, gently remove the membrane. Scrape off non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Alternatively, lyse the migrated cells in the lower chamber and quantify using a fluorescent dye like Calcein AM or by measuring an intracellular enzyme (e.g., acid phosphatase).
-
For a more robust quantification, collect the cells that have migrated into the lower chamber and count them using a flow cytometer for a set period (e.g., 15-30 seconds per sample).[15]
-
-
Data Analysis:
-
Calculate the number of migrated cells for each concentration of 15-methyl-PGD2.
-
Plot the cell migration data against the log concentration of 15-methyl-PGD2 to generate a dose-response curve and determine the EC50 value.
-
Caption: Workflow for an in vitro chemotaxis assay.
Protocol 2: Calcium Mobilization Assay
Objective: To measure the activation of the CRTH2 receptor by 15-methyl-PGD2 by detecting transient increases in intracellular calcium concentration.
Causality: The coupling of CRTH2 to the Gi protein results in the release of calcium from intracellular stores. This assay provides a direct, real-time readout of receptor activation. It is a highly sensitive method for characterizing agonist potency and can also be adapted to screen for antagonists.[16][17][18]
Methodology:
-
Cell Preparation:
-
Use a cell line stably transfected to express the human CRTH2 receptor (e.g., CHO-CRTH2 or HEK293-CRTH2).
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom assay plate at an appropriate density (e.g., 30,000 cells/well) and allow them to adhere overnight.[19]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) according to the manufacturer's instructions. The buffer should also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.[19]
-
Aspirate the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow the cells to take up the dye.[19]
-
-
Assay Procedure:
-
Prepare serial dilutions of 15(R)-methyl-PGD2 in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
-
Set the instrument to record fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject the 15-methyl-PGD2 dilutions into the wells while continuously recording the fluorescence signal for another 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (F) is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔF).
-
Plot the ΔF against the log concentration of 15-methyl-PGD2 to generate a dose-response curve.
-
Calculate the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.
-
Conclusion and Future Perspectives
15-methylprostaglandin D2, particularly the 15(R) isomer, is an indispensable research tool. Its enhanced stability and potent, selective agonism at the CRTH2 receptor provide researchers with a reliable means to investigate the pro-inflammatory arm of PGD2 signaling. The clear link between CRTH2 activation and the pathophysiology of allergic diseases like asthma has positioned this receptor as a key therapeutic target.[14] The use of 15-methyl-PGD2 in preclinical models and screening assays is crucial for the discovery and characterization of novel CRTH2 antagonists that may offer new, convenient oral treatment options for patients with severe, eosinophil-driven inflammatory diseases.[10][14] Further research utilizing this stable analog will continue to illuminate the intricate roles of the PGD2/CRTH2 axis in immunity and inflammation.
References
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Monneret, G., Li, H., Vasilescu, J., Schratl, P., Gurbuxani, S., Hengerer, B., & Powell, W. S. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349–355. [Link]
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Wikipedia. (n.d.). Prostaglandin D2. Retrieved from [Link]
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Kim, S., Bellone, S., Maxey, K. M., Powell, W. S., Lee, G. J., & Rokach, J. (2005). Synthesis of 15R-PGD2: a potential DP2 receptor agonist. Bioorganic & medicinal chemistry letters, 15(7), 1873–1876. [Link]
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Tomic, M., & Bguidisch, M. (2012). Ca2+ mobilization assays in GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 922, 145–156. [Link]
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Norman, P. (2002). Discovery of potent CRTh2 (DP2) receptor antagonists. Expert opinion on therapeutic patents, 12(9), 1375-1380. [Link]
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Singh, D., Ravi, A., & Southworth, T. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical pharmacology : advances and applications, 9, 165–173. [Link]
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Choi, Y. H., & Lee, W. H. (2011). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Allergy, asthma & immunology research, 3(2), 81–87. [Link]
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Rossi, A., Kapahi, P., Natoli, G., Takahashi, T., Chen, Y., Karin, M., & Santoro, M. G. (2000). 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway. The Journal of biological chemistry, 275(44), 34281–34287. [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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Jackson, D. J., et al. (2020). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 75(1), 13-21. [Link]
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The Role of 15-Methylprostaglandin D2 in Inflammation: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 15-methylprostaglandin D2 (15-methyl-PGD2), a synthetic and metabolically stable analog of prostaglandin D2 (PGD2). We delve into its selective and potent agonism at the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the signaling pathways, cellular responses, and detailed experimental protocols to investigate the pro-inflammatory role of 15-methyl-PGD2. We will explore its impact on key effector cells of type 2 immunity, including eosinophils, basophils, T helper 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s).
Introduction: The Dichotomous Nature of Prostaglandin D2 in Inflammation
Prostaglandin D2 (PGD2) is a lipid mediator derived from the arachidonic acid cascade, playing a complex and often contradictory role in inflammatory processes.[1] Its effects are mediated through two distinct G-protein coupled receptors (GPCRs): the DP1 receptor, which is coupled to Gs and elevates intracellular cyclic AMP (cAMP), often leading to anti-inflammatory responses, and the CRTH2 (DP2) receptor, which is coupled to Gi, resulting in a decrease in cAMP and a rise in intracellular calcium, predominantly mediating pro-inflammatory effects.[1][2]
The inherent instability of PGD2 and its dual receptor activity have posed challenges to dissecting its precise roles in inflammation. The development of stable, selective agonists has been pivotal in advancing our understanding. 15(R)-methylprostaglandin D2 has emerged as a powerful tool due to its metabolic stability and high selectivity for the CRTH2/DP2 receptor, with minimal activity at the DP1 receptor.[1] This selectivity allows for the specific interrogation of the CRTH2/DP2 signaling axis in various inflammatory models.
The CRTH2/DP2 Receptor: A Key Player in Type 2 Immunity
The CRTH2/DP2 receptor is primarily expressed on key effector cells of type 2 immunity, including eosinophils, basophils, Th2 cells, and ILC2s.[3] Its activation by agonists like 15-methyl-PGD2 orchestrates a range of pro-inflammatory responses that are central to the pathogenesis of allergic diseases such as asthma and atopic dermatitis.
Cellular Expression of CRTH2/DP2
-
Eosinophils: These granulocytes are major players in allergic inflammation and host defense against parasites. They express high levels of CRTH2/DP2, and its activation is a potent trigger for their chemotaxis, degranulation, and activation.[4]
-
Basophils: Another key granulocyte in allergic responses, basophils also express CRTH2/DP2. Activation leads to their degranulation and the release of histamine and other inflammatory mediators.
-
T helper 2 (Th2) Cells: These adaptive immune cells orchestrate type 2 immune responses through the secretion of cytokines like Interleukin-4 (IL-4), IL-5, and IL-13. CRTH2/DP2 activation on Th2 cells promotes their chemotaxis and enhances their cytokine production.[5]
-
Type 2 Innate Lymphoid Cells (ILC2s): As potent sources of type 2 cytokines, ILC2s are critical in initiating and amplifying allergic inflammation. They express CRTH2/DP2, and its ligation promotes their accumulation in inflamed tissues and cytokine release.[1][6]
Signaling Pathways Activated by 15-Methylprostaglandin D2
As a selective CRTH2/DP2 agonist, 15-methyl-PGD2 initiates a well-defined signaling cascade within target cells. Understanding this pathway is crucial for interpreting experimental results and for the development of targeted therapeutics.
The Gαi-Coupled Signaling Cascade
Activation of the CRTH2/DP2 receptor by 15-methyl-PGD2 leads to the dissociation of the heterotrimeric G-protein, releasing the Gαi and Gβγ subunits.[7]
-
Gαi Subunit: The primary role of the Gαi subunit is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Gβγ Subunit: The Gβγ dimer activates Phospholipase Cβ (PLCβ).
-
PLCβ Activation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This is followed by store-operated calcium entry (SOCE) across the plasma membrane.[7]
-
Downstream Effectors: The rise in intracellular calcium and the presence of DAG activate a host of downstream signaling molecules, including:
-
Protein Kinase C (PKC): Activated by DAG and calcium, PKC phosphorylates numerous target proteins, leading to cellular activation.
-
Mitogen-Activated Protein Kinases (MAPK): The Erk1/2 pathway is a key downstream target, involved in cell proliferation, differentiation, and inflammation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Experimental Protocols for Studying 15-Methylprostaglandin D2 Effects
The following protocols provide detailed methodologies for investigating the cellular effects of 15-methyl-PGD2. These are foundational assays that can be adapted for specific research questions.
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This assay quantifies the directed migration of eosinophils towards a chemoattractant, in this case, 15-methyl-PGD2.
Materials:
-
Purified human eosinophils
-
RPMI-1640 medium with 0.1% BSA
-
15-methyl-PGD2
-
Modified Boyden chambers with 5 µm pore size polycarbonate filters
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Isolate eosinophils from human peripheral blood using standard techniques (e.g., negative selection). Resuspend cells in RPMI-1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of 15-methyl-PGD2 (e.g., 0.1 nM to 100 nM) in RPMI-1640 with 0.1% BSA.
-
Add 600 µL of the 15-methyl-PGD2 dilutions or control medium to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add 200 µL of the eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
-
After incubation, remove the filter, wipe the upper surface to remove non-migrated cells, and fix and stain the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
CD11b Upregulation on Eosinophils by Flow Cytometry
CD11b is an integrin that is upregulated on the surface of activated eosinophils. This protocol measures this upregulation in response to 15-methyl-PGD2 stimulation.
Materials:
-
Purified human eosinophils
-
RPMI-1640 medium
-
15-methyl-PGD2
-
Fluorochrome-conjugated anti-CD11b antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Resuspend purified eosinophils in RPMI-1640 at 1 x 10^6 cells/mL.
-
Stimulate the cells with various concentrations of 15-methyl-PGD2 (e.g., 1 nM to 100 nM) or a vehicle control for 15-30 minutes at 37°C.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the anti-CD11b antibody or isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of CD11b expression.
Actin Polymerization Assay in Eosinophils
Actin polymerization is essential for cell motility and chemotaxis. This assay quantifies the increase in filamentous actin (F-actin) upon stimulation with 15-methyl-PGD2.
Materials:
-
Purified human eosinophils
-
RPMI-1640 medium
-
15-methyl-PGD2
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (e.g., FITC-phalloidin)
-
Flow cytometer
Protocol:
-
Resuspend purified eosinophils in RPMI-1640 at 1 x 10^6 cells/mL.
-
Stimulate the cells with 15-methyl-PGD2 (e.g., 10 nM) for various time points (e.g., 0, 15, 30, 60 seconds) at 37°C.
-
Fix the cells by adding an equal volume of fixation buffer and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells with fluorescent phalloidin for 30 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS and analyze by flow cytometry, measuring the MFI of the phalloidin stain.
Basophil Activation Test (BAT) by Flow Cytometry
This assay measures the upregulation of the degranulation marker CD63 on the surface of basophils following stimulation with 15-methyl-PGD2.[4]
Materials:
-
Human whole blood or purified basophils
-
HEPES-buffered saline with 0.03% HSA and 2 mM CaCl2
-
15-methyl-PGD2
-
Fluorochrome-conjugated anti-CD63, anti-CD203c, and anti-IgE antibodies
-
Flow cytometer
Protocol:
-
To 50 µL of whole blood or purified basophils, add 50 µL of 15-methyl-PGD2 at various concentrations (e.g., 1 nM to 1 µM) or a control.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding cold buffer.
-
Add the antibody cocktail (anti-CD63, anti-CD203c, anti-IgE) and incubate for 20 minutes on ice in the dark.
-
If using whole blood, lyse the red blood cells using a lysis buffer.
-
Wash the cells with buffer.
-
Resuspend the cells and acquire data on a flow cytometer.
-
Gate on the basophil population (e.g., IgE-positive, low side scatter) and quantify the percentage of CD63-positive cells.
In Vivo Models of Inflammation
While in vitro assays provide valuable mechanistic insights, in vivo models are essential for understanding the physiological relevance of the 15-methyl-PGD2/CRTH2 axis.
Murine Model of Allergic Asthma
This model recapitulates key features of human asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.[8]
General Protocol:
-
Sensitization: Sensitize mice (e.g., BALB/c) by intraperitoneal injection of an allergen (e.g., ovalbumin [OVA] or house dust mite [HDM] extract) emulsified in an adjuvant like alum on days 0 and 14.[9]
-
Challenge: Challenge the sensitized mice with the same allergen via the intranasal or aerosol route on multiple consecutive days (e.g., days 24, 25, and 26).
-
15-methyl-PGD2 Administration: Administer 15-methyl-PGD2 (e.g., intranasally or systemically) prior to or during the allergen challenge phase to assess its impact on the inflammatory response.
-
Analysis: At a defined time point after the final challenge, assess various inflammatory parameters:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform a BAL to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages. Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to visualize mucus production.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor like methacholine using a plethysmograph.
-
Quantitative Data Summary
| Agonist | Receptor | Assay | Cell Type | EC50 (nM) | Reference |
| 15(R)-methyl-PGD2 | CRTH2/DP2 | Eosinophil Chemotaxis | Human Eosinophils | 1.7 | [1] |
| PGD2 | CRTH2/DP2 | Eosinophil Chemotaxis | Human Eosinophils | 10 | [1] |
| 15(S)-methyl-PGD2 | CRTH2/DP2 | Eosinophil Chemotaxis | Human Eosinophils | 128 | [1] |
Conclusion and Future Directions
15-methylprostaglandin D2 is an invaluable tool for dissecting the pro-inflammatory functions of the CRTH2/DP2 receptor. Its stability and selectivity have enabled researchers to confirm the central role of this pathway in the recruitment and activation of key effector cells in type 2 immunity. The experimental protocols detailed in this guide provide a robust framework for investigating the cellular and molecular mechanisms driven by 15-methyl-PGD2.
Future research should continue to leverage this potent agonist to explore the nuances of CRTH2/DP2 signaling in different inflammatory contexts and cell types. The development of in vivo models specifically utilizing 15-methyl-PGD2 will be crucial for validating in vitro findings and for the preclinical assessment of CRTH2/DP2 antagonists as potential therapeutics for allergic and inflammatory diseases.
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- 7. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Deoxy-Delta-12,14-Prostaglandin J2 Inhibits Lung Inflammation and Remodeling in Distinct Murine Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
An In-depth Technical Guide on 15-methylprostaglandin D2 and Eosinophil Activation
Introduction: The Prostaglandin D2 Axis in Allergic Inflammation
Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized predominantly by mast cells upon immunological challenge.[1][2] It plays a pivotal role in the orchestration of allergic inflammation, particularly in conditions such as asthma and allergic rhinitis.[2][3] The biological effects of PGD2 are transduced through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] While DP1 activation is often associated with anti-inflammatory effects, CRTH2 is a key player in the pro-inflammatory cascade, mediating the recruitment and activation of eosinophils, basophils, and T helper 2 (Th2) cells.[2][4][5]
Eosinophils are key effector cells in the pathogenesis of allergic diseases, contributing to tissue damage and remodeling through the release of cytotoxic granule proteins and pro-inflammatory mediators.[6] The activation and trafficking of eosinophils to inflammatory sites are tightly regulated processes, and the PGD2/CRTH2 axis has emerged as a central pathway in this regulation.[2]
This guide focuses on 15-methylprostaglandin D2, a synthetic analog of PGD2, which has proven to be a valuable tool for dissecting the intricacies of eosinophil activation. We will explore its unique properties, its interaction with the CRTH2 receptor, and the downstream signaling events that culminate in eosinophil chemotaxis and degranulation. Furthermore, we will provide detailed, field-proven methodologies for studying these phenomena in a research setting.
15-methylprostaglandin D2: A Potent and Selective CRTH2 Agonist
15-methylprostaglandin D2 (15-methyl-PGD2) is a synthetic analog of PGD2 that exhibits remarkable potency and selectivity for the CRTH2 receptor.[1][7] Specifically, the 15(R) stereoisomer of 15-methyl-PGD2 has been shown to be approximately five times more potent than PGD2 in activating eosinophils.[1][8] This enhanced potency, coupled with its resistance to metabolic degradation, makes 15(R)-methyl-PGD2 an invaluable research tool for probing the physiological and pathological roles of the CRTH2 receptor in inflammatory diseases.[1]
The synthesis of 15(R)-PGD2 has been accomplished, providing researchers with a stable and reliable agonist to investigate CRTH2-mediated pathways.[9] Its selectivity for CRTH2 over the DP1 receptor allows for the specific interrogation of CRTH2-dependent signaling without the confounding effects of DP1 activation.[1]
The CRTH2 Receptor: A Gateway for Eosinophil Activation
The CRTH2 receptor is a G protein-coupled receptor expressed on the surface of eosinophils, as well as other key allergic inflammatory cells like Th2 lymphocytes and basophils.[2][4][10] Upon binding of an agonist such as 15-methyl-PGD2, the CRTH2 receptor couples to inhibitory G proteins (Gi), leading to a cascade of intracellular signaling events.
Signaling Pathways Downstream of CRTH2 Activation
The activation of the CRTH2 receptor by 15-methyl-PGD2 initiates a complex signaling network within the eosinophil, culminating in a range of pro-inflammatory responses. Key downstream signaling events include:
-
Intracellular Calcium Mobilization: A hallmark of eosinophil activation is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[11] This is a critical event that is essential for actin polymerization, a process required for cell migration.[12]
-
Phosphoinositide 3-Kinase (PI3K) Activation: The PI3K pathway is a central regulator of cell survival, proliferation, and migration. Its activation downstream of CRTH2 is crucial for eosinophil chemotaxis.
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: The MAPK family of kinases, including ERK1/2, p38, and JNK, are key transducers of extracellular signals to the nucleus and other cellular compartments.[13] Their activation plays a significant role in eosinophil degranulation and cytokine production.[14][15]
The following diagram illustrates the signaling cascade initiated by 15-methyl-PGD2 binding to the CRTH2 receptor on eosinophils.
Caption: Experimental workflow for studying eosinophil activation.
Protocol 1: Human Eosinophil Isolation from Peripheral Blood
Principle: This protocol describes the isolation of highly purified eosinophils from human peripheral blood using negative immunomagnetic selection. This method yields a population of resting eosinophils suitable for functional assays.
Materials:
-
Whole blood collected in EDTA tubes
-
Hetasep solution
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Eosinophil isolation kit (negative selection)
-
Centrifuge
-
Microscope
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Hetasep solution at a 2:1 ratio (blood:Hetasep).
-
Allow erythrocytes to sediment for 60 minutes at room temperature.
-
Collect the leukocyte-rich plasma and wash with PBS.
-
Lyse remaining red blood cells using a hypotonic lysis buffer.
-
Resuspend the granulocyte pellet in buffer provided with the eosinophil isolation kit.
-
Add the antibody cocktail (containing antibodies against CD2, CD14, CD16, CD19, CD56, and glycophorin A) and incubate.
-
Add magnetic microbeads and incubate.
-
Place the cell suspension in a magnetic field. The unlabeled eosinophils are collected in the flow-through.
-
Wash the purified eosinophils and resuspend in RPMI 1640 supplemented with 10% FBS.
-
Assess purity and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%. [16]
Protocol 2: Eosinophil Chemotaxis Assay (Boyden Chamber)
Principle: This assay measures the directional migration of eosinophils towards a chemoattractant (15-methyl-PGD2) through a microporous membrane.
Materials:
-
Purified human eosinophils
-
15-methyl-PGD2
-
Chemotaxis medium (RPMI 1640 with 0.1% BSA)
-
Boyden chamber apparatus with 5 µm pore size polycarbonate filters
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Resuspend purified eosinophils in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Add different concentrations of 15-methyl-PGD2 (e.g., 0.1 nM to 100 nM) to the lower wells of the Boyden chamber. [17]Use medium alone as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add 50 µL of the eosinophil suspension to the upper wells.
-
Incubate the chamber for 1 hour at 37°C in a 5% CO2 incubator. [17]6. After incubation, remove the filter and wipe the cells from the upper surface.
-
Fix and stain the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
Protocol 3: Eosinophil Degranulation Assay (Measurement of EDN)
Principle: This protocol quantifies eosinophil degranulation by measuring the release of eosinophil-derived neurotoxin (EDN) into the supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Purified human eosinophils
-
15-methyl-PGD2
-
Stimulation medium (RPMI 1640)
-
Human EDN ELISA kit
-
Microplate reader
Procedure:
-
Pre-coat tubes with 2.5% human serum albumin to prevent non-specific activation. [18]2. Resuspend eosinophils in stimulation medium at 1 x 10^6 cells/mL.
-
Add 15-methyl-PGD2 at various concentrations to the eosinophil suspension. Use medium alone as a negative control and a cell lysate (e.g., with 0.1% Triton X-100) as a positive control for total EDN content.
-
Incubate for 4 hours at 37°C. [17]5. Centrifuge the samples to pellet the cells.
-
Collect the supernatants and store at -80°C until analysis.
-
Perform the EDN ELISA according to the manufacturer's instructions.
-
Calculate the percentage of EDN release relative to the total EDN content in the cell lysate.
Protocol 4: Intracellular Calcium Mobilization Assay
Principle: This assay measures changes in intracellular calcium concentration in eosinophils upon stimulation with 15-methyl-PGD2 using a fluorescent calcium indicator dye (e.g., Fluo-4 AM) and flow cytometry or a fluorescence plate reader. [19] Materials:
-
Purified human eosinophils
-
15-methyl-PGD2
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Resuspend eosinophils in HBSS at 1-2 x 10^6 cells/mL.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and allow them to rest for 15-30 minutes.
-
Acquire a baseline fluorescence reading for 30-60 seconds.
-
Add 15-methyl-PGD2 and continue to record the fluorescence signal for several minutes.
-
Analyze the data by calculating the change in fluorescence intensity over time. [20][21]
Protocol 5: Western Blot Analysis of MAPK Phosphorylation
Principle: This protocol detects the activation of MAPK signaling pathways by measuring the phosphorylation of key MAPK proteins (ERK1/2, p38, JNK) in eosinophils stimulated with 15-methyl-PGD2.
Materials:
-
Purified human eosinophils
-
15-methyl-PGD2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against phosphorylated and total ERK1/2, p38, and JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Stimulate eosinophils with 15-methyl-PGD2 for various time points (e.g., 2, 5, 15, 30 minutes). [14]2. Lyse the cells on ice with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. [13]5. Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the MAPK of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the MAPK to confirm equal loading. [14]10. Quantify band intensities using densitometry software.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes and key parameters from the described experimental protocols.
| Assay | Parameter Measured | Agonist | Expected Outcome | Key Considerations |
| Chemotaxis | Number of migrated cells | 15-methyl-PGD2 | Dose-dependent increase in migration | Optimal incubation time and agonist concentration are critical. |
| Degranulation | EDN concentration in supernatant | 15-methyl-PGD2 | Dose-dependent increase in EDN release | Use of non-adherent tubes is essential to prevent baseline activation. |
| Calcium Mobilization | Fluorescence intensity | 15-methyl-PGD2 | Rapid, transient increase in intracellular calcium | Proper dye loading and baseline measurement are crucial for accurate results. |
| Western Blot | Phosphorylated MAPK levels | 15-methyl-PGD2 | Time-dependent increase in phosphorylation | Use of phosphatase inhibitors in the lysis buffer is mandatory. |
Therapeutic Implications and Future Directions
The profound effects of the PGD2/CRTH2 axis on eosinophil activation have made it a prime target for therapeutic intervention in allergic diseases. [5][10]Several CRTH2 antagonists have been developed and evaluated in clinical trials for asthma and allergic rhinitis, with the aim of inhibiting eosinophilic inflammation. [10][22][23] The use of potent and selective agonists like 15-methyl-PGD2 is instrumental in the preclinical development and characterization of these antagonists. By providing a robust and reproducible means of activating the CRTH2 pathway, 15-methyl-PGD2 allows for the accurate assessment of antagonist potency and efficacy in vitro.
Future research in this area will likely focus on:
-
Further elucidating the downstream signaling pathways regulated by CRTH2 in eosinophils and other inflammatory cells.
-
Investigating the potential for biased agonism at the CRTH2 receptor, where different ligands could preferentially activate certain signaling pathways over others.
-
Exploring the role of the PGD2/CRTH2 axis in other eosinophil-mediated diseases beyond allergic inflammation.
References
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Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355. [Link]
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ResearchGate. (n.d.). 15R-Methyl-Prostaglandin D2 Is a Potent and Selective CRTH2/DP2 Receptor Agonist in Human Eosinophils | Request PDF. [Link]
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Amsbio. (n.d.). 15(R)-15-methyl Prostaglandin D2. [Link]
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Chen, Y., et al. (2021). Prostaglandin D2 synthase/prostaglandin D2/TWIST2 signaling inhibits breast cancer proliferation. Oncology Reports, 46(5), 235. [Link]
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Kim, S., et al. (2005). Synthesis of 15R-PGD2: a potential DP2 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(8), 2069-2071. [Link]
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Li, J., et al. (2019). Enantioselective Synthesis of 15-Deoxy-Δ12,14-Prostaglandin J2. Organic Letters, 21(24), 10139–10142. [Link]
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ResearchGate. (n.d.). Prostaglandin D2 synthase (PTGDS), prostaglandin E synthase (PTGES) and... | Download Scientific Diagram. [Link]
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Wang, M., et al. (2022). Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps. Frontiers in Immunology, 13, 989825. [Link]
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IOVS. (2013). PGD2 Promotes Eosinophil Chemotaxis, Degranulation and Syk Phosphorylation. [Link]
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Mesquita-Santos, F. P., et al. (2008). Eosinophils as a novel cell source of prostaglandin D2: autocrine role in allergic inflammation. The Journal of Immunology, 181(6), 4255-4264. [Link]
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Ulven, T., et al. (2021). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. Respiratory Research, 22(1), 262. [Link]
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Shiraishi, Y., et al. (2005). Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor. Journal of Pharmacology and Experimental Therapeutics, 312(3), 954-960. [Link]
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Ramirez, G. A., et al. (2000). Human eosinophil adhesion and degranulation stimulated with eotaxin and RANTES in vitro: Lack of interaction with nitric oxide. Journal of Leukocyte Biology, 68(1), 93-100. [Link]
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Froidure, A., et al. (2016). Eosinophils contribute to intestinal inflammation via chemoattractant receptor-homologous molecule expressed on Th2 cells, CRTH2, in experimental Crohn's disease. Clinical and Experimental Immunology, 186(3), 304-314. [Link]
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Shamri, R., et al. (2021). The Cycling of Intracellular Calcium Released in Response to Fluid Shear Stress Is Critical for Migration-Associated Actin Reorganization in Eosinophils. International Journal of Molecular Sciences, 22(2), 859. [Link]
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Fowler, S. J., & Diamant, Z. (2017). CRTH2 antagonists in asthma: current perspectives. Journal of Asthma and Allergy, 10, 289-301. [Link]
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MDPI. (2024). CD69 Signaling in Eosinophils Induces IL-10 Production and Apoptosis via the Erk1/2 and JNK Pathways, Respectively. [Link]
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Bio-protocol. (n.d.). Degranulation assay. [Link]
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Monneret, G., et al. (2001). Prostaglandin D2 is a potent chemoattractant for human eosinophils that acts via a novel DP receptor. Blood, 98(6), 1942-1948. [Link]
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Taylor & Francis. (2022). CRTH2 antagonists in asthma: current perspectives. [Link]
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Salyte, J., et al. (2022). Asthmatic Eosinophils Alter the Gene Expression of Extracellular Matrix Proteins in Airway Smooth Muscle Cells and Pulmonary Fibroblasts. International Journal of Molecular Sciences, 23(8), 4165. [Link]
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Saffari, F., et al. (2021). The Enigma of Eosinophil Degranulation. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Jackson, D. J., et al. (2020). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 75(1), 13-21. [Link]
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Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 150(6), 683-693. [Link]
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ResearchGate. (n.d.). Eosinophil chemotaxis toward concentration gradient of PGD 2 . Images.... [Link]
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Pettipher, R., et al. (2014). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Prostaglandins & Other Lipid Mediators, 113-115, 35-42. [Link]
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Elsner, J., et al. (1996). Actin polymerization in human eosinophils, unlike human neutrophils, depends on intracellular calcium mobilization. Journal of Cellular Physiology, 167(3), 548-555. [Link]
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UniQuest. (n.d.). Hematopoietic prostaglandin D2 synthase (HPGD2S) inhibitors for inflammatory disease including DMD and asthma. [Link]
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Matsuoka, T., et al. (2000). Prostaglandin D2 as a mediator of allergic asthma. Science, 287(5460), 2013-2017. [Link]
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Neosin. (n.d.). A Sensitive High Throughput ELISA for Human Eosinophil Peroxidase: A Specific Assay to Quantify Eosinophil Degranulation from Patient-derived Sources. [Link]
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Doyle, A. D., et al. (2013). The Development of a Sensitive and Specific ELISA for Mouse Eosinophil Peroxidase: Assessment of Eosinophil Degranulation Ex Vivo and in Models of Human Disease. Journal of Immunological Methods, 395(1-2), 1-11. [Link]
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YouTube. (2015). Measuring Intracellular Calcium with Fluo-4 Part 4. [Link]
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Fulkerson, P. C., et al. (2006). Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse. Journal of Immunological Methods, 315(1-2), 86-97. [Link]
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Woerly, G., et al. (2003). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. The Journal of Immunology, 171(1), 433-439. [Link]
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Norman, P. (2008). Discovery of potent CRTh2 (DP2) receptor antagonists. Expert Opinion on Drug Discovery, 3(5), 501-516. [Link]
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Topic: 15-methylprostaglandin D2 and Th2 Lymphocyte Activation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Rationale of Precision in Probing Th2 Immunity
In the intricate landscape of allergic inflammation, T helper 2 (Th2) lymphocytes are central orchestrators. Their activation and subsequent release of signature cytokines—Interleukin-4 (IL-4), IL-5, and IL-13—drive the pathophysiology of diseases like asthma and atopic dermatitis.[1][2] Understanding the precise mechanisms that trigger Th2 cell activity is paramount for developing targeted therapeutics. Among the myriad of signaling molecules, Prostaglandin D2 (PGD2), a lipid mediator released predominantly by activated mast cells, has emerged as a critical link between the innate and adaptive arms of the allergic cascade.[1][3]
However, PGD2 itself presents an experimental challenge. It interacts with at least two distinct receptors, DP1 and CRTH2, which often mediate opposing effects.[1] While DP1 activation is generally associated with anti-inflammatory responses, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is decidedly pro-inflammatory, directly activating Th2 cells, eosinophils, and basophils.[1][4][5] To dissect the specific contribution of the CRTH2 pathway, a tool is needed that can bypass the confounding influence of DP1.
This is where 15-methylprostaglandin D2 enters the narrative. Specifically, the 15(R) stereoisomer of this synthetic analog is a highly potent and selective agonist for the CRTH2 receptor.[6] Its methyl group at the C15 position confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, ensuring sustained and predictable receptor engagement in experimental systems.[6]
This guide is structured not as a rigid manual, but as a comprehensive scientific narrative. We will first explore the foundational biology of the PGD2/CRTH2 axis and then delve into the practical application of 15-methylprostaglandin D2 as a precise molecular probe. The protocols herein are designed to be self-validating, providing researchers with the robust methodologies required to investigate Th2 activation with confidence and clarity.
Section 1: The PGD2/CRTH2 Axis: A Critical Mediator of Type 2 Inflammation
Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and is a hallmark product of activated mast cells at sites of allergic inflammation.[1][7] Its biological effects are transduced through two G-protein coupled receptors with contrasting signaling outcomes.
| Receptor | G-Protein Coupling | Primary Second Messenger | Key Effect on Th2 Cells |
| DP1 | Gs | ↑ cAMP | Inhibition of cytokine production; anti-inflammatory[1] |
| CRTH2 (DP2) | Gi | ↓ cAMP, ↑ Ca2+ | Activation : Chemotaxis, Cytokine Production (IL-4, 5, 13)[1][3][4] |
The selective expression of CRTH2 on type 2 inflammatory cells, including Th2 lymphocytes and group 2 innate lymphoid cells (ILC2s), makes it a highly attractive target for both research and therapeutic development.[8][9] Activation of CRTH2 by PGD2, or a selective agonist like 15-methyl-PGD2, initiates a signaling cascade that culminates in two key pro-inflammatory functions: cellular migration and effector cytokine release.[3][4][10]
CRTH2 Signaling Pathway
Upon ligand binding, CRTH2 couples to Gi proteins, leading to the dissociation of Gαi and Gβγ subunits. This initiates a cascade involving the inhibition of adenylyl cyclase (reducing cAMP) and the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical signal for cellular activation and gene transcription.
Protocol: ELISA for Th2 Cytokine Quantification
Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying secreted proteins in solution. This protocol measures the amount of IL-4, IL-5, and IL-13 released by Th2 cells following specific stimulation with 15-methyl-PGD2, providing a direct functional readout of CRTH2-mediated activation.
Methodology:
-
Cell Stimulation:
-
Plate rested, differentiated Th2 cells in a 96-well U-bottom plate at 2 x 10^5 cells/well in 200 µL of complete RPMI medium.
-
Add 15(R)-methyl-PGD2 to achieve final concentrations for a dose-response curve (e.g., 0, 1, 10, 100 nM).
-
Include a positive control (e.g., anti-CD3/CD28 beads) and a negative (unstimulated) control.
-
Incubate at 37°C, 5% CO2 for 24-48 hours. The timing can be optimized; gene transcription peaks earlier, but protein release is typically measured at 24-48 hours. [3]
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well. Samples can be assayed immediately or stored at -80°C.
-
-
Sandwich ELISA Performance:
-
Perform separate ELISAs for IL-4, IL-5, and IL-13 using commercial kits (e.g., R&D Systems Quantikine® ELISA). Follow the manufacturer's protocol precisely. * General Steps: [11][12] * Coat a 96-well ELISA plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and collected supernatants to the wells.
-
Add the biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add the TMB substrate, which develops a color in proportion to the amount of bound HRP.
-
Stop the reaction with stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Use the standard curve to interpolate the concentration of each cytokine in your experimental samples.
-
Present the data as mean concentration (pg/mL) ± standard deviation.
-
Hypothetical Data Summary:
| Stimulus | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Unstimulated | < 15 | < 20 | < 25 |
| 15-methyl-PGD2 (1 nM) | 85 ± 12 | 110 ± 15 | 150 ± 20 |
| 15-methyl-PGD2 (10 nM) | 250 ± 30 | 320 ± 45 | 410 ± 50 |
| 15-methyl-PGD2 (100 nM) | 480 ± 55 | 610 ± 70 | 750 ± 85 |
| anti-CD3/CD28 | 1200 ± 150 | 1500 ± 200 | 1800 ± 220 |
Section 3: Conclusion and Future Directions
The methodologies outlined in this guide demonstrate that 15-methylprostaglandin D2 is an invaluable tool for the specific interrogation of the CRTH2 pathway in Th2 lymphocytes. By using a metabolically stable and receptor-selective agonist, researchers can confidently attribute observed effects—such as chemotaxis and cytokine production—to CRTH2 signaling, thereby avoiding the ambiguous results that can arise from using the native ligand, PGD2.
The robust and quantitative nature of these assays provides a solid foundation for screening potential CRTH2 antagonists, a promising therapeutic strategy for allergic diseases. [3]Future work could involve adapting these protocols to more complex systems, such as co-cultures with epithelial cells or in vivo models of allergic inflammation, to further elucidate the role of the PGD2/CRTH2 axis in the broader context of tissue-specific immune responses.
References
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Choi, Y., & Lee, H. K. (2018). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Tuberculosis and Respiratory Diseases, 81(4), 267–275. [Link]
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Barnig, C., Cernadas, M., Dutile, S., et al. (2013). Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells. Journal of Allergy and Clinical Immunology, 132(1), 1-3. [Link]
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Fregonese, L., Giembycz, M. A., & Ross, R. (2008). Interaction between prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on Th2 cells mediates cytokine production by Th2 lymphocytes in response to activated mast cells. Journal of Inflammation, 5(1), 1-11. [Link]
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Li, H., Edin, M. L., & Zeldin, D. C. (2005). Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells. The Journal of Immunology, 175(10), 6523-6529. [Link]
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Doyle, M. C., Tremblay, S., & Dumais, N. (2013). 15-Deoxy-Δ(12,14)-prostaglandin J2 inhibits IL-13 production in T cells via an NF-κB-dependent mechanism. Biochemical and Biophysical Research Communications, 431(3), 472-477. [Link]
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Gauvreau, G. M., & Boulet, L. P. (2018). Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism. PLoS ONE, 13(7), e0199153. [Link]
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Mjosberg, J., Bernink, J., Golebski, K., et al. (2015). The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. Mucosal Immunology, 8(6), 1333-1343. [Link]
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Monneret, G., Li, H., Vasilescu, J., Rokach, J., & Powell, W. S. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355. [Link]
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Perez-Novo, C. A., Wier-Klaas, I., & Gevaert, P. (2008). CRTH2 mediates the activation of human Th2 cells in response to PGD(2) released from IgE/anti-IgE treated nasal polyp tissue. Allergy, 63(11), 1456-1464. [Link]
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Zhu, J. (2015). T helper 2 (Th2) cell differentiation, type 2 innate lymphoid cell (ILC2) development and regulation of interleukin-4 (IL-4) and IL-13 production. Cytokine, 75(1), 14-24. [Link]
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Kim, S., Bellone, S., Maxey, K. M., Powell, W. S., Lee, G. J., & Rokach, J. (2005). Synthesis of 15R-PGD2: a potential DP2 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(7), 1873-1876. [Link]
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Hirai, H., Tanaka, K., Yoshie, O., Ogawa, K., Kenmotsu, K., Takamori, Y., ... & Nagata, K. (2001). Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor CRTH2. The Journal of Experimental Medicine, 193(2), 255-261. [Link]
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Rochman, M., Travers, J., & Abonia, J. P. (2014). Flow Cytometry Imaging Identifies Rare Th2 Cells Expressing TSLP Receptor in a “Pro-Allergic” Milieu. PLoS ONE, 9(1), e85334. [Link]
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Doherty, T., Broide, D., & Zuraw, B. (2013). Figure 5: Effects of PGD 2 and LTE 4 on production of selected cytokines... ResearchGate. [Link]
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McBrien, C. N., & Menzies-Gow, A. (2018). Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism. PLoS ONE, 13(7), e0199153. [Link]
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Szelyes, L., Horvath, G., & Jakus, Z. (2011). Sequential ELISA to profile multiple cytokines from small volumes. Journal of Immunological Methods, 366(1-2), 124-129. [Link]
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Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 150(7), 831-839. [Link]
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Elabscience. (2021). Introduction to Th1 Th2 Th17 Cells and Selection of Indicators. Elabscience. [Link]
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Mast Cell Research. (2015). Mast cell mediators: Prostaglandin D2 (PGD2). Mast Cell Research. [Link]
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Kunz, L. I., Togbe, D., & Ryffel, B. (2021). Figure 1: PGD2 produced by Tfh cells attracts and activates Th2 cells. ResearchGate. [Link]
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Duramad, P., McMahon, C. W., & Hubbard, A. (2004). Figure 1: Flow cytometric detection of intracellular Th1/Th2 cytokines in whole... ResearchGate. [Link]
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An In-Depth Technical Guide to 15-Methylprostaglandin D2 Receptor Binding Affinity
Introduction: The CRTH2/DP2 Receptor in Inflammatory Pathways
Prostaglandin D2 (PGD2) is a key lipid mediator synthesized from the arachidonic acid cascade, primarily by activated mast cells.[1][2] It exerts its biological effects through two distinct G-protein-coupled receptors (GPCRs): the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][3][4] While both receptors bind PGD2 with high affinity, they trigger different downstream signaling pathways and play distinct roles in the inflammatory response.[1][5]
The CRTH2 receptor, encoded by the PTGDR2 gene, is of particular interest in the fields of immunology and drug development due to its pronounced role in allergic diseases such as asthma and atopic dermatitis.[1][3][6][7] It is expressed on various immune cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][3] Activation of CRTH2 by PGD2 mediates the chemotaxis of these cells, amplifies Th2 cytokine secretion, and promotes eosinophil degranulation, thereby perpetuating the inflammatory cascade.[1][6]
Given its central role in type 2 inflammation, the CRTH2 receptor has emerged as a promising therapeutic target for a range of inflammatory conditions.[7][8][9] The development of selective antagonists for CRTH2 is an active area of research, with several compounds having advanced to clinical trials.[7][8] A critical step in the discovery and characterization of such compounds is the accurate determination of their binding affinity for the CRTH2 receptor. This guide provides a comprehensive overview of the principles and methodologies for assessing the binding affinity of ligands, such as 15-methylprostaglandin D2, to the CRTH2 receptor.
Principles of Radioligand Binding Assays for CRTH2
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[10] These assays are highly sensitive and allow for the determination of key binding parameters, including the equilibrium dissociation constant (Kd) for a radioligand and the inhibition constant (Ki) for a non-radiolabeled competitor.[11][12]
The fundamental principle involves incubating a source of the receptor (e.g., cell membranes expressing CRTH2) with a radiolabeled ligand that binds to the receptor with high affinity and specificity. The amount of radioligand bound to the receptor is then measured. To determine the binding affinity of a test compound, a competition binding assay is performed. In this setup, the receptor and a fixed concentration of the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, leading to a concentration-dependent decrease in the amount of bound radioactivity.
Several critical considerations must be addressed to ensure the validity of the data obtained from radioligand binding assays:
-
Receptor Source: The assay requires a reliable source of the CRTH2 receptor. This is typically a membrane preparation from a cell line that has been engineered to overexpress the human CRTH2 receptor, such as Human Embryonic Kidney 293 (HEK293) cells.[5]
-
Radioligand Selection: An appropriate radioligand is crucial. For CRTH2 binding assays, tritiated prostaglandin D2 ([³H]PGD2) is commonly used.[13]
-
Assay Conditions: The assay buffer, incubation time, and temperature must be optimized to ensure that the binding reaction reaches equilibrium and that the receptor remains stable.[11][14]
-
Separation of Bound and Free Radioligand: A method is needed to separate the receptor-bound radioligand from the unbound radioligand in the solution. A common technique is rapid vacuum filtration through a glass fiber filter, which traps the cell membranes while allowing the free radioligand to pass through.[14][15]
-
Nonspecific Binding: It is essential to determine the amount of radioligand that binds to components other than the CRTH2 receptor (nonspecific binding). This is achieved by including a high concentration of an unlabeled competitor in a parallel set of incubations.[12]
Experimental Workflow: Competitive Radioligand Binding Assay for CRTH2
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound for the CRTH2 receptor.
Figure 1. A schematic representation of the experimental workflow for a competitive radioligand binding assay.
Detailed Protocol: CRTH2 Competitive Binding Assay
This protocol outlines a method for determining the binding affinity of a test compound, such as 15-methylprostaglandin D2, for the human CRTH2 receptor using [³H]PGD2 as the radioligand.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human CRTH2 receptor.
-
Radioligand: [³H]Prostaglandin D2.
-
Test Compound: 15-methylprostaglandin D2 or other compounds of interest.
-
Unlabeled Competitor (for nonspecific binding): A high concentration of unlabeled PGD2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For setting up the binding reactions.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce nonspecific binding.[15]
-
Filtration Apparatus: A vacuum manifold for 96-well plates.
-
Liquid Scintillation Counter and Scintillation Fluid.
2. Assay Procedure:
-
Preparation of Reagents:
-
Thaw the CRTH2 membrane preparation on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.[11][12][14]
-
Prepare a working solution of [³H]PGD2 in assay buffer at a concentration close to its Kd value for the CRTH2 receptor.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a high concentration of unlabeled PGD2 for determining nonspecific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, the diluted CRTH2 membrane preparation, and the [³H]PGD2 solution.
-
Nonspecific Binding: Add the high concentration of unlabeled PGD2, the diluted CRTH2 membrane preparation, and the [³H]PGD2 solution.
-
Competition Binding: Add the serially diluted test compound, the diluted CRTH2 membrane preparation, and the [³H]PGD2 solution.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 60 minutes).[15] The plate should be gently agitated during incubation.
-
-
Filtration:
-
Detection:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis and Interpretation
The raw data from the scintillation counter (counts per minute, CPM) are used to calculate the binding affinity of the test compound.
-
Specific Binding:
-
Specific Binding = Total Binding - Nonspecific Binding
-
-
IC₅₀ Determination:
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of a competitor) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Ki Calculation:
-
The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound (Ki), the Cheng-Prusoff equation is used:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Binding Affinity of Prostaglandin D2 Analogs for the CRTH2 Receptor
The following table summarizes the binding affinities of PGD2 and several of its analogs for the CRTH2 receptor, as reported in the literature.
| Compound | Binding Affinity (Ki or EC₅₀) | Source |
| Prostaglandin D2 (PGD2) | Ki: 2.4 - 34.0 nM | [5] |
| 15(R)-methyl-PGD2 | EC₅₀: 1.7 nM (chemotaxis) | [16][17][18] |
| 15(S)-methyl-PGD2 | EC₅₀: 128 nM (chemotaxis) | [16] |
| 13,14-dihydro-15-keto PGD2 | High Affinity | [5] |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | High Affinity | [5] |
Note: EC₅₀ values from functional assays such as chemotaxis are often used as a proxy for binding affinity.
CRTH2 Receptor Signaling Pathway
Upon binding of an agonist like PGD2 or 15-methylprostaglandin D2, the CRTH2 receptor couples to a pertussis toxin-sensitive G-protein of the Gαi/o family.[5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] The activation of CRTH2 also triggers downstream signaling cascades that are dependent on phosphoinositide 3-kinase (PI3K), leading to cellular responses such as chemotaxis and actin polymerization.[13]
Figure 2. Simplified signaling pathway of the CRTH2/DP2 receptor.
Conclusion
The determination of ligand binding affinity for the CRTH2 receptor is a cornerstone of drug discovery efforts targeting inflammatory and allergic diseases. The radioligand binding assay, when meticulously performed and validated, provides a robust and quantitative method for characterizing the interaction of novel compounds with this important therapeutic target. A thorough understanding of the principles, protocols, and data analysis outlined in this guide will enable researchers to generate high-quality, reproducible data that can effectively drive the development of new and improved therapies.
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Ulven, T., & Kostenis, E. (2005). Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation. Current Topics in Medicinal Chemistry, 5(13), 1335–1350. [Link]
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Methodological & Application
Application Notes and Protocols: In Vitro Characterization of 15-methylprostaglandin D2
Introduction: The Significance of 15-methylprostaglandin D2 in Inflammatory Research
Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] It plays a multifaceted role in various physiological and pathological processes, including the regulation of sleep, body temperature, and allergic responses.[1] PGD2 exerts its effects through two distinct G protein-coupled receptors (GPCRs): the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] While both receptors are implicated in inflammatory pathways, they often trigger opposing downstream effects. Activation of the Gs-coupled DP1 receptor leads to an increase in intracellular cyclic AMP (cAMP), which can mediate smooth muscle relaxation and inhibit platelet aggregation.[1] In contrast, the Gi-coupled DP2 receptor activation results in a decrease in cAMP, intracellular calcium mobilization, and the promotion of pro-inflammatory responses, such as the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[3][4]
15-methylprostaglandin D2 (15-methyl-PGD2) is a synthetic analog of PGD2 that has proven to be an invaluable tool for dissecting the specific roles of the DP2 receptor. Notably, the 15R-epimer of methyl-PGD2 is a highly potent and selective agonist for the DP2 receptor, exhibiting significantly greater potency than PGD2 itself.[3] Its resistance to metabolism further enhances its utility in in vitro and in vivo studies, allowing for a more sustained and targeted activation of the DP2 signaling pathway.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays for the characterization of 15-methyl-PGD2 and the screening of potential DP2 receptor modulators. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.
The DP2 Signaling Cascade: A Target for Therapeutic Intervention
Understanding the signaling pathway initiated by 15-methyl-PGD2 binding to the DP2 receptor is fundamental to designing relevant in vitro assays. The following diagram illustrates the key events following receptor activation.
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Measuring Eosinophil Chemotaxis with 15-Methylprostaglandin D2: An Application Note and Protocol
Introduction: The Critical Role of Eosinophil Chemotaxis in Allergic Inflammation
Eosinophils are key effector cells in the pathogenesis of allergic diseases, including asthma and allergic rhinitis.[1] Their recruitment to sites of inflammation is a tightly regulated process known as chemotaxis, the directed migration of cells in response to a chemical gradient. A pivotal mediator in this process is prostaglandin D2 (PGD2), which is produced predominantly by mast cells upon allergen stimulation.[1] PGD2 and its analogues exert their effects through specific receptors, with the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, being central to eosinophil migration.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on measuring eosinophil chemotaxis in response to 15-methylprostaglandin D2 (15-methyl-PGD2), a potent and selective CRTH2/DP2 receptor agonist.[2][3] Understanding the mechanisms of eosinophil recruitment and identifying compounds that modulate this process are crucial for the development of novel therapeutics for allergic and inflammatory diseases.[4][5]
Scientific Principle: 15-Methyl-PGD2 and the CRTH2 Signaling Pathway
15-methyl-PGD2 is a stable analogue of PGD2 that exhibits high potency and selectivity for the CRTH2 receptor.[2] The binding of 15-methyl-PGD2 to the G-protein coupled receptor CRTH2 on eosinophils initiates a signaling cascade that leads to cellular polarization, actin polymerization, and ultimately, directed cell movement.[6][7] This makes 15-methyl-PGD2 an invaluable tool for studying the specific contribution of the CRTH2 pathway to eosinophil chemotaxis, independent of the effects mediated by the other major PGD2 receptor, DP1.[7]
Signaling Pathway of 15-Methyl-PGD2-Induced Eosinophil Chemotaxis
Caption: 15-Methyl-PGD2 signaling cascade in eosinophils.
Experimental Workflow: A Step-by-Step Guide
A robust and reproducible method for quantifying eosinophil chemotaxis is essential for accurate data generation. The Boyden chamber assay, also known as the transwell migration assay, is a widely used and well-validated technique for this purpose.[8][9]
Caption: Workflow for measuring eosinophil chemotaxis.
Detailed Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
Rationale: Obtaining a pure and viable population of eosinophils is the cornerstone of a successful chemotaxis assay. Negative selection is the preferred method as it avoids unwanted activation of the eosinophils that can occur with positive selection techniques.[10][11]
Materials:
-
Human peripheral blood collected in EDTA-containing tubes
-
Dextran solution
-
Ficoll-Paque PLUS
-
Eosinophil isolation kit (negative selection, e.g., from Miltenyi Biotec or STEMCELL Technologies)[12]
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Red Blood Cell Sedimentation: Mix whole blood with an equal volume of Dextran solution and allow to sediment at room temperature for 30-45 minutes.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Granulocyte Enrichment: Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS and centrifuge according to the manufacturer's instructions.
-
Red Blood Cell Lysis: After centrifugation, aspirate the upper layers, leaving the granulocyte/erythrocyte pellet. Resuspend the pellet and perform hypotonic lysis of remaining red blood cells.
-
Eosinophil Purification: Follow the manufacturer's protocol for the negative selection eosinophil isolation kit. This typically involves incubating the granulocyte suspension with an antibody cocktail that labels non-eosinophils, followed by magnetic separation.[10]
-
Purity and Viability Assessment:
-
Assess purity by staining a cytospin preparation of the isolated cells with a Wright-Giemsa-like stain and performing a differential cell count under a microscope. Purity should be >95%.
-
Determine cell viability using the trypan blue exclusion method. Viability should be >98%.
-
-
Cell Suspension: Resuspend the purified eosinophils in RPMI 1640 medium supplemented with 1% FBS at a concentration of 1 x 10^6 cells/mL.
Protocol 2: Boyden Chamber Chemotaxis Assay
Rationale: The Boyden chamber assay provides a quantitative measure of cell migration towards a chemoattractant through a microporous membrane.[9] The number of cells that migrate through the pores is proportional to the chemotactic activity of the substance in the lower chamber.
Materials:
-
Purified eosinophil suspension (from Protocol 1)
-
15-methylprostaglandin D2
-
RPMI 1640 medium with 1% FBS (Assay Medium)
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate filters (5 µm pore size)
-
Methanol
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare Chemoattractant Dilutions: Prepare a serial dilution of 15-methylprostaglandin D2 in Assay Medium. A typical concentration range to test would be 0.1 nM to 100 nM. Include a negative control of Assay Medium alone.
-
Assemble Boyden Chamber: Place the 5 µm pore size polycarbonate filter over the lower wells of the Boyden chamber.
-
Load Chemoattractant: Add the 15-methylprostaglandin D2 dilutions and the negative control to the lower wells of the chamber.
-
Assemble the Chamber: Carefully place the upper part of the chamber over the filter and secure it.
-
Load Eosinophils: Add the eosinophil suspension (1 x 10^6 cells/mL) to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.[8]
-
Cell Fixation and Staining:
-
After incubation, disassemble the chamber and carefully remove the filter.
-
Wipe the cells from the upper side of the filter.
-
Fix the filter in methanol.
-
Stain the filter with a suitable stain (e.g., Diff-Quik) to visualize the migrated cells on the lower side.
-
-
Quantification of Migrated Cells:
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in several high-power fields (HPFs) for each well.
-
Calculate the average number of migrated cells per HPF for each condition.
-
Data Analysis and Interpretation
The chemotactic response is typically expressed as a Chemotactic Index (CI) , which is the fold increase in cell migration in response to the chemoattractant compared to the spontaneous migration (negative control).[1]
Chemotactic Index (CI) = (Number of cells migrated towards chemoattractant) / (Number of cells migrated towards medium alone)
The results can be plotted as a dose-response curve, with the concentration of 15-methylprostaglandin D2 on the x-axis and the Chemotactic Index on the y-axis. From this curve, the EC50 (half-maximal effective concentration) can be determined. The reported EC50 for 15-methyl-PGD2 in inducing eosinophil chemotaxis is approximately 1.7 nM.[3]
| Parameter | Description | Typical Value/Observation |
| Negative Control (Medium) | Spontaneous, random migration of eosinophils. | Low number of migrated cells. |
| Positive Control (e.g., eotaxin) | A known potent eosinophil chemoattractant. | High number of migrated cells, confirming cell responsiveness. |
| 15-Methyl-PGD2 | Test compound. | Dose-dependent increase in cell migration. |
| Chemotactic Index (CI) | Fold increase in migration over negative control. | A CI significantly greater than 1 indicates a chemotactic response. |
| EC50 | Concentration of 15-methyl-PGD2 that elicits 50% of the maximal response. | Approximately 1.7 nM.[3] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cell viability after isolation | - Harsh isolation procedure. - Contamination. | - Handle cells gently. - Use sterile techniques and reagents. - Optimize centrifugation speeds and times. |
| High background migration (negative control) | - Eosinophils are pre-activated. - Contaminants in the medium. | - Use a gentle cell isolation method (negative selection). - Use fresh, high-quality medium and reagents. |
| No or weak response to 15-methyl-PGD2 | - Inactive 15-methyl-PGD2. - Low expression of CRTH2 on eosinophils. - Suboptimal incubation time or temperature. | - Use a fresh, properly stored aliquot of 15-methyl-PGD2. - Confirm CRTH2 expression by flow cytometry. - Optimize incubation conditions. |
| High variability between replicates | - Inconsistent cell numbers. - Bubbles in the Boyden chamber. - Inconsistent counting. | - Ensure accurate cell counting and loading. - Be careful to avoid bubbles when assembling the chamber. - Count a sufficient number of fields and be consistent in the counting method. |
Conclusion
The protocol described in this application note provides a reliable and quantitative method for measuring eosinophil chemotaxis in response to the selective CRTH2 agonist, 15-methylprostaglandin D2. By carefully following the steps for eosinophil isolation, the Boyden chamber assay, and data analysis, researchers can obtain valuable insights into the role of the PGD2-CRTH2 axis in eosinophil recruitment. This methodology is a powerful tool for screening and characterizing potential therapeutic agents aimed at modulating eosinophilic inflammation in allergic diseases.
References
- Clark-Lewis, I., & Mattioli, F. (2002). The selective eosinophil chemotactic activity of histamine. Journal of Immunology.
- Dämon, S., et al. (2020). Effects of Eosinophilopoietins and C-C Chemokines on Chemotaxis, Adhesion, and ROS Production of Blood Eosinophil Subtypes in Asthma Patients.
- de Groot, J. C., et al. (1998). Migration of eosinophils in the Boyden chamber chemotaxis assay.
- Fujishima, H., et al. (2005). Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis. Cornea.
- Gervais, F. G., et al. (2001). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Biological Chemistry.
- Gierut, J., & Wood, R. J. (2018). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Journal of Visualized Experiments.
- Saito, H., et al. (2016). The chemotactic index was calculated by dividing the number of cells that migrated past the halfway line by the number of cells remaining at baseline.
- Kato, H., et al. (2008). EOSINOPHIL CHEMOTAXIS ASSAY USING NOVEL DEVICE EZ-TAXIScan. Japanese Journal of Allergology.
- Spencer, L. A., & Weller, P. F. (2010). Eosinophil Purification from Peripheral Blood. Methods in Molecular Biology.
- ibidi GmbH. (n.d.). Data Analysis of Chemotaxis Assays. ibidi.com.
- Coligan, J. E., et al. (2001). Isolation of Human Eosinophils. Current Protocols in Immunology.
- Nitta, N., et al. (2007). Quantitative analysis of eosinophil chemotaxis tracked using a novel optical device—TAXIScan. Journal of Immunological Methods.
- Jiong, L., & Schanstra, J. P. (2021). Basophils Orchestrating Eosinophils' Chemotaxis and Function in Allergic Inflammation.
- Gervais, F. G., et al. (2001).
- MilliporeSigma. (2004).
- Phipps, S., et al. (2002). Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse. Journal of Immunological Methods.
- STEMCELL Technologies. (n.d.). Human Peripheral Blood Eosinophils, Frozen. STEMCELL Technologies.
- Ul-Haq, Z., et al. (2016). Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets. Frontiers in Immunology.
- ibidi GmbH. (n.d.). Chemotaxis Assays. ibidi.com.
- Pease, J. E. (2006). Eosinophil chemotaxis. Methods in Molecular Biology.
- Miltenyi Biotec. (n.d.).
- Clark-Lewis, I., & Mattioli, F. (2002). THE SELECTIVE EOSINOPHIL CHEMOTACTIC ACTIVITY OF HISTAMINE. Semantic Scholar.
- de Groot, J. C., et al. (1998). Migration of eosinophils in the Boyden chamber chemotaxis assay.
- Saito, H., et al. (2016). The chemotactic index was calculated by dividing the number of cells that migrated past the halfway line by the number of cells remaining at baseline.
- Phipps, S., et al. (2002). Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse. Journal of Immunological Methods.
- Spencer, L. A., & Weller, P. F. (2010). Eosinophil Purification from Peripheral Blood. Methods in Molecular Biology.
- Chen, H. C. (2005). Boyden chamber assay. Methods in Molecular Biology.
- Straumann, A., et al. (2013). Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis. Clinical & Experimental Allergy.
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Application Note & Protocols: Investigating the Effects of 15-Methylprostaglandin D2 on Actin Polymerization Dynamics
Introduction: The Dynamic Actin Cytoskeleton and the Influence of Prostaglandins
The actin cytoskeleton is a fundamental component of eukaryotic cells, orchestrating a multitude of cellular processes including cell motility, shape determination, and intracellular transport.[1][2][3] The dynamic nature of the actin network, characterized by the continuous polymerization of globular actin (G-actin) into filamentous actin (F-actin) and subsequent depolymerization, is tightly regulated by a complex interplay of signaling molecules and actin-binding proteins.[4][5] Dysregulation of actin dynamics is implicated in a variety of pathological conditions, making the actin polymerization process a critical target for therapeutic intervention.
Prostaglandins, a class of lipid signaling molecules derived from arachidonic acid, have emerged as key regulators of the actin cytoskeleton.[2][6] These molecules exert their effects by binding to specific G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that converge on the machinery controlling actin assembly.[7][8][9] This application note focuses on 15-methylprostaglandin D2 (15-methyl-PGD2), a synthetic analog of the naturally occurring prostaglandin D2 (PGD2).[10] We will explore its potential to modulate actin polymerization and provide a detailed protocol for researchers to investigate these effects using a pyrene-actin polymerization assay. Understanding the interaction between 15-methyl-PGD2 and the actin cytoskeleton can provide valuable insights for drug development professionals in fields such as inflammation, immunology, and oncology.
Plausible Mechanism of Action: 15-Methylprostaglandin D2 and Actin Dynamics
Prostaglandin D2 is known to bind to two distinct GPCRs: the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[11] Notably, 15R-methyl-PGD2 has been identified as a potent and selective agonist for the DP2 receptor in human eosinophils, where it stimulates actin polymerization.[11] The activation of GPCRs by ligands like 15-methyl-PGD2 typically triggers the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[9][12] These subunits then activate downstream effectors, including small GTPases of the Rho family (such as RhoA, Rac, and Cdc42), which are master regulators of the actin cytoskeleton.[8][9] This signaling cascade can lead to the activation of actin-nucleating factors, such as the Arp2/3 complex and formins, ultimately promoting the formation of new actin filaments.[5]
Conversely, a related compound, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has been shown to directly interact with actin, covalently modifying cysteine residues and impairing its polymerization.[13] This highlights the potential for prostaglandins to exert complex and sometimes opposing effects on the actin cytoskeleton, depending on the specific compound, its concentration, and the cellular context.
The following diagram illustrates a potential signaling pathway for 15-methyl-PGD2-induced actin polymerization.
Caption: A flowchart depicting the major steps involved in performing the pyrene-actin polymerization assay.
Assay Procedure
-
Set up the 96-well plate:
-
Add G-buffer to each well.
-
Add the desired concentration of 15-methylprostaglandin D2 or vehicle (DMSO) to the appropriate wells.
-
Include a positive control (e.g., a known actin polymerization inducer like phalloidin) and a negative control (vehicle only).
-
-
Add Actin: Add the 10 µM actin stock solution to each well to achieve a final concentration of 2 µM. The final volume in each well before initiating polymerization should be 90 µL.
-
Initiate Polymerization:
-
Set the fluorescence plate reader to the appropriate settings (Excitation: ~365 nm, Emission: ~407 nm).
-
Program the reader to take measurements every 30 seconds for at least 1 hour.
-
Initiate the polymerization by adding 10 µL of 10X Polymerization Buffer to each well.
-
Mix the contents of the wells thoroughly but gently to avoid introducing bubbles.
-
-
Data Collection: Immediately place the plate in the reader and begin data acquisition.
Data Analysis and Interpretation
The raw fluorescence data should be plotted as a function of time. The resulting curves will show the characteristic sigmoidal shape of actin polymerization. Key parameters to analyze include:
-
Lag time: The time it takes to initiate polymerization. A shorter lag time indicates faster nucleation.
-
Maximum slope: The steepest part of the curve, representing the maximum rate of actin polymerization.
-
Maximum fluorescence: The plateau of the curve, indicating the steady-state level of F-actin.
By comparing the curves obtained with different concentrations of 15-methylprostaglandin D2 to the vehicle control, researchers can determine if the compound enhances, inhibits, or has no effect on actin polymerization.
Troubleshooting and Best Practices
-
Actin Quality: The quality of the actin is crucial for reproducible results. Use freshly prepared actin monomers and avoid repeated freeze-thaw cycles. [14][15]* Temperature Control: Maintain a constant temperature throughout the experiment, as actin polymerization is temperature-dependent. [14]* Thorough Mixing: Ensure all reagents are well-mixed upon addition to the wells to ensure a homogenous reaction. [14]* Cuvette/Plate Cleanliness: If using a cuvette-based fluorometer, ensure the cuvette is meticulously cleaned between runs to prevent carryover of F-actin, which can act as seeds for polymerization in subsequent experiments. [14]
Conclusion
This application note provides a comprehensive guide for investigating the effects of 15-methylprostaglandin D2 on actin polymerization. The detailed pyrene-actin assay protocol, coupled with an understanding of the potential underlying signaling pathways, equips researchers, scientists, and drug development professionals with the necessary tools to explore the modulatory role of this prostaglandin on the actin cytoskeleton. Such studies are vital for elucidating the complex regulation of cellular processes and for the identification of novel therapeutic targets.
References
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Measurement and Analysis of in vitro Actin Polymerization - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Actin polymerization assay | Andex. (n.d.). Retrieved from [Link]
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Actin polymerisation assay. (n.d.). Retrieved from [Link]
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Spracklen, A. J., Fagan, T. N., Lovander, K. E., & Tootle, T. L. (2014). Prostaglandins temporally regulate cytoplasmic actin bundle formation during Drosophila oogenesis. Molecular Biology of the Cell, 25(3), 397–411. Retrieved from [Link]
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Gao, H., & Liu, X. (2019). 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism. Journal of Immunology Research, 2019, 9721421. Retrieved from [Link]
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de la Cruz, M., & Bär, J. (2020). G Protein-Coupled Estrogen Receptor Regulates Actin Cytoskeleton Dynamics to Impair Cell Polarization. Frontiers in Cell and Developmental Biology, 8, 584281. Retrieved from [Link]
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Monneret, G., Li, H., Vasilescu, D. N., Rokach, J., & Powell, W. S. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. British Journal of Pharmacology, 140(4), 659–665. Retrieved from [Link]
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Cimini, S., D'Angelo, B., Fico, A., Antonucci, I., Reale, M., Tell, G., & Caccuri, A. M. (2007). Identification of actin as a 15-deoxy-Delta12,14-prostaglandin J2 target in neuroblastoma cells: mass spectrometric, computational, and functional approaches to investigate the effect on cytoskeletal derangement. Journal of Biological Chemistry, 282(6), 3849–3859. Retrieved from [Link]
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Prostaglandin D2. (n.d.). In Wikipedia. Retrieved from [Link]
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Hsieh, Y.-H., Chien, S.-Y., & Wang, C.-Z. (2019). Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition. Journal of Cellular and Molecular Medicine, 23(10), 6644–6655. Retrieved from [Link]
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Charest, P. G. (2012). A shortcut from GPCR signaling to Rac-mediated actin cytoskeleton through an ELMO/DOCK complex. Small GTPases, 3(2), 115–120. Retrieved from [Link]
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Kim, D. H., Kim, J. H., & Surh, Y.-J. (2021). 15-Deoxy-Δ12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis. Frontiers in Immunology, 12, 629631. Retrieved from [Link]
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Wineland, M. J., & Tootle, T. L. (2023). Prostaglandins limit nuclear actin to control nucleolar function during oogenesis. Frontiers in Cell and Developmental Biology, 11, 1072456. Retrieved from [Link]
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GPCRs and actin–cytoskeleton dynamics. (2025, August 6). ResearchGate. Retrieved from [Link]
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Understanding development and disease: prostaglandins coordinate actin cytoskeletal remodelling. (2017, June 19). Research Features. Retrieved from [Link]
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Pyrene assay analysis of bulk actin polymerization kinetics with... (n.d.). ResearchGate. Retrieved from [Link]
-
Rossi, A., Kapahi, P., Natoli, G., Takahashi, T., Chen, Y., Karin, M., & Santoro, M. G. (2000). 15-Deoxy-Δ12,14-PGJ2 inhibits multiple steps in the NF-κB signaling pathway. Journal of Biological Chemistry, 275(42), 32471–32478. Retrieved from [Link]
-
What is the mechanism of Carboprost methylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Wang, K., & Xu, L. (2016). 15d-PGJ2 is a new hope for controlling tumor growth. OncoTargets and Therapy, 9, 445–453. Retrieved from [Link]
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Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders. (2025, January 21). MDPI. Retrieved from [Link]
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Hemabate® carboprost tromethamine injection, USP. (n.d.). Pfizer. Retrieved from [Link]
-
15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis. (n.d.). PubMed Central. Retrieved from [Link]
-
Prostaglandins limit nuclear actin rod formation during Drosophila oogenesis - PMC. (2025, April 3). Retrieved from [Link]
-
G protein-coupled receptor-G protein interactions: a single-molecule perspective. (n.d.). Physiological Reviews. Retrieved from [Link]
-
The role of actin cytoskeleton component Arp2/3 in inflammatory response. (n.d.). Frontiers. Retrieved from [Link]
-
The Actin Cytoskeleton Responds to Inflammatory Cues and Alters Macrophage Activation. (n.d.). Retrieved from [Link]
-
G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved from [Link]
-
What is the mechanism of Carboprost Tromethamine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Bell-Parikh, L. C., & German, J. B. (2002). Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ. Journal of Biological Chemistry, 277(13), 10459–10466. Retrieved from [Link]
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Application Notes & Protocols: Utilizing 15-methylprostaglandin D2 in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Role of the PGD2-DP2 Axis in Asthma Pathophysiology
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. A key signaling pathway implicated in the orchestration of the asthmatic inflammatory cascade is mediated by prostaglandin D2 (PGD2).[1][2] PGD2 is a major prostanoid released primarily from activated mast cells and other immune cells like T helper 2 (Th2) cells.[2][3] It exerts its biological effects through two distinct G-protein-coupled receptors: the DP1 receptor, which is often associated with anti-inflammatory effects, and the DP2 receptor (also known as CRTH2), which is a critical driver of pro-inflammatory responses in asthma.[2][4][5]
The DP2 receptor is preferentially expressed on key effector cells of type 2 immunity, including Th2 cells, type 2 innate lymphoid cells (ILC2s), and eosinophils.[2][5] Activation of the DP2 receptor by PGD2 initiates a signaling cascade that promotes the chemotaxis, recruitment, and activation of these cells to the airways, fueling the inflammatory response.[2][6][7] This makes the PGD2-DP2 signaling axis a highly attractive target for therapeutic intervention in asthma.
15-methylprostaglandin D2: A Potent and Selective Tool for Asthma Research
15-methylprostaglandin D2 (15-methyl PGD2) is a synthetic analog of PGD2 that serves as a potent and highly selective agonist for the DP2 receptor.[1] Its resistance to metabolism makes it a valuable tool for in vivo studies, allowing for a more sustained activation of the DP2 pathway compared to the rapidly degraded endogenous PGD2.[1] The unnatural R-configuration at the 15-position significantly enhances its potency at the DP2 receptor, making it approximately five times more potent than PGD2 itself.[1] This selectivity and potency make 15-methyl PGD2 an ideal pharmacological tool to dissect the role of DP2 activation in the pathogenesis of asthma in preclinical models. The total synthesis of 15(R)-Me-PGD2 has been reported, ensuring its availability for research purposes.[8][9]
Key Characteristics of 15-methyl PGD2:
| Property | Description | Source |
| Receptor Target | DP2 (CRTH2) | [1] |
| Activity | Potent and selective agonist | [1] |
| Potency | EC50 of 1.7 nM for eosinophil chemoattraction | [1] |
| Metabolic Stability | More resistant to metabolism than PGD2 | [1] |
| Chemical Nature | Synthetic analog of Prostaglandin D2 | [10][11] |
Mechanism of Action: DP2 Receptor Downstream Signaling
Activation of the DP2 receptor by 15-methyl PGD2 initiates a cascade of intracellular events that drive the pro-inflammatory phenotype in asthma. The DP2 receptor is coupled to the Gi subtype of G proteins.[12] Upon agonist binding, the following key signaling events occur:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
Calcium Mobilization: The Gβγ subunit of the dissociated G protein activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5]
-
Cellular Responses: This signaling cascade culminates in a variety of cellular responses that are central to asthma pathophysiology, including:
-
Chemotaxis: Directed migration of eosinophils, basophils, Th2 cells, and ILC2s towards the site of inflammation.[1][2]
-
Cell Activation and Degranulation: Activation of eosinophils and basophils, leading to the release of pro-inflammatory mediators.[2]
-
Cytokine Production: Enhanced production of type 2 cytokines (IL-4, IL-5, and IL-13) by Th2 cells and ILC2s.[2][4]
-
Signaling Pathway of 15-methyl PGD2 via the DP2 Receptor
Caption: Downstream signaling of the DP2 receptor upon activation by 15-methyl PGD2.
Experimental Protocols: Induction of Allergic Airway Inflammation with 15-methyl PGD2
The ovalbumin (OVA)-induced murine model of allergic asthma is a robust and widely used system to study the key features of the human disease.[13][14][15] The following protocols detail how to integrate 15-methyl PGD2 into this model to specifically investigate the role of DP2 activation.
I. Ovalbumin Sensitization and Challenge Model
This model establishes a baseline allergic inflammatory environment in which the specific effects of DP2 activation can be assessed.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
15-methylprostaglandin D2
-
Ultrasonic nebulizer
Protocol:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 1.5 mg of aluminum hydroxide in a total volume of 200 µL PBS.[16] For the control group, administer PBS with alum only.
-
-
Airway Challenge:
-
From day 21 to day 23, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes each day using an ultrasonic nebulizer.[17] The control group is challenged with PBS aerosol.
-
-
15-methyl PGD2 Administration (as a direct inflammatory stimulus):
-
24 hours after the final OVA challenge, administer 15-methyl PGD2 or vehicle control (e.g., saline with a small percentage of ethanol) via the desired route. The intranasal or intratracheal route is recommended for direct airway effects. A typical dose for subcutaneous administration of a related compound, 15d-PGJ2, is 1 mg/kg.[18] The optimal dose for 15-methyl PGD2 should be determined empirically, starting with a range of 10-100 µg/kg.
-
-
Endpoint Analysis:
-
Collect samples for analysis 4-24 hours after 15-methyl PGD2 administration.
-
Experimental Workflow: OVA-Induced Asthma Model with 15-methyl PGD2 Challenge
Caption: Timeline for the OVA-induced asthma model incorporating 15-methyl PGD2.
II. Key Outcome Measures for Assessing DP2-Mediated Inflammation
The following endpoints are critical for evaluating the effects of 15-methyl PGD2-induced DP2 activation in your asthma model.
Bronchoalveolar Lavage (BAL) Fluid Analysis
Rationale: BAL fluid analysis provides a quantitative measure of the inflammatory cell infiltrate in the airways. Activation of DP2 is expected to significantly increase the recruitment of eosinophils.
Protocol:
-
Euthanize the mouse via an approved method.
-
Expose the trachea and cannulate it with a sterile catheter.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.
-
Pool the collected BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a modified Wright-Giemsa stain to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
Lung Histology
Rationale: Histological examination of lung tissue provides a qualitative and semi-quantitative assessment of airway inflammation, mucus production, and structural changes.
Protocol:
-
After BAL fluid collection, perfuse the lungs with PBS via the right ventricle.
-
Inflate the lungs with 10% neutral buffered formalin and immerse the tissue in formalin for 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
Measurement of Airway Hyperresponsiveness (AHR)
Rationale: AHR is a hallmark feature of asthma. This measurement will determine if acute DP2 activation can exacerbate airway constriction in response to a bronchoconstrictor.
Protocol:
-
Place the mouse in a whole-body plethysmography chamber and allow it to acclimatize.[13]
-
Record baseline readings for 3 minutes.[13]
-
Expose the mouse to nebulized PBS for 3 minutes, followed by sequentially increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).[13]
-
Record readings for 3 minutes after each methacholine concentration. AHR is measured as the enhanced pause (Penh).[13]
Cytokine and Chemokine Analysis
Rationale: DP2 activation on Th2 cells and ILC2s is known to increase the production of type 2 cytokines. Measuring these cytokines in BAL fluid or lung homogenates provides a direct readout of the downstream effects of 15-methyl PGD2.
Protocol:
-
Use the supernatant from the centrifuged BAL fluid or prepare a lung homogenate.
-
Measure the levels of key cytokines such as IL-4, IL-5, and IL-13 using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits. Mouse PGD2 levels can also be quantified using a specific ELISA kit.[19]
Data Interpretation and Expected Outcomes
-
Increased Eosinophilia: Administration of 15-methyl PGD2 is expected to cause a significant increase in the number and percentage of eosinophils in the BAL fluid compared to vehicle-treated controls.
-
Exacerbated Airway Inflammation: H&E stained lung sections from 15-methyl PGD2-treated mice should show a more pronounced peribronchial and perivascular inflammatory infiltrate.
-
Goblet Cell Hyperplasia: PAS staining may reveal an increase in the number of mucus-producing goblet cells in the airways.
-
Elevated Type 2 Cytokines: Levels of IL-4, IL-5, and IL-13 are expected to be significantly higher in the BAL fluid or lung homogenates of mice treated with 15-methyl PGD2.
-
Enhanced AHR: Mice challenged with 15-methyl PGD2 may exhibit a heightened bronchoconstrictor response to methacholine.
Conclusion: A Validated Approach for Investigating DP2 Biology
The use of 15-methylprostaglandin D2 in well-established murine models of allergic airway inflammation provides a powerful and specific approach to investigate the role of the DP2 receptor in asthma pathophysiology. The protocols outlined in these application notes provide a framework for inducing and assessing DP2-mediated inflammation, offering valuable insights for the development of novel anti-inflammatory therapeutics targeting this critical pathway.
References
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Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355. [Link]
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Xu, X., et al. (2024). Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2. Proceedings of the National Academy of Sciences, 121(1). [Link]
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Schulze, J., et al. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PLoS One, 19(7), e0304919. [Link]
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Gutierrez Cruz, C., et al. (2023). Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. International Journal of Molecular Sciences, 24(2), 1234. [Link]
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Kim, S., et al. (2008). Enantio- and stereospecific syntheses of 15(R)-Me-PGD2, a potent and selective DP2-receptor agonist. Organic Letters, 10(18), 4049-4052. [Link]
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Kim, S., et al. (2005). Synthesis of 15R-PGD2: a potential DP2 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(7), 1873-1876. [Link]
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Schulze, J., et al. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PLoS One, 19(7), e0304919. [Link]
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Lee, J. H., et al. (2019). Protocol for the OVA/alum-induced asthma mouse model. ResearchGate. [Link]
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Rajakariar, R., et al. (2007). Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2. Proceedings of the National Academy of Sciences, 104(52), 20979-20984. [Link]
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Lin, T. J., et al. (2004). Effectiveness of Dp2 nasal therapy for Dp2- induced airway inflammation in mice: using oral Ganoderma lucidum as an immunomodulator. Journal of Microbiology, Immunology and Infection, 37(4), 217-224. [Link]
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Schulze, J., et al. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PLOS ONE, 19(7), e0304919. [Link]
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Spik, I., et al. (2005). Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse. Journal of Immunology, 174(6), 3703-3708. [Link]
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Cosmi, L., et al. (2018). The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation. Expert Review of Clinical Immunology, 14(11), 905-917. [Link]
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Zhang, Y., et al. (2025). Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study. Frontiers in Immunology, 16. [Link]
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Park, S. J., et al. (2024). Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway. Journal of Inflammation Research, 17, 1079-1092. [Link]
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Domingo, C., et al. (2018). The DP2 receptor pathway and its downstream effects (not to scale). ResearchGate. [Link]
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Reber, L. L., et al. (2023). Mast cell-derived prostaglandin D2 limits the subcutaneous absorption of honey bee venom in mice. Journal of Experimental Medicine, 220(7), e20221915. [Link]
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PharmaLegacy. (2023). The OVA-induced Asthma Model in Mice and Rats: An Overview. PharmaLegacy. [Link]
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Rossoni, G., et al. (2013). Therapeutic Treatment of Arthritic Mice with 15-Deoxy Δ12,14-Prostaglandin J2 (15d-PGJ2) Ameliorates Disease through the Suppression of Th17 Cells and the Induction of CD4+CD25−FOXP3+ Cells. PLoS One, 8(7), e67823. [Link]
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Fajt, M. L., & Wenzel, S. E. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Journal of Allergy and Clinical Immunology: In Practice, 5(4), 968-973. [Link]
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Li, J., et al. (2019). Enantioselective Synthesis of 15-Deoxy-Δ12,14-Prostaglandin J2. Organic Letters, 21(24), 10139-10142. [Link]
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Al-Garawi, A. A., et al. (2018). Features of allergic airway inflammation induced using different models. ResearchGate. [Link]
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Creative Biolabs. (n.d.). Ovalbumin induced Asthma Model. Creative Biolabs. [Link]
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Application Notes and Protocols for the In Vivo Administration of 15-Methylprostaglandin D2
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the administration of 15-methylprostaglandin D2 (15-methyl-PGD2) in animal studies. It is designed to equip researchers with the necessary scientific background, practical protocols, and critical insights to effectively utilize this potent lipid mediator in their in vivo experimental designs.
Scientific Foundation: Understanding 15-Methylprostaglandin D2
Prostaglandin D2 (PGD2) is a primary product of the cyclooxygenase (COX) pathway and a key mediator in a variety of physiological and pathological processes, including sleep regulation, allergic reactions, and inflammation.[1] However, the rapid in vivo metabolism of native PGD2 presents a significant challenge for its use in experimental settings. The development of methylated analogs, such as 15-methyl-PGD2, offers a solution by enhancing metabolic stability and, in some cases, receptor selectivity and potency.
The methylation at the 15-position is a critical structural modification. The stereochemistry at this position dictates the receptor binding profile and subsequent biological activity. It is imperative to distinguish between the two primary epimers:
-
15(R)-methyl-PGD2: This isomer is a potent and highly selective agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[2][3][4][5] Its activity at the DP1 receptor is significantly lower.
-
15(S)-methyl-PGD2: In contrast, the 15(S) epimer displays a different receptor affinity profile, with some studies indicating activity at the DP1 receptor.[2]
This differential receptor activation is the cornerstone of experimental design using 15-methyl-PGD2, as the DP1 and DP2 receptors trigger distinct downstream signaling cascades.
Receptor Signaling Pathways
PGD2 and its analogs exert their effects through two G protein-coupled receptors, DP1 and DP2, which often have opposing or distinct functions.
-
DP1 Receptor: Primarily coupled to a Gs alpha subunit, activation of DP1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[6] This pathway is generally associated with vasodilation, inhibition of platelet aggregation, and modulation of immune responses.[7]
-
DP2 Receptor (CRTH2): The DP2 receptor is coupled to a Gi alpha subunit. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8] More prominently, DP2 signaling mediates calcium mobilization and activates downstream pathways that are crucial for the chemotaxis and activation of various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[8]
The distinct signaling mechanisms of DP1 and DP2 are visually represented in the following diagram:
Receptor Affinity and Potency
The choice of 15-methyl-PGD2 isomer is critical for targeting a specific biological response. The following table summarizes the known receptor activity profiles.
| Compound | Target Receptor | Activity | Potency (EC50) | Reference |
| 15(R)-methyl-PGD2 | DP2 (CRTH2) | Potent, selective agonist | ~1.7 nM (Eosinophil chemotaxis) | [2] |
| DP1 | Very low agonist activity | >10 µM (platelet cAMP increase) | [3] | |
| 15(S)-methyl-PGD2 | DP1 | Agonist | More active than 15(R)-methyl-PGD2 at this receptor | [2] |
| DP2 (CRTH2) | Weak agonist | ~128 nM (Eosinophil chemotaxis) | [2] |
Reagent Preparation and Formulation
Proper preparation of 15-methyl-PGD2 is crucial for its stability and bioavailability in vivo.
Solubility and Storage
15-methyl-PGD2 is typically supplied as a solution in an organic solvent, such as methyl acetate. It is important to adhere to the manufacturer's storage recommendations, which is generally at -20°C. For experimental use, the primary solvent can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in a suitable solvent.
| Solvent | Approximate Solubility | Reference |
| Ethanol | >75 mg/mL | [4] |
| DMSO | >50 mg/mL | [4] |
| Dimethyl formamide (DMF) | >100 mg/mL | [4] |
| PBS (pH 7.2) | >5 mg/mL | [4] |
Note: Aqueous solutions of 15-methyl-PGD2 are not recommended for storage for more than one day.
Vehicle Selection for In Vivo Administration
The choice of vehicle is dependent on the route of administration and the desired pharmacokinetic profile. For systemic administration, it is critical to use a sterile, biocompatible vehicle.
-
Aqueous Solutions: For intravenous administration, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common choices.[5] Given the solubility of 15-methyl-PGD2 in PBS, this is a viable option.
-
Co-solvents: For other routes, or if higher concentrations are needed, a co-solvent system may be employed. A small amount of a water-miscible organic solvent, such as ethanol or DMSO, can be used to initially dissolve the compound before further dilution in saline or PBS.[5] It is crucial to keep the final concentration of the organic solvent low to avoid toxicity.
Workflow for Vehicle Preparation:
In Vivo Administration Protocols
The following protocols are provided as a starting point and should be optimized for each specific experimental model and objective. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Recommended Starting Dosages
Due to the limited number of in vivo studies with 15-methyl-PGD2, the following dosage recommendations are based on studies with similar methylated prostaglandins and general principles of pharmacology. Dose-response studies are highly recommended.
| Animal Model | Route of Administration | Recommended Starting Dose Range | Justification/Notes |
| Mouse | Intravenous (IV) | 1 - 10 µg/kg | Based on the high potency of prostaglandins and the direct entry into circulation. |
| Intraperitoneal (IP) | 10 - 100 µg/kg | Higher dose compared to IV to account for first-pass metabolism and distribution. | |
| Subcutaneous (SC) | 10 - 100 µg/kg | Similar to IP, with potentially slower absorption. | |
| Rat | Intravenous (IV) | 1 - 10 µg/kg | Similar to mice, with adjustments based on body weight. |
| Intraperitoneal (IP) | 10 - 100 µg/kg | A commonly used range for many small molecules in rats. | |
| Subcutaneous (SC) | 10 - 100 µg/kg | Provides a sustained release profile compared to IV. |
Important Considerations:
-
Frequency of Dosing: The half-life of methylated prostaglandins is generally longer than their parent compounds but can still be relatively short.[9] Dosing frequency will depend on the desired duration of action and the pharmacokinetic profile of 15-methyl-PGD2 in the specific animal model.
-
Adverse Effects: Monitor animals for any signs of distress, including changes in behavior, respiration, and body temperature. Prostaglandins can have a wide range of physiological effects.
Step-by-Step Administration Protocols
Materials:
-
Prepared 15-methyl-PGD2 solution in a sterile vehicle
-
Appropriate size syringes (e.g., 1 mL)
-
27-30 gauge needles
-
Animal restrainer
Procedure:
-
Warm the prepared solution to room temperature.
-
Properly restrain the animal. For rats, a commercial restrainer is recommended. For mice, manual restraint may be sufficient.
-
Visualize the lateral tail vein. Application of a heat lamp or warm water can aid in vasodilation.
-
Gently insert the needle, bevel up, into the vein.
-
Slowly inject the desired volume. The maximum recommended IV bolus volume for a mouse is 5 mL/kg and for a rat is 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Materials:
-
Prepared 15-methyl-PGD2 solution
-
1 mL syringe
-
25-27 gauge needle[10]
Procedure:
-
Warm the solution to room temperature.
-
Securely restrain the animal, exposing the abdomen. For mice, scruff the animal and secure the tail.
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[11]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[10]
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution. The maximum recommended IP volume for a mouse is 10 mL/kg and for a rat is 10 mL/kg.[10]
-
Withdraw the needle and return the animal to its cage.
Materials:
-
Prepared 15-methyl-PGD2 solution
-
1 mL syringe
-
25-27 gauge needle
Procedure:
-
Warm the solution to room temperature.
-
Grasp the loose skin over the shoulders or flank to form a "tent".[12]
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[13]
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution. The maximum recommended SC volume per site for a mouse is 10 mL/kg and for a rat is 5 mL/kg.[13]
-
Withdraw the needle and gently massage the area to aid in dispersal.
-
Return the animal to its cage.
Expected Biological Effects and Monitoring
The administration of 15-methyl-PGD2, particularly the 15(R) isomer, is expected to elicit responses mediated by the DP2 receptor. These may include:
-
Eosinophil and Th2 cell recruitment: In models of allergic inflammation, an increase in these cell types in target tissues is a primary expected outcome.
-
Modulation of inflammatory responses: Depending on the model, 15(R)-methyl-PGD2 may exacerbate or modulate inflammatory processes.
Monitoring:
-
Behavioral: Observe for signs of pain or distress at the injection site, as well as systemic effects such as lethargy or changes in activity.
-
Physiological: In some models, it may be relevant to monitor body temperature, respiratory rate, or blood pressure.
-
Immunological: Collection of tissue and blood samples for analysis of cell populations (e.g., by flow cytometry or histology) and cytokine levels will be key to assessing the biological effects.
Conclusion
15-methylprostaglandin D2 is a valuable tool for investigating the roles of the DP1 and DP2 receptors in vivo. The enhanced stability of this methylated analog compared to native PGD2 allows for more reliable and sustained experimental outcomes. Careful consideration of the specific isomer, appropriate vehicle preparation, and accurate administration techniques are paramount to achieving reproducible and meaningful results. The protocols and information provided in this guide serve as a comprehensive resource to aid researchers in the successful implementation of 15-methyl-PGD2 in their animal studies.
References
- Giles, H., & Leff, P. (1988). The biology and pharmacology of PGD2. Prostaglandins, 35(2), 277-300.
- Powell, W. S., & Rokach, J. (2005). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 314(1), 445-452.
- Patel, P., Lee, G. J., Kim, S., Grant, G. E., Powell, W. S., & Rokach, J. (2008). Enantio- and stereospecific syntheses of 15(R)-Me-PGD2, a potent and selective DP2-receptor agonist. The Journal of Organic Chemistry, 73(18), 7213–7218.
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
- Schmitt, K., et al. (2019). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Cellular and Molecular Life Sciences, 76(23), 4785-4802.
- Tanaka, K., et al. (2004). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells.
- Bygdeman, M. (2003). Pharmacokinetics of prostaglandins. Best Practice & Research Clinical Obstetrics & Gynaecology, 17(5), 707-716.
-
UBC Animal Care Committee. (n.d.). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
-
Research Animal Training. (2020). Subcutaneous Injection in the Rat. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are DP1 inhibitors and how do they work? Retrieved from [Link]
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15-Methylprostaglandin D2: A Comprehensive Guide to Procurement and Application in Preclinical Research
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the procurement, handling, and application of 15-methylprostaglandin D2 (15-methyl PGD2). As a potent and selective agonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, 15-methyl PGD2 is an invaluable tool for investigating the pathophysiology of allergic inflammation and other immune-mediated diseases.
Introduction to 15-Methylprostaglandin D2
Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily by mast cells during allergic responses. It exerts its biological effects through two distinct G-protein coupled receptors (GPCRs): the DP1 and DP2 receptors. While DP1 receptor activation is often associated with vasodilation and inhibition of platelet aggregation, the DP2 receptor is a key player in the recruitment and activation of eosinophils, basophils, and Type 2 helper T (Th2) cells, all of which are central to the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[1]
15-methylprostaglandin D2 is a synthetic analog of PGD2 engineered for enhanced metabolic stability. This stability, coupled with its high potency and selectivity for the DP2 receptor over the DP1 receptor, makes it a superior pharmacological tool for elucidating the specific roles of the DP2 signaling pathway in various disease models.
PART 1: Sourcing and Procurement of 15-Methylprostaglandin D2
The quality and purity of 15-methyl PGD2 are paramount for obtaining reliable and reproducible experimental data. Several reputable suppliers specialize in high-purity lipids for research purposes.
Table 1: Reputable Suppliers of 15-Methylprostaglandin D2
| Supplier | Product Name | Catalog Number (Example) | Purity | Supplied Form | Storage |
| Cayman Chemical | 15(R)-15-methyl Prostaglandin D2 | 12720 | ≥95% | 1 mg/mL in methyl acetate | -20°C |
| MedChemExpress | 15(R)-15-Methyl prostaglandin D2 | HY-125782 | 98.0% | Liquid | -20°C (as solution) |
| Santa Cruz Biotechnology | 15(R)-15-methyl Prostaglandin D2 | sc-201223 | Not specified | Not specified | -20°C |
Note: Catalog numbers and product details are subject to change. Always refer to the supplier's website for the most current information.
Purchasing Considerations:
-
Purity: For in vitro and in vivo studies, a purity of ≥95% is highly recommended to avoid off-target effects.
-
Supplied Form: 15-methyl PGD2 is typically supplied as a solution in an organic solvent like methyl acetate. This is important for initial handling and preparation of stock solutions.
-
Certificate of Analysis (CoA): Always request and review the lot-specific CoA to confirm the purity and concentration of the compound.
PART 2: Handling, Storage, and Reconstitution Protocols
Proper handling and storage are critical to maintain the stability and activity of 15-methyl PGD2.
Protocol 2.1: Long-Term Storage and Handling
-
Storage: Upon receipt, store the vial at -20°C in its original packaging.[2] This temperature is crucial for maintaining the compound's stability, which is typically guaranteed for at least two years under these conditions.
-
Handling: When preparing to use the compound, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the product. Handle the compound in a well-ventilated area, preferably a chemical fume hood.
Protocol 2.2: Preparation of Stock Solutions
The compound is usually supplied in methyl acetate. For experimental use, it is often necessary to exchange the solvent.
-
Solvent Evaporation: Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the methyl acetate solvent. Do not use high heat.
-
Reconstitution: Immediately add the desired solvent to the dried compound. Solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are suitable for creating concentrated stock solutions.[3]
-
Solubility Profile:
-
Ethanol: >75 mg/mL
-
DMSO: >50 mg/mL
-
DMF: >100 mg/mL
-
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
Protocol 2.3: Preparation of Aqueous Working Solutions
For most biological assays, an aqueous solution is required.
-
Dilution: 15-methyl PGD2 is sparingly soluble in aqueous buffers.[3] To prepare a working solution, dilute the organic stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2). The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[3]
-
Stability in Aqueous Solution: It is not recommended to store the aqueous solution for more than one day.[3] Prepare fresh aqueous solutions for each experiment.
PART 3: Application Notes and Experimental Protocols
15-methyl PGD2 is a versatile tool for studying DP2 receptor function in a variety of experimental systems.
In Vitro Applications
Activation of the DP2 receptor, a Gαi-coupled GPCR, initiates a signaling cascade that leads to various cellular responses, including chemotaxis and cellular activation.
Caption: DP2 Receptor Signaling Cascade.
This assay measures the increase in intracellular calcium concentration following DP2 receptor activation.
Materials:
-
Cells expressing the DP2 receptor (e.g., primary human eosinophils, or a cell line stably transfected with the DP2 receptor).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
15-methyl PGD2 stock solution.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. b. Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Assay: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. b. Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm. c. Establish a baseline fluorescence reading for 10-20 seconds. d. Automatically inject 20 µL of a 6X concentrated solution of 15-methyl PGD2 (or vehicle control) into the wells. e. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the baseline (F/F0) and plot the response against the concentration of 15-methyl PGD2 to determine the EC50.
This assay assesses the ability of 15-methyl PGD2 to induce the migration of eosinophils.
Materials:
-
Isolated human or mouse eosinophils.
-
Boyden chamber apparatus.
-
Polycarbonate filters (5 µm pore size).
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
15-methyl PGD2.
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Chamber Assembly: Assemble the Boyden chamber, placing the polycarbonate filter between the upper and lower wells.
-
Chemoattractant Addition: Add 15-methyl PGD2 at various concentrations (or a vehicle control) to the lower wells of the chamber.
-
Cell Addition: Resuspend the eosinophils in chemotaxis buffer and add them to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Cell Fixation and Staining: a. After incubation, remove the filter and wipe off the non-migrated cells from the top surface. b. Fix the filter in methanol and stain with a suitable stain to visualize the migrated cells on the bottom surface.
-
Cell Counting: Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the vehicle control).
In Vivo Applications
15-methyl PGD2 can be used in various animal models of allergic inflammation, such as ovalbumin (OVA)-induced allergic asthma in mice.
Caption: In Vivo Allergic Asthma Model Workflow.
Vehicle Preparation:
-
For Intraperitoneal (i.p.) Injection: A common vehicle is sterile saline (0.9% NaCl).[4] Given the lipophilic nature of 15-methyl PGD2, a small amount of a co-solvent like ethanol or DMSO may be required to initially dissolve the compound before further dilution in saline. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid toxicity.
-
For Intranasal (i.n.) Administration: Sterile saline is a suitable vehicle. The volume for intranasal administration in mice is typically small, around 20-50 µL.[5]
Dosing: The optimal dose of 15-methyl PGD2 will need to be determined empirically for each specific model and experimental question. A starting point for in vivo studies can be in the range of 1-100 µg/kg.
Procedure for Intraperitoneal Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[2]
-
Insert a 25-27 gauge needle at a 30-40° angle.
-
Aspirate to ensure no fluid or fecal matter is drawn into the syringe.
-
Inject the 15-methyl PGD2 solution slowly. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[2]
Procedure for Intranasal Administration:
-
Lightly anesthetize the mouse.
-
Hold the mouse in a supine position.
-
Using a micropipette, slowly dispense the 15-methyl PGD2 solution into the nares, alternating between nostrils, allowing the mouse to inhale the liquid.
PART 4: Data Interpretation and Troubleshooting
-
In Vitro Assay Variability: Ensure consistent cell passage numbers and health. Optimize dye loading times and concentrations.
-
In Vivo Model Variability: Standardize animal age, sex, and strain. Ensure consistent sensitization and challenge protocols.
-
Compound Stability: Always prepare fresh aqueous working solutions and handle stock solutions with care to prevent degradation.
Conclusion
15-methylprostaglandin D2 is a powerful and specific tool for investigating the role of the DP2 receptor in health and disease. By following the guidelines and protocols outlined in this document, researchers can confidently procure, handle, and utilize this compound to generate high-quality, reproducible data, thereby advancing our understanding of allergic inflammation and paving the way for novel therapeutic strategies.
References
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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ResearchGate. (n.d.). The DP2 receptor pathway and its downstream effects. Retrieved from [Link]
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Skajaa, K., Mamsen, A., & Secher, N. J. (1991). Influence of vehicle form on efficiency of prostaglandin E2 gel for cervical ripening. European Journal of Obstetrics & Gynecology and Reproductive Biology, 42(3), 177–180. [Link]
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Gaurav, R. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Retrieved from [Link]
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Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]
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Sfera, A., Osorio, C., Price, A. I., & Gradini, R. (2017). Lipid nanoparticles for intranasal administration: application to nose-to-brain delivery. Pharmaceutics, 9(1), 6. [Link]
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NCBI. (n.d.). Ptgdr2 prostaglandin D2 receptor 2 [ (house mouse)]. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
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Keller, H. U., Gerber, H., Hess, M. W., & Cottier, H. (1974). Assay of Chemotaxis by a Reversible Boyden Chamber Eliminating Cell Detachment. Agents and Actions, 4(4), 279–283. [Link]
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Wikipedia. (n.d.). Prostaglandin DP2 receptor. Retrieved from [Link]
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Clark, R. B. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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Kay, A. B., & Clark, P. (1977). THE SELECTIVE EOSINOPHIL CHEMOTACTIC ACTIVITY OF HISTAMINE. Clinical & Experimental Immunology, 28(1), 94–98. [Link]
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YouTube. (2020). G protein coupled receptor signaling | GPCR signaling: Types of G alpha subunit. Retrieved from [Link]
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PNAS. (2024). Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of the DP2 receptor-mediated response of immune cells in the.... Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]
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PLOS. (n.d.). A Dual Receptor Crosstalk Model of G-Protein-Coupled Signal Transduction. Retrieved from [Link]
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NCBI. (2016). Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase. Retrieved from [Link]
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NCBI. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Retrieved from [Link]
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NCBI. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Retrieved from [Link]
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NCBI. (n.d.). 15-Deoxy-Delta-12,14-Prostaglandin J2 Inhibits Lung Inflammation and Remodeling in Distinct Murine Models of Asthma. Retrieved from [Link]
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The Journal of Experimental Medicine. (n.d.). Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2. Retrieved from [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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NCBI. (n.d.). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Retrieved from [Link]
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PLOS ONE. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Retrieved from [Link]
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NCBI. (2021). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. Retrieved from [Link]
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Thorax. (2021). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Retrieved from [Link]
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Springer Link. (n.d.). The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation. Retrieved from [Link]
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NCBI. (n.d.). Intranasal delivery of nanostructured lipid carriers, solid lipid nanoparticles and nanoemulsions: A current overview of in vivo studies. Retrieved from [Link]
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ERS Publications. (n.d.). Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]
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NCBI. (n.d.). Intraperitoneal Injection of Neonatal Mice. Retrieved from [Link]
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J-Stage. (2008). EOSINOPHIL CHEMOTAXIS ASSAY USING NOVEL DEVICE EZ-TAXISCAN. Retrieved from [Link]
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NCBI. (2019). Activation of G-Protein Coupled Receptor-Gαi Signaling Increases Keratinocyte Proliferation and Reduces Differentiation, Leading to Epidermal Hyperplasia. Retrieved from [Link]
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Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
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NCBI. (n.d.). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Retrieved from [Link]
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Frontiers. (2022). The Effects of Prostaglandin E2 Treatment on the Secretory Function of Mare Corpus Luteum Depends on the Site of Application: An in vivo Study. Retrieved from [Link]
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NCBI. (2024). Nose to Brain: Exploring the Progress of Intranasal Delivery of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Retrieved from [Link]
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NCBI. (n.d.). PTGDR2 prostaglandin D2 receptor 2 [ (human)]. Retrieved from [Link]
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NCBI. (n.d.). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2. Retrieved from [Link]
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ResearchGate. (n.d.). Knockout Mouse Models Used in Asthma Studies | Download Table. Retrieved from [Link]
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NCBI. (n.d.). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Retrieved from [Link]
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NCBI. (2011). The effect of formulation vehicles on the in vitro percutaneous permeation of ibuprofen. Retrieved from [Link]
-
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Application and Protocol Guide for the Analytical Detection of 15-methylprostaglandin D2
Introduction: The Significance of 15-methylprostaglandin D2 in Inflammatory Pathways and Drug Development
Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It plays a pivotal role in a variety of physiological and pathological processes, including the regulation of sleep, allergic responses, and inflammation.[1] 15-methylprostaglandin D2 (15-methyl-PGD2) is a synthetic analog of PGD2, engineered for greater metabolic stability, making it a valuable tool for researchers.[2][3] This increased stability allows for more reliable studies of PGD2-mediated signaling pathways.
Notably, the stereochemistry at the C-15 position dramatically influences the biological activity of 15-methyl-PGD2. The 15(R) enantiomer is a potent and selective agonist for the CRTH2/DP2 receptor, a key player in the recruitment of Th2 cells, eosinophils, and basophils in allergic inflammation.[4] In contrast, 15(S)-methyl-PGD2 exhibits different activities, including vasoconstriction.[3] Given these distinct biological roles, the ability to accurately and sensitively detect and quantify 15-methyl-PGD2 in biological matrices is paramount for researchers in immunology, pharmacology, and drug development.
This comprehensive guide provides detailed application notes and protocols for the analytical detection of 15-methylprostaglandin D2, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an overview of Immunoassay techniques.
Method Selection: A Comparative Overview
The choice of analytical method for 15-methyl-PGD2 depends on the specific requirements of the study, including sensitivity, selectivity, throughput, and the nature of the biological matrix.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | High specificity and sensitivity, ability to multiplex, definitive structural confirmation. | Higher initial instrument cost, requires specialized expertise. |
| Immunoassay (ELISA) | Antibody-based detection of the target analyte. | High throughput, lower cost per sample, relatively simple to perform. | Potential for cross-reactivity, may not distinguish between closely related analogs, requires a specific antibody. |
For the definitive quantification and structural confirmation of 15-methyl-PGD2, LC-MS/MS is the gold standard. Immunoassays can be a valuable tool for high-throughput screening, provided a specific antibody is available.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The following protocol provides a robust framework for the analysis of 15-methyl-PGD2 in biological fluids such as plasma, serum, and cell culture supernatants.
Principle of the Method
This method utilizes solid-phase extraction (SPE) to isolate and concentrate 15-methyl-PGD2 from the biological matrix. The extracted analyte is then separated from other endogenous compounds by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard.
Workflow for LC-MS/MS Analysis of 15-methyl-PGD2
Caption: LC-MS/MS workflow for 15-methyl-PGD2 analysis.
Detailed Protocol
1. Materials and Reagents
-
15(R)-methylprostaglandin D2 analytical standard (Cayman Chemical or equivalent)[2]
-
15(S)-methylprostaglandin D2 analytical standard (Cayman Chemical or equivalent)[3]
-
Deuterated prostaglandin D2 (e.g., PGD2-d4) as internal standard (Cayman Chemical or equivalent)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Phosphate buffered saline (PBS), pH 7.2
-
Nitrogen gas for evaporation
2. Standard and Internal Standard Preparation
-
Prepare a 1 mg/mL stock solution of 15-methyl-PGD2 and the internal standard in methanol. Store at -20°C.
-
From the stock solutions, prepare working solutions for calibration curves and quality controls by serial dilution in methanol.
3. Sample Preparation (Solid-Phase Extraction)
The goal of sample preparation is to isolate 15-methyl-PGD2 from the complex biological matrix and concentrate it for analysis.
-
Sample Thawing and Spiking: Thaw biological samples on ice. To 500 µL of sample, add the internal standard to a final concentration of 10 ng/mL.
-
Acidification: Acidify the sample to pH 3-4 with 2% formic acid. This ensures that the acidic prostaglandin is in its neutral form, which promotes retention on the C18 SPE sorbent.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities. Follow with a wash of 2 mL of 15% methanol in water to remove less hydrophobic impurities.
-
Elution: Elute the 15-methyl-PGD2 and internal standard from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. Prostaglandins readily form [M-H]- ions.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both 15-methyl-PGD2 and the internal standard.
-
Proposed MRM Transitions for 15-methylprostaglandin D2 (Molecular Weight: 366.5 g/mol )
The fragmentation of prostaglandins in negative ion mode often involves the loss of water (H2O) and carbon dioxide (CO2). Based on the fragmentation of similar prostaglandins, the following MRM transitions are proposed for 15-methyl-PGD2:[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| 15-methyl-PGD2 (Quantifier) | 365.2 | 329.2 ([M-H-2H2O]-) | 15 |
| 15-methyl-PGD2 (Qualifier) | 365.2 | 271.2 ([M-H-CO2-C5H8]-) | 25 |
| PGD2-d4 (Internal Standard) | 355.2 | 275.2 | 20 |
Note: The optimal collision energies should be determined empirically for the specific instrument being used.
5. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
The concentration of 15-methyl-PGD2 in the unknown samples is then calculated from the calibration curve.
Method Validation
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r2) > 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy within ±20% |
| Precision | The closeness of agreement between a series of measurements. | Coefficient of variation (CV) < 15% |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range |
| Matrix Effect | The influence of co-eluting compounds from the biological matrix on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. |
Immunoassay (ELISA) for 15-methylprostaglandin D2
While no commercial ELISA kits are currently available specifically for 15-methyl-PGD2, a competitive ELISA could be developed.
Principle of Competitive ELISA
In a competitive ELISA, a known amount of labeled 15-methyl-PGD2 competes with the 15-methyl-PGD2 in the sample for binding to a limited amount of specific antibody coated on a microplate. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
Workflow for Competitive ELISA
Caption: Competitive ELISA workflow.
Key Considerations for Immunoassay Development
-
Antibody Specificity: The most critical component is a highly specific antibody that can distinguish 15-methyl-PGD2 from PGD2 and other related prostaglandins.
-
Conjugation: A method for labeling 15-methyl-PGD2 with an enzyme (e.g., horseradish peroxidase) or a tag (e.g., biotin) is required.
-
Assay Optimization: The concentrations of the antibody, labeled analyte, and incubation times need to be optimized to achieve the desired sensitivity and dynamic range.
Conclusion
The analytical detection of 15-methylprostaglandin D2 is essential for advancing our understanding of its role in health and disease. LC-MS/MS offers a highly specific and sensitive method for the definitive quantification of this important lipid mediator. The protocols and guidelines presented in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for 15-methylprostaglandin D2 in their laboratories.
References
-
Kim, S., Bellone, S., Maxey, K. M., Powell, W. S., Lee, G. J., & Rokach, J. (2005). Synthesis of 15R-PGD2: a potential DP2 receptor agonist. Bioorganic & medicinal chemistry letters, 15(7), 1873–1876. [Link]
-
Morgenstern, J., Riffel, J., Gnewuch, C., Gröne, H. J., Büchler, M. W., & Nawroth, P. P. (2018). Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes. Analytical and bioanalytical chemistry, 410(2), 521–529. [Link]
-
Monneret, G., Gravel, S., Diamond, M., Rokach, J., & Powell, W. S. (2001). Prostaglandin D2 is a potent chemoattractant for human eosinophils that acts via a novel DP receptor. Blood, 98(6), 1942–1948. [Link]
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Wikipedia. (2023, December 1). Prostaglandin D2. In Wikipedia. Retrieved January 23, 2026, from [Link]
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- 5. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Prostaglandins in Biological Matrices by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the sensitive and specific quantification of prostaglandins in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Prostaglandins, a class of lipid signaling molecules derived from arachidonic acid, are pivotal in numerous physiological and pathological processes, including inflammation, pain, and cardiovascular function. Their low endogenous concentrations and structural similarity present significant analytical challenges. This document outlines field-proven protocols for sample preparation, optimized LC-MS/MS parameters, and data analysis strategies, designed to provide researchers, scientists, and drug development professionals with a robust and reliable analytical workflow.
Introduction: The Analytical Imperative for Prostaglandin Measurement
Prostaglandins are members of the eicosanoid family of signaling molecules, synthesized via the cyclooxygenase (COX) pathway.[1][2][3] Their pleiotropic effects are mediated by binding to specific G-protein coupled receptors, influencing a wide array of cellular responses.[1][2] Given their central role in health and disease, the accurate quantification of prostaglandins is crucial for understanding disease mechanisms and for the development of novel therapeutics.
LC-MS/MS has emerged as the gold standard for prostaglandin analysis, offering superior sensitivity, selectivity, and the ability to multiplex the analysis of several prostaglandins simultaneously, overcoming the limitations of traditional methods like immunoassays which can suffer from cross-reactivity.[4] This guide provides a detailed framework for developing and validating a robust LC-MS/MS method for prostaglandin analysis.
Prostaglandin Biosynthesis and Signaling Pathway
The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] PGH2 is subsequently metabolized by specific synthases into various prostaglandins, including PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxanes.[1][2]
Caption: Prostaglandin biosynthesis and signaling pathway.
Sample Preparation: The Foundation of Accurate Quantification
The choice of sample preparation technique is critical for removing interferences and concentrating the prostaglandins of interest from complex biological matrices. The two most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analytes between two immiscible liquid phases based on solubility. | Partitioning of analytes between a solid stationary phase and a liquid mobile phase. |
| Advantages | Cost-effective, suitable for large sample volumes.[5] | High selectivity, amenable to automation, can concentrate samples effectively.[6][7] |
| Disadvantages | Can be labor-intensive, may form emulsions, less selective than SPE.[5] | Higher cost per sample due to disposable cartridges, requires method development.[7] |
| Typical Solvents | Ethyl acetate, hexane, diethyl ether. | Methanol, acetonitrile, water, various buffer solutions. |
The choice between LLE and SPE depends on the specific application, sample matrix, and desired throughput.[5][8] For cleaner samples or when higher throughput is required, SPE is often the preferred method.[6][7]
Step-by-Step Protocol: Solid-Phase Extraction (SPE) of Prostaglandins
This protocol is a general guideline and should be optimized for your specific application and matrix.
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
Centrifuge samples (e.g., plasma, urine, cell culture supernatant) to pellet any debris.
-
To 1 mL of supernatant, add an appropriate deuterated internal standard (e.g., PGE2-d4, PGD2-d4) to a final concentration of 1-10 ng/mL. The use of stable isotope-labeled internal standards is crucial for correcting for analyte losses during sample preparation and for matrix effects during LC-MS/MS analysis.[4]
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., 1 M formic acid or acetic acid). This step is essential to protonate the carboxylic acid group of the prostaglandins, which enhances their retention on the reversed-phase SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Follow with a wash of 2 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the prostaglandins from the cartridge with 2 mL of a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow for prostaglandins.
LC-MS/MS Method: Achieving Sensitive and Specific Detection
Liquid Chromatography Parameters
The chromatographic separation of prostaglandins is challenging due to their structural similarity and the presence of isomers. A well-optimized LC method is crucial for resolving these compounds and minimizing matrix effects.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase, sub-2 µm particle size (e.g., 100 x 2.1 mm) | Provides excellent retention and resolution for hydrophobic molecules like prostaglandins. |
| Mobile Phase A | Water with 0.1% formic acid | The acidic modifier improves peak shape and ionization efficiency in negative ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp to a high percentage over 10-15 minutes. | A gradient elution is necessary to separate the various prostaglandins with different polarities. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance. |
| Column Temperature | 30 - 40 °C | Maintaining a consistent column temperature improves retention time reproducibility. |
| Injection Volume | 5 - 20 µL | The injection volume should be optimized to maximize sensitivity without compromising peak shape. |
Mass Spectrometry Parameters
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for prostaglandin quantification.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Prostaglandins readily form [M-H]⁻ ions in negative ion mode. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized for efficient ion generation. |
| Source Temperature | 120 - 150 °C | Helps in desolvation of the analyte ions. |
| Desolvation Gas | Nitrogen, 600 - 800 L/hr | Assists in the desolvation process. |
| Collision Gas | Argon | Used to fragment the precursor ions in the collision cell. |
MRM Transitions for Prostaglandins
The selection of appropriate precursor and product ions is critical for the specificity of the MRM assay. The following table provides a list of common MRM transitions for various prostaglandins. These should be optimized on your specific instrument.
| Prostaglandin | Precursor Ion (m/z) | Product Ion (m/z) |
| PGE2 | 351.2 | 271.2, 315.2, 189.5[9] |
| PGD2 | 351.2 | 271.2, 315.2 |
| PGF2α | 353.2 | 193.1, 309.2 |
| 6-keto-PGF1α | 369.2 | 163.1, 351.2 |
| TXB2 | 369.2 | 169.1, 195.1 |
| PGE2-d4 | 355.2 | 275.2[4][9] |
| PGD2-d4 | 355.2 | 275.2[4] |
| PGF2α-d4 | 357.2 | 197.1 |
Data Analysis and Method Validation
Quantification and Calibration
Quantification is typically performed using a calibration curve constructed from a series of standards of known concentrations. The peak area ratio of the analyte to its corresponding deuterated internal standard is plotted against the concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used to fit the calibration curve.
Method Validation
A robust LC-MS/MS method for prostaglandins should be validated according to regulatory guidelines (e.g., FDA).[10] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Typically, the accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).[11]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting components from the sample matrix.
-
Stability: The stability of the prostaglandins in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[12][13][14] Prostaglandin stability can be a concern, especially for PGD2, which is known to be less stable than PGE2.[4]
Conclusion
This application note has detailed a comprehensive and robust workflow for the quantitative analysis of prostaglandins in biological matrices by LC-MS/MS. By following the outlined protocols for sample preparation, LC-MS/MS analysis, and data handling, researchers can achieve the high sensitivity and specificity required for accurate prostaglandin measurement. The provided methodologies and insights serve as a valuable resource for scientists in both academic and industrial settings, enabling a deeper understanding of the role of these critical signaling molecules in health and disease.
References
-
LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. (2019). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. (2025). K-Jhil. Retrieved January 23, 2026, from [Link]
-
Song, W. L., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 48(11), 2534-2541. Retrieved January 23, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved January 23, 2026, from [Link]
-
Multiple Reaction Monitoring (MRM) transitions and optimized MS.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The pathway for the synthesis of prostaglandins, their respective.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Juhascik, M. P., & Jenkins, A. J. (2009). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of chromatographic science, 47(7), 553–557. Retrieved January 23, 2026, from [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. (2017). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Stability of prostaglandin E 1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. (2020). Aurora Biomed. Retrieved January 23, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. (2025). YouTube. Retrieved January 23, 2026, from [Link]
-
High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]
-
Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. (2025). Lab Manager. Retrieved January 23, 2026, from [Link]
-
The biosynthesis and signaling pathway of prostaglandins. PLA2.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Pharmaceutical and Biomedical Analysis, 235, 115637. Retrieved January 23, 2026, from [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. Retrieved January 23, 2026, from [Link]
-
PGE2 Signaling Pathway. (2024). FineTest. Retrieved January 23, 2026, from [Link]
-
(PDF) Comparison of the solid phase and liquid-liquid extraction methods for methadone determination in human serum and whole blood samples using gas chromatography/mass spectrometry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Gap junction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Prostaglandins : Biosynthesis,function and regulation. (2019). YouTube. Retrieved January 23, 2026, from [Link]
Sources
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- 5. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 6. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to 15-Methylprostaglandin D2 Stability and Storage
Welcome to the technical support center for 15-methylprostaglandin D2 (15-methyl PGD2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and optimal storage conditions for this compound. By understanding the principles behind its handling, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 15-methylprostaglandin D2 and why is its stability important?
15-methylprostaglandin D2 (15-methyl PGD2) is a synthetic and metabolically stable analog of the naturally occurring Prostaglandin D2 (PGD2).[1][2] PGD2 is a critical lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1] The "15-methyl" modification in 15-methyl PGD2 is a key structural feature that confers resistance to metabolic degradation, specifically by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which normally inactivates prostaglandins.[3][4] This enhanced stability makes 15-methyl PGD2 a valuable tool for in vitro and in vivo studies, as it allows for more sustained biological effects compared to its natural counterpart.[5]
Maintaining the chemical stability of your 15-methyl PGD2 is paramount for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a loss of potency and the formation of impurities with potentially confounding biological activities.
Q2: What are the primary factors that can affect the stability of 15-methyl PGD2?
The stability of 15-methyl PGD2, like other prostaglandins, is primarily influenced by:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: The acidity or alkalinity of the solution can catalyze degradation reactions.
-
Solvent: The choice of solvent for reconstitution and dilution can impact stability.
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions may compromise the integrity of the compound.[7]
Understanding and controlling these factors are crucial for preserving the quality of your 15-methyl PGD2.
Storage and Handling Guidelines
Q3: How should I store my 15-methyl PGD2 upon receipt?
For long-term storage, 15-methyl PGD2, typically supplied in an organic solvent like methyl acetate, should be stored at -20°C .[1] Under these conditions, the compound is stable for at least two years.
Q4: How do I prepare stock solutions of 15-methyl PGD2?
To prepare a stock solution, the original solvent (e.g., methyl acetate) can be evaporated under a gentle stream of nitrogen. The compound can then be reconstituted in a solvent of choice.
Recommended Solvents for Stock Solutions:
| Solvent | Recommended Storage Temperature | Stability of Stock Solution |
| Dimethyl sulfoxide (DMSO) | -20°C | At least 6 months |
| Ethanol | -20°C | At least 6 months |
| Dimethylformamide (DMF) | -20°C | At least 6 months |
Data synthesized from supplier information.
Protocol for Reconstituting 15-methyl PGD2:
-
Allow the vial of 15-methyl PGD2 to equilibrate to room temperature before opening to prevent condensation.
-
Under a gentle stream of inert gas (e.g., nitrogen or argon), carefully evaporate the shipping solvent.
-
Add the desired volume of a high-purity, anhydrous organic solvent (e.g., DMSO, ethanol) to the vial to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.
Q5: Can I store 15-methyl PGD2 in aqueous solutions?
It is not recommended to store 15-methyl PGD2 in aqueous solutions for more than one day. Prostaglandins are generally less stable in aqueous buffers. If your experiment requires an aqueous solution, it should be prepared fresh from your organic stock solution just before use.
A study on the closely related compound, 15(S)-15-methyl-prostaglandin F2α, demonstrated that its stability in aqueous buffers is highly pH-dependent, with increased stability observed at a more alkaline pH (pH 7.3 to 9.1 and higher).[8] While specific data for 15-methyl PGD2 is not available, it is reasonable to infer that pH will be a critical factor in its aqueous stability as well.
Troubleshooting Guide
Q6: My experimental results are inconsistent. Could my 15-methyl PGD2 have degraded?
Inconsistent results are a common sign of compound degradation. To troubleshoot, consider the following:
-
Improper Storage: Was the compound stored at the recommended -20°C? Accidental storage at higher temperatures (e.g., 4°C or room temperature) can lead to significant degradation.
-
Aqueous Solution Instability: Were your working solutions prepared fresh in an appropriate buffer? Storing aqueous solutions, even for a day, can lead to loss of activity.
-
Multiple Freeze-Thaw Cycles: Have your stock solutions been subjected to repeated freezing and thawing? This can lead to degradation. A study on other urinary metabolites showed that some prostaglandins are sensitive to as few as six freeze-thaw cycles.[7] It is best practice to aliquot stock solutions into single-use vials.
-
Solvent Quality: Was the organic solvent used for reconstitution of high purity and anhydrous? The presence of water or other impurities can promote degradation.
Q7: I left my vial of 15-methyl PGD2 on the benchtop overnight. Is it still usable?
Leaving 15-methyl PGD2 at room temperature for an extended period will likely lead to some degradation. The exact rate of degradation is not published, but as a general rule for prostaglandins, exposure to room temperature should be minimized. For critical experiments, it is advisable to use a fresh, properly stored vial. For less sensitive applications, you may consider performing a dose-response curve to assess its potency compared to a new lot.
Q8: What are the likely degradation pathways for 15-methyl PGD2?
While specific degradation pathways for 15-methyl PGD2 are not extensively documented, we can infer potential pathways from its parent compound, PGD2. PGD2 is known to undergo non-enzymatic dehydration to form a series of cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[9] It is plausible that 15-methyl PGD2 could undergo similar transformations.
Additionally, the enzymatic degradation of prostaglandins is primarily mediated by 15-PGDH, which oxidizes the 15-hydroxyl group.[3][4] The 15-methyl group in 15-methyl PGD2 is designed to block this specific metabolic pathway, thereby increasing its biological half-life.[5]
Visualizing Key Concepts
Conceptual Workflow for Handling 15-Methyl PGD2
Caption: Recommended workflow for storing and preparing 15-methyl PGD2 solutions.
Factors Influencing 15-Methyl PGD2 Stability
Caption: Key environmental factors affecting the stability of 15-methyl PGD2.
References
- Zhang, Y., Desai, A., & L, S. (2014).
- Tai, H. H., Ensor, C. M., & Tong, M. (2015). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry, 58(1), 179-190.
- Monneret, G., Gravel, S., Diamond, M., Rokach, J., & Powell, W. S. (2001). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. The Journal of Immunology, 167(3), 1595-1601.
- Nagata, K., Tanaka, K., Ogawa, K., Kemmotsu, K., Ikeya, T., Sugimoto, H., ... & Hirai, H. (2011). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. PLoS ONE, 6(10), e26833.
- Hamberg, M. (1981). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (Carboprost). Prostaglandins, 21(4), 617-626.
- Montanari, S., Puglia, C., & Bonina, F. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 23(3), 661.
- Di Minno, A., Mattiello, A., & Griffo, F. (2021). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Scientific Reports, 11(1), 1-9.
- Russo, V., Trifuoggi, M., & Di Serio, M. (2022). Ketoprofen Photodegradation Kinetics Promoted by TiO2.
-
Vici Health Sciences. (n.d.). What is Freeze thaw (Thermal cycling) study? Retrieved from [Link]
- Lin, K. P., Lin, C. J., & Chen, C. L. (2013). Prostaglandin D2 toxicity in primary neurons is mediated through its bioactive cyclopentenone metabolites.
-
Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing. Retrieved from [Link]
- Kozak, D., & Kozak, W. (2014). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 19(5), 783-788.
- Voicu, G., & C, C. (2022). Experimental Study on Kinetics and Mechanism of Ciprofloxacin Degradation in Aqueous Phase Using Ag-TiO2/rGO/Halloysite Photocatalyst.
-
Wikipedia. (n.d.). Prostaglandin D2. Retrieved from [Link]
- Oladapo, R. O., & Abiola, O. K. (2019). Pseudo-first order kinetics for the degradation of 59 M aqueous KP upon...
- Straus, D. S., & Glass, C. K. (2007). Biosynthesis of prostaglandin 15dPGJ2 -glutathione and 15dPGJ2-cysteine conjugates in macrophages and mast cells via MGST3.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of prostaglandin 15dPGJ2 -glutathione and 15dPGJ2-cysteine conjugates in macrophages and mast cells via MGST3 - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve 15-methylprostaglandin D2 for cell assays
Welcome to the technical support center for 15-methylprostaglandin D2. This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the effective dissolution and use of 15-methylprostaglandin D2 in cell-based assays. Our goal is to ensure the scientific integrity and reproducibility of your experiments by providing field-proven insights and explaining the rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 15-methylprostaglandin D2 for creating a stock solution?
A1: For creating a concentrated stock solution, organic solvents are recommended. 15(R)-15-methylprostaglandin D2 is soluble in Dimethylformamide (DMF) at >100 mg/ml, ethanol at >75 mg/ml, and Dimethyl sulfoxide (DMSO) at >50 mg/ml[1][2]. The choice of solvent depends on the tolerance of your specific cell line to that solvent. DMSO is a common choice for cell culture applications due to its high solvating power and compatibility with most cell types at low final concentrations (typically <0.5%).
Q2: My 15-methylprostaglandin D2 is supplied in methyl acetate. How do I prepare my stock solution in a different solvent?
A2: If your 15(R)-15-methylprostaglandin D2 is supplied in methyl acetate, you will need to change the solvent. This can be achieved by evaporating the methyl acetate under a gentle stream of nitrogen gas. Immediately after the methyl acetate has evaporated, add your solvent of choice (e.g., DMSO, ethanol, or DMF) to the vial to dissolve the compound[2]. It is crucial to add the new solvent promptly to prevent the compound from oiling out or becoming difficult to dissolve.
Q3: Can I dissolve 15-methylprostaglandin D2 directly in aqueous buffers like PBS or cell culture media?
A3: While 15(R)-15-methylprostaglandin D2 is sparingly soluble in aqueous buffers (approximately 5 mg/ml in PBS, pH 7.2), it is not recommended to prepare your primary stock solution in this manner[1][2]. Dissolving it directly in aqueous solutions can be challenging and may lead to incomplete dissolution or precipitation. The recommended method is to first prepare a concentrated stock in an organic solvent and then make further dilutions into your aqueous buffer or cell culture medium immediately before use[3].
Q4: What is the recommended storage condition for my 15-methylprostaglandin D2 stock solution?
A4: Stock solutions of 15-methylprostaglandin D2 should be stored at -20°C or -80°C. When stored at -20°C, the solution is generally stable for at least two years[1][2]. For long-term storage, -80°C is preferable. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q5: I see precipitation in my cell culture media after adding the 15-methylprostaglandin D2 working solution. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure the organic solvent concentration is low: The final concentration of the organic solvent (e.g., DMSO) in your cell culture media should be kept to a minimum, ideally below 0.5%, as higher concentrations can be cytotoxic and can also cause the compound to precipitate.
-
Pre-warm the media: Adding the working solution to pre-warmed cell culture media can sometimes help maintain solubility.
-
Increase the mixing speed: Gently vortex or pipette the media while adding the compound to ensure rapid and uniform dispersion.
-
Use a carrier protein: For some applications, the use of a carrier protein like fetal bovine serum (FBS) can help to maintain the solubility of hydrophobic compounds in aqueous solutions[4]. You can try pre-mixing your 15-methylprostaglandin D2 working solution with a small volume of FBS before adding it to the rest of the cell culture media.
Solubility Data Summary
| Solvent | Solubility of 15(R)-15-methyl PGD2 |
| Dimethylformamide (DMF) | >100 mg/ml[1][2] |
| Ethanol | >75 mg/ml[1][2] |
| Dimethyl sulfoxide (DMSO) | >50 mg/ml[1][2] |
| PBS (pH 7.2) | >5 mg/ml[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of 15-Methylprostaglandin D2 in DMSO
This protocol describes the preparation of a 10 mg/ml stock solution of 15-methylprostaglandin D2 in DMSO.
Materials:
-
15-methylprostaglandin D2 (as a solid or in methyl acetate)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nitrogen gas source (if starting from a methyl acetate solution)
-
Sterile microcentrifuge tubes
Procedure:
-
If supplied in methyl acetate: a. Carefully open the vial containing the 15-methylprostaglandin D2 in methyl acetate. b. Under a gentle stream of nitrogen gas, evaporate the methyl acetate until a dry film or solid is visible. c. Proceed immediately to step 3.
-
If supplied as a solid: a. Weigh out the desired amount of 15-methylprostaglandin D2 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the vial or tube to achieve a final concentration of 10 mg/ml.
-
Vortex the solution for 30-60 seconds to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Assays
This protocol describes the preparation of a working solution of 15-methylprostaglandin D2 for treating cells in culture.
Materials:
-
10 mg/ml stock solution of 15-methylprostaglandin D2 in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mg/ml 15-methylprostaglandin D2 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Important: To avoid precipitation, it is recommended to perform a serial dilution rather than adding a small volume of the concentrated stock directly to a large volume of media. For example, first, dilute the 10 mg/ml stock 1:100 in media to get a 100 µg/ml intermediate solution. Then, use this intermediate solution for your final dilutions.
-
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
Add the working solution to your cell culture plates immediately after preparation. Do not store aqueous working solutions for more than one day[3].
Workflow for Preparing 15-Methylprostaglandin D2 for Cell Assays
Caption: Workflow for the preparation of 15-methylprostaglandin D2 solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in organic solvent. | Insufficient solvent volume or inactive solvent. | Add a slightly larger volume of solvent. Gentle warming (37°C) and vortexing may help. Ensure your organic solvent is anhydrous and of high purity. |
| Precipitation observed in the stock solution upon storage. | Solvent has absorbed moisture, or the concentration is too high. | Use anhydrous solvent. If precipitation persists, you may need to prepare a slightly less concentrated stock solution. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution leading to degradation. | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. |
| High background or off-target effects in the cell assay. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent in your cell culture is below the level of toxicity for your specific cell line (typically <0.5%). Perform a vehicle control experiment. |
References
-
PGD2(Prostaglandin D2) ELISA Kit. Elabscience. Available from: [Link]
-
Prostaglandin D2-supplemented “functional eicosanoid testing and typing” assay with peripheral blood leukocytes as a new tool in the diagnosis of systemic mast cell activation disease: an explorative diagnostic study. PubMed Central. Available from: [Link]
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available from: [Link]
-
Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. PubMed. Available from: [Link]
-
Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis. PMC - NIH. Available from: [Link]
-
On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (Carboprost). ResearchGate. Available from: [Link]
-
Prostaglandin D2. PubChem - NIH. Available from: [Link]
-
Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1. PubMed Central. Available from: [Link]
Sources
Technical Support Center: Optimizing 15-Methylprostaglandin D2 for In Vitro Experiments
Welcome to the technical support resource for researchers utilizing 15-methylprostaglandin D2 (15-mPGD2) in their in vitro studies. This guide is designed to provide you with the necessary information to effectively use this compound, troubleshoot common experimental hurdles, and understand its mechanism of action. Our goal is to empower you with the knowledge to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers have when starting to work with 15-mPGD2.
Q1: What is 15-methylprostaglandin D2 and why is it used in research?
A1: 15-methylprostaglandin D2 (15-mPGD2) is a synthetic and metabolically stable analog of the naturally occurring prostaglandin D2 (PGD2)[1][2][3]. The methylation at the C-15 position prevents enzymatic oxidation, a key deactivating metabolic transformation of natural prostaglandins, thus providing a longer half-life in experimental systems[4]. This stability makes it a valuable tool for studying the physiological and pathological roles of the PGD2 signaling pathway, which is involved in processes like allergic inflammation, sleep regulation, and smooth muscle contraction[1][2][5][6].
Q2: What are the different isomers of 15-mPGD2 and which one should I use?
A2: 15-mPGD2 exists as two main stereoisomers: 15(R)-15-methyl PGD2 and 15(S)-15-methyl PGD2. The choice of isomer is critical as they have different receptor selectivities and potencies.
-
15(R)-15-methyl PGD2 is a potent and selective agonist for the CRTH2 receptor (also known as DP2)[1][2][7]. It exhibits significantly lower activity at the DP1 receptor[1][2]. This isomer is ideal for studies focused on the CRTH2-mediated pro-inflammatory responses, such as eosinophil and Th2 cell migration and activation[5][7].
-
15(S)-15-methyl PGD2 has different biological activities compared to the 15(R) isomer and natural PGD2. For instance, it can induce vasoconstriction and has much-reduced activity in inhibiting platelet aggregation compared to PGD2[3].
For most in vitro studies aiming to investigate the role of PGD2 in allergic and inflammatory responses, 15(R)-15-methyl PGD2 is the recommended isomer due to its high potency and selectivity for the CRTH2/DP2 receptor.
Q3: What is a good starting concentration for my in vitro experiments?
A3: The optimal concentration of 15-mPGD2 is highly dependent on the cell type, the specific assay being performed, and the level of receptor expression. However, based on published data, a good starting point for dose-response experiments is to bracket the known EC50 values. For 15(R)-15-methyl PGD2, the EC50 values for eosinophil activation, chemotaxis, and CD11b expression are in the low nanomolar range, approximately 1.4 to 3.8 nM[1][2]. Therefore, a sensible starting range for your experiments would be from 0.1 nM to 100 nM . It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store 15-mPGD2 stock solutions?
A4: Proper handling and storage are crucial for maintaining the activity of 15-mPGD2.
-
Solubility: 15-mPGD2 is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[1][3]. For cell-based assays, it is common practice to dissolve the compound in DMSO to create a high-concentration stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a high-quality, anhydrous grade of DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C[8]. When stored correctly, the stock solution in DMSO should be stable for several months. Always refer to the manufacturer's instructions for specific storage recommendations.
Q5: What are the main signaling pathways activated by 15-mPGD2?
A5: 15(R)-15-methyl PGD2 primarily activates the CRTH2/DP2 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to the Gi protein[5][7]. Activation of the CRTH2 receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, an increase in intracellular calcium, and the activation of downstream signaling cascades that promote cell migration and activation of inflammatory cells like T helper type 2 (Th2) lymphocytes, eosinophils, and basophils[5].
In contrast, the DP1 receptor, which is not the primary target of 15(R)-mPGD2, is coupled to the Gs protein. Its activation leads to an increase in intracellular cAMP, which generally has anti-inflammatory effects, such as relaxation of smooth muscles and inhibition of cell migration[5][9].
Signaling Pathways
To provide a clearer understanding of the molecular mechanisms, the signaling pathways for the two PGD2 receptors, DP1 and CRTH2/DP2, are illustrated below.
Caption: DP1 receptor signaling pathway.
Caption: CRTH2/DP2 receptor signaling pathway.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides guidance on how to troubleshoot common issues encountered when working with 15-mPGD2.
| Problem | Potential Causes | Recommended Solutions |
| No observable effect or weaker than expected response | 1. Compound Degradation: Prostaglandins can be unstable in aqueous solutions, especially at 37°C over extended periods. A study on PGD2 showed significant degradation in cell culture medium after 8 hours at room temperature[10].2. Suboptimal Concentration: The effective concentration may be higher for your specific cell type or assay.3. Low Receptor Expression: The target cells may not express sufficient levels of the CRTH2/DP2 receptor.4. Incorrect Isomer Used: You may be using the 15(S) isomer which has different activity profiles[3]. | 1. Prepare fresh dilutions of 15-mPGD2 in your culture medium immediately before each experiment. Minimize the time the compound spends in aqueous solution at 37°C.2. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 1 µM).3. Verify CRTH2/DP2 receptor expression in your target cells using techniques like qPCR, western blot, or flow cytometry.4. Confirm that you are using the 15(R)-15-methyl PGD2 isomer for studying CRTH2/DP2-mediated effects. |
| High background or non-specific effects | 1. High Concentration: Using excessively high concentrations can lead to off-target effects or receptor desensitization.2. Solvent Effects: The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high, causing cellular toxicity.3. DP1 Receptor Activation: Although 15(R)-mPGD2 is selective for DP2, at very high concentrations it might exert some effects through the DP1 receptor[1][2]. | 1. Titrate down the concentration of 15-mPGD2 to the lowest effective concentration based on your dose-response curve.2. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%).3. If DP1-mediated effects are a concern, consider using a selective DP1 antagonist in a control experiment to confirm the observed effects are DP2-specific. |
| Inconsistent or variable results between experiments | 1. Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation.2. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batch can affect cellular responses.3. Instability in Assay Medium: The compound may be degrading at different rates in different experiments due to slight variations in timing or conditions. | 1. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.2. Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities and culture conditions.3. Be meticulous with the timing of your experiments. Add the freshly diluted 15-mPGD2 to your cells for a consistent duration in every experiment. |
Experimental Workflow: Optimizing 15-mPGD2 Concentration
The following is a generalized workflow for determining the optimal concentration of 15-mPGD2 for your in vitro assay.
Caption: Workflow for optimizing 15-mPGD2 concentration.
Key Reagent Information: 15(R)-15-methyl Prostaglandin D2
| Property | Information | Reference |
| Formal Name | 9α,15R-dihydroxy-11-oxo-15-methyl-prosta-5Z,13E-dien-1-oic acid | [1] |
| CAS Number | 210978-26-0 | [1][2] |
| Molecular Formula | C21H34O5 | [1] |
| Molecular Weight | 366.5 g/mol | [1] |
| Primary Target | CRTH2/DP2 Receptor | [1][2][7] |
| Solubility | >100 mg/mL in DMF, >50 mg/mL in DMSO, >75 mg/mL in Ethanol | [1] |
We trust this technical guide will be a valuable asset in your research endeavors with 15-methylprostaglandin D2. Should you have further questions, please do not hesitate to consult the references provided or contact your reagent supplier for more specific information.
References
-
Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355. [Link]
-
Carboprost. Wikipedia. [Link]
-
Carboprost Tromethamine. PubChem. [Link]
-
Toppozada, M., et al. (1981). Low-dose vaginal 15 methyl prostaglandin F2 alpha for cervical dilatation prior to vacuum curettage abortion. Prostaglandins, 22(4), 505-513. [Link]
-
Perry, K. G., et al. (1998). Second-trimester uterine evacuation: A comparison of intra-amniotic (15S)-15-methyl-prostaglandin F2alpha and intravaginal misoprostol. American Journal of Obstetrics and Gynecology, 179(1), 95-100. [Link]
-
Milara, J., et al. (2018). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Journal of Leukocyte Biology, 104(1), 169-181. [Link]
-
Fajt, M. L., & Wenzel, S. E. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Journal of Allergy and Clinical Immunology: In Practice, 5(4), 968-973. [Link]
-
Prostaglandin D2. Wikipedia. [Link]
-
Mesaros, C., et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 50(11), 2356-2363. [Link]
-
Wang, H., et al. (2014). Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells. Carcinogenesis, 35(6), 1301-1307. [Link]
-
Prostaglandin DP1 receptor. Wikipedia. [Link]
-
Prostaglandin DP2 receptor. Wikipedia. [Link]
-
Schwallie, P. C., & Lamborn, K. R. (1979). Induction of abortion by intramuscular administration of (15S)-15-methyl PGF2 alpha. An overview of 815 cases. The Journal of Reproductive Medicine, 23(6), 289-293. [Link]
-
Wölfl, M., et al. (2008). Prostaglandin E2 enhances T-cell proliferation by inducing the costimulatory molecules OX40L, CD70, and 4-1BBL on dendritic cells. Blood, 112(12), 4701-4710. [Link]
-
Zhang, Z., et al. (2022). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. Proceedings of the National Academy of Sciences, 119(25), e2201329119. [Link]
-
PTGDR2 prostaglandin D2 receptor 2 [Homo sapiens (human)]. NCBI. [Link]
-
Tullberg, K., & Jacobi, H. (1978). [Problems of Assessing the Biological Value of Prostaglandin in Vitro (Author's Transl)]. Arzneimittel-Forschung, 28(11), 2138-2141. [Link]
-
Maher, S. A., et al. (2015). Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. European Respiratory Journal, 45(4), 1108-1120. [Link]
-
Goessling, W., et al. (2009). Prostaglandin E2 Increases Lentiviral Vector Transduction Efficiency of Adult Human Hematopoietic Stem and Progenitor Cells. Stem Cells, 27(9), 2093-2103. [Link]
-
Al-Harbi, N. A., et al. (1995). A prospective, double-blind, randomized comparison of prophylactic intramyometrial 15-methyl prostaglandin F2 alpha, 125 micrograms, and intravenous oxytocin, 20 units, for the control of blood loss at elective cesarean section. American Journal of Obstetrics and Gynecology, 172(5), 1541-1546. [Link]
-
The DP2 receptor pathway and its downstream effects (not to scale). ResearchGate. [Link]
-
What are DP1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
What are PGD2 receptor modulators and how do they work?. Patsnap Synapse. [Link]
-
Al-Amin, M. M., et al. (2024). Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders. Biomedicines, 12(1), 195. [Link]
-
Kim, D., et al. (2023). Modulation of Macrophage Inflammatory Responses by UDP-Glucuronosyltransferase-Mediated PGE2 Glucuronidation. Preprints.org. [Link]
-
Maric, J., et al. (2021). Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions. Journal of Experimental Medicine, 218(1), e20200948. [Link]
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- 4. Carboprost - Wikipedia [en.wikipedia.org]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pnas.org [pnas.org]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 15-Methylprostaglandin D2 in Solution
Welcome to the technical support resource for 15-methylprostaglandin D2 (15-methyl-PGD2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable synthetic prostaglandin analog. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.
Introduction to 15-Methylprostaglandin D2 Stability
15-methyl-PGD2 is a metabolically more stable analog of the naturally occurring Prostaglandin D2 (PGD2).[1] The addition of a methyl group at the C-15 position sterically hinders the enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for prostaglandin degradation in vivo.[2] However, in vitro stability in solution remains a critical concern for researchers. Like its parent compound, 15-methyl-PGD2 is susceptible to non-enzymatic degradation, primarily through dehydration, which can significantly impact its biological activity and lead to confounding experimental outcomes.
This guide will provide a comprehensive overview of the degradation pathways, best practices for handling and storage, and a detailed troubleshooting section to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 15-methyl-PGD2 in solution?
A1: The primary degradation pathway for PGD2 and its analogs in aqueous solution is a non-enzymatic dehydration reaction. This involves the elimination of a water molecule from the cyclopentenone ring, leading to the formation of the corresponding J-series prostaglandins. For 15-methyl-PGD2, this would result in the formation of 15-methyl-PGJ2, which can further isomerize to more stable forms like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).
Q2: Why is my aqueous solution of 15-methyl-PGD2 losing biological activity?
A2: Loss of biological activity is a strong indicator of degradation. The dehydration products of 15-methyl-PGD2 may have different receptor binding affinities and biological activities compared to the parent compound. The stability of prostaglandins in aqueous solutions is often limited, and it is generally not recommended to store them in aqueous buffers for more than a day.[3]
Q3: What are the optimal storage conditions for 15-methyl-PGD2?
A3: For long-term storage, 15-methyl-PGD2 should be stored as a solution in an organic solvent, such as methyl acetate, at -20°C.[4] If you need to prepare a stock solution in a different organic solvent, Cayman Chemical suggests that solvents like ethanol, DMSO, and dimethyl formamide can be used after evaporating the initial solvent under a gentle stream of nitrogen.
Q4: How does pH affect the stability of 15-methyl-PGD2?
A4: Prostaglandins are generally more stable in slightly acidic to neutral pH conditions. A study on the related compound, 15-methyl-prostaglandin F2α, showed a gradual increase in stability as the pH was increased from 7.3 to 9.1.[5] It is crucial to consider the pH of your buffer system, as both highly acidic and alkaline conditions can catalyze degradation.
Q5: Can I freeze-thaw my 15-methyl-PGD2 solutions?
A5: Repeated freeze-thaw cycles should be avoided. It is best practice to prepare small aliquots of your stock solution to minimize the number of times the main stock is warmed. When preparing aqueous solutions from an organic stock, it is recommended to use them fresh and discard any unused portion.
Understanding Degradation Pathways
The primary chemical instability of PGD2 analogs stems from the β-hydroxyketone moiety in the cyclopentenone ring. This structure is prone to dehydration, a reaction that is often catalyzed by acid or base and accelerated by increased temperature.
Caption: Primary degradation pathway of 15-methyl-PGD2.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of biological effect in my assay. | Degradation of 15-methyl-PGD2 into less active or inactive products. | 1. Prepare Fresh Solutions: Always prepare aqueous solutions of 15-methyl-PGD2 fresh from a stock solution in an organic solvent before each experiment. Do not store aqueous solutions.[3]2. Verify Stock Solution Integrity: If the problem persists, your organic stock solution may have degraded. Prepare a new stock from a fresh vial of the compound.3. Check Assay Conditions: Ensure that the pH and temperature of your assay buffer are within a stable range for prostaglandins (ideally near neutral pH and kept cool). |
| Unexpected peaks in my HPLC or LC-MS analysis. | Presence of degradation products (e.g., 15-methyl-PGJ2, 15-methyl-Δ12-PGJ2). | 1. Analyze a Freshly Prepared Sample: Run a freshly prepared standard of 15-methyl-PGD2 to establish its retention time and confirm the purity.2. Forced Degradation Study: To tentatively identify degradation peaks, intentionally degrade a small sample of 15-methyl-PGD2 (e.g., by gentle heating or adjusting the pH to be more acidic or basic) and analyze it by HPLC or LC-MS. The newly formed peaks are likely your degradation products.3. Mass Spectrometry Analysis: Use LC-MS/MS to analyze the unexpected peaks. The dehydration products will have a lower molecular weight corresponding to the loss of one or two water molecules (18 Da each) from the parent compound.[6][7] |
| Precipitate forms when I dilute my organic stock into aqueous buffer. | The concentration of 15-methyl-PGD2 exceeds its solubility in the aqueous buffer. | 1. Increase the Volume of Aqueous Buffer: Use a larger volume of the aqueous buffer to ensure the final concentration of the prostaglandin is below its solubility limit.2. Use an Intermediate Solvent: If direct dilution is problematic, try a serial dilution approach using a solvent in which the compound is more soluble and is also miscible with your aqueous buffer (e.g., ethanol). Ensure the final concentration of the organic solvent is low enough not to affect your experiment. |
| Variable results between experiments. | Inconsistent preparation of solutions, different storage times of aqueous solutions, or degradation during the experiment. | 1. Standardize Your Protocol: Develop and strictly adhere to a standard operating procedure (SOP) for the preparation, handling, and use of 15-methyl-PGD2 solutions.2. Use Internal Standards: For quantitative studies, incorporate a stable, deuterated internal standard in your analytical method to account for variability in sample preparation and analysis. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 15-Methyl-PGD2 in an Organic Solvent
This protocol describes the preparation of a stable stock solution for long-term storage.
Materials:
-
Vial of 15-methyl-PGD2 (as a solid or in methyl acetate)
-
Anhydrous ethanol or dimethyl sulfoxide (DMSO)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
Procedure:
-
If your 15-methyl-PGD2 is in methyl acetate, place the vial in a desiccator and evaporate the solvent under a gentle stream of inert gas.
-
Add a precise volume of anhydrous ethanol or DMSO to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial until the compound is completely dissolved.
-
Purge the headspace of the vial with an inert gas to displace oxygen.
-
Seal the vial tightly with the PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
Caption: Workflow for preparing an organic stock solution.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol is for preparing a ready-to-use aqueous solution for immediate use in experiments.
Materials:
-
Stock solution of 15-methyl-PGD2 in an organic solvent
-
Aqueous buffer (e.g., PBS, pH 7.2)
-
Calibrated micropipettes
Procedure:
-
Retrieve the organic stock solution from the -20°C freezer and allow it to equilibrate to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Add the calculated volume of the stock solution to the appropriate volume of the aqueous buffer.
-
Gently mix the solution by inversion or gentle vortexing.
-
Use the freshly prepared aqueous solution immediately. Do not store for later use.
Note: The final concentration of the organic solvent in your aqueous solution should be kept to a minimum to avoid any potential off-target effects in your experiment.
References
-
Morgenstern, J., et al. (2018). Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes. Analytical and Bioanalytical Chemistry, 410(3), 915–924. [Link]
-
Brose, S. A., et al. (2013). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Prostaglandins & Other Lipid Mediators, 107, 149-159. [Link]
-
Pullen, R. H., & Cox, J. W. (1985). Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 343(2), 271-283. [Link]
-
Bugeaud, M., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. European Journal of Hospital Pharmacy, 24(5), 282-286. [Link]
-
Szederkényi, G., et al. (2005). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (Carboprost). Journal of Pharmaceutical and Biomedical Analysis, 38(4), 633-640. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Tai, H. H., et al. (2021). Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins. Acta Pharmacologica Sinica, 42(10), 1569-1577. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-355. [Link]
-
Shulman, N. H., & Fyfe, R. K. (1995). Shelf-life determination of prostaglandin E1 injections. Journal of Clinical Pharmacy and Therapeutics, 20(1), 41-44. [Link]
-
Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28. [Link]
-
Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. The Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355. [Link]
Sources
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- 2. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in 15-Methylprostaglandin D2 Experiments
Welcome to the technical support center for 15-methylprostaglandin D2 (15-mPGD2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in experiments involving this potent and selective DP2/CRTH2 receptor agonist. As a synthetic analog of Prostaglandin D2 (PGD2), 15-mPGD2 is more resistant to metabolism, making it a valuable tool for studying DP2-mediated signaling in various physiological and pathological processes, particularly in the context of allergy and inflammation.[1] However, its lipid nature and potent activity demand careful handling and experimental design to ensure reproducible and reliable data.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate the complexities of working with 15-mPGD2.
Frequently Asked Questions (FAQs)
Q1: My 15-mPGD2 is not dissolving properly. What is the recommended solvent and procedure?
A1: 15-mPGD2 is a lipid and requires an organic solvent for the initial stock solution. The recommended procedure is to first dissolve 15-mPGD2 in an organic solvent such as DMSO, ethanol, or dimethyl formamide. For in vivo experiments, a common practice is to prepare a stock solution in DMSO and then further dilute it in an aqueous buffer or saline.[2] It is crucial to add the solvents sequentially and mix thoroughly at each step to prevent precipitation.[2] If you observe precipitation, gentle warming and/or sonication can aid dissolution.[2]
Q2: I'm seeing a high degree of variability between my experimental replicates. What are the most likely causes?
A2: High variability in prostaglandin experiments can stem from several factors. Key areas to investigate include:
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Compound Stability: Prostaglandins can be sensitive to pH, temperature, and freeze-thaw cycles.[3][4] Ensure you are following proper storage and handling procedures.
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Pipetting Accuracy: Given the potent nature of 15-mPGD2, small inaccuracies in pipetting can lead to significant variations in the final concentration.
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Cell Health and Passage Number: The responsiveness of cells to stimuli can change with passage number and overall health. Use cells within a consistent and low passage range.
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Assay Conditions: Variations in incubation times, temperatures, and reagent concentrations can all contribute to inconsistent results.[5]
Q3: How should I store my 15-mPGD2 to ensure its stability and activity?
A3: Proper storage is critical for maintaining the integrity of 15-mPGD2. For long-term storage, it is recommended to store the compound at -20°C or -80°C.[2][6] Stock solutions in organic solvents should also be stored at low temperatures, and it is advisable to store them under an inert gas like nitrogen to prevent oxidation.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[3]
Troubleshooting Guide: Cell-Based Assays
Cell-based assays are fundamental to studying the effects of 15-mPGD2. Below are common issues and their solutions.
Issue 1: No cellular response or a weaker than expected response to 15-mPGD2 treatment.
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Potential Cause 1: Inactive Compound. The 15-mPGD2 may have degraded due to improper storage or handling.
-
Solution: Always use freshly prepared dilutions from a properly stored stock. If degradation is suspected, purchase a new vial of the compound. Verify the activity of the new lot in a well-established positive control experiment.
-
-
Potential Cause 2: Low Receptor Expression. The cell line you are using may not express the DP2 (CRTH2) receptor at sufficient levels.
-
Potential Cause 3: Suboptimal Assay Conditions. The concentration range, incubation time, or other assay parameters may not be optimal for your specific cell type and endpoint.
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Solution: Perform a dose-response curve to determine the optimal concentration of 15-mPGD2. Also, conduct a time-course experiment to identify the ideal incubation period for observing the desired effect.
-
Issue 2: High background signal in my assay.
-
Potential Cause 1: Contaminated Reagents. Buffers, media, or other reagents may be contaminated, leading to non-specific cellular activation.
-
Solution: Use fresh, sterile reagents. Filter-sterilize all aqueous solutions.
-
-
Potential Cause 2: Serum Components. If you are using serum-containing media, endogenous growth factors or other components could be activating your cells.
-
Solution: Consider serum-starving your cells for a few hours before the experiment. Alternatively, switch to a serum-free medium if your cell type allows.
-
-
Potential Cause 3: Assay Plate Issues. The type of plate or its coating could be contributing to the high background.
-
Solution: Test different types of tissue culture plates. Ensure that any plate coatings are compatible with your assay.
-
Understanding the Mechanism: 15-mPGD2 Signaling
15-mPGD2 primarily exerts its effects through the G protein-coupled receptor DP2 (also known as CRTH2).[7][8] Upon binding, it triggers a signaling cascade that can lead to various cellular responses, including chemotaxis, degranulation, and cytokine release in immune cells like eosinophils, basophils, and Th2 lymphocytes.[7][8] The signaling pathway is typically mediated by a pertussis toxin-sensitive Gi protein, which leads to a decrease in intracellular cAMP levels and an increase in intracellular calcium.[7]
While DP2 is the primary target, some effects of PGD2 analogs can be mediated through the DP1 receptor, which couples to a Gs protein and increases cAMP levels.[9][10] It is important to consider the potential for off-target effects or activation of multiple receptor types, especially at high concentrations.
Visualizing the DP2 Signaling Pathway
Caption: Simplified signaling pathway of the DP2 (CRTH2) receptor upon activation by 15-mPGD2.
Experimental Protocols: Best Practices
To ensure the integrity of your results, it is essential to follow standardized and validated protocols.
Preparation of 15-mPGD2 Stock and Working Solutions
-
Stock Solution (10 mM):
-
Allow the vial of 15-mPGD2 to equilibrate to room temperature before opening.
-
Reconstitute the compound in an appropriate volume of high-purity DMSO to achieve a 10 mM stock solution.
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in amber or light-protected tubes.
-
Store the aliquots at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in your desired cell culture medium or buffer immediately before use.
-
It is critical to mix thoroughly at each dilution step.
-
Do not store aqueous working solutions for extended periods. Prepare them fresh for each experiment.[2]
-
General Cell-Based Assay Workflow
Caption: A generalized workflow for conducting cell-based assays with 15-mPGD2.
Data Summary Tables
For quick reference, the following tables summarize key information for working with 15-mPGD2.
Table 1: Recommended Storage and Handling of 15-mPGD2
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C[2][6] | To prevent chemical degradation and maintain stability. |
| Stock Solution Solvent | High-purity DMSO or Ethanol | Ensures complete dissolution of the lipid compound. |
| Aliquoting | Single-use aliquots | To avoid repeated freeze-thaw cycles which can degrade the compound.[3] |
| Light Exposure | Store in amber or light-protected vials | To prevent photodegradation. |
| Working Solutions | Prepare fresh for each experiment[2] | Aqueous solutions of prostaglandins can be unstable. |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Checkpoint | Potential Issue | Recommended Action |
| Compound Integrity | Degradation due to improper storage/handling. | Use a fresh aliquot or new lot of 15-mPGD2. |
| Solvent Quality | Water or impurities in the organic solvent. | Use anhydrous, high-purity solvents. |
| Cell Health | High passage number, contamination, or poor viability. | Use low-passage cells and regularly check for contamination. |
| Assay Protocol | Inconsistent timing, temperatures, or volumes. | Standardize all steps of the assay protocol.[5] |
| Receptor Expression | Low or variable expression of DP2 in the cell line. | Verify receptor expression via RT-qPCR or Western blot. |
| Data Analysis | Inappropriate statistical methods or outlier handling. | Consult with a statistician to ensure robust data analysis. |
By adhering to these guidelines and systematically troubleshooting any issues that arise, you can enhance the reproducibility and reliability of your 15-methylprostaglandin D2 experiments.
References
-
Gao, J., et al. (2014). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. PLoS ONE, 9(9), e108595. [Link]
-
Pfizer Canada Inc. (2014, February 21). PRODUCT MONOGRAPH HEMABATE® STERILE SOLUTION (carboprost tromethamine injection USP) 250 µg/mL Prostaglandin. [Link]
-
Schwallie, P. C., & Lamborn, K. R. (1979). Induction of abortion by intramuscular administration of (15S)-15-methyl PGF2 alpha. An overview of 815 cases. The Journal of Reproductive Medicine, 23(6), 289–293. [Link]
-
Chen, Y., et al. (2019). 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism. PPAR Research, 2019, 4283582. [Link]
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Romero, R., et al. (2015). Prostaglandin and Prostamide Concentrations in Amniotic Fluid of Women with Spontaneous Labor at Term with and without Clinical Chorioamnionitis. The Journal of Maternal-Fetal & Neonatal Medicine, 28(15), 1833–1843. [Link]
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Al-Mugheiry, T. S., et al. (2014). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 8, 1371–1385. [Link]
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Schmid, M., et al. (2016). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Immunology, 149(1), 63–74. [Link]
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Wikipedia. (n.d.). Prostaglandin DP2 receptor. Retrieved January 23, 2026, from [Link]
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Bishop-Bailey, D., et al. (2002). Prostaglandin D(2), its metabolite 15-d-PGJ(2), and peroxisome proliferator activated receptor-gamma agonists induce apoptosis in transformed, but not normal, human T lineage cells. The Journal of Immunology, 169(1), 115–121. [Link]
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Wikipedia. (n.d.). Prostaglandin DP1 receptor. Retrieved January 23, 2026, from [Link]
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Zhou, L., Zhan, W., & Wei, X. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 1015338. [Link]
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Kantrowitz, F., Robinson, D. R., McGuire, M. B., & Levine, L. (1975). The effects of anti-inflammatory drugs on prostaglandin production by rheumatoid synovial tissue. Prostaglandins, 10(1), 57–68. [Link]
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Bucher, J. R., et al. (2012). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of visualized experiments : JoVE, (68), e4213. [Link]
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Lee, Y. A., et al. (2021). Differential impact of prostaglandin analogues on agreement of intraocular pressure measurements obtained by Goldmann applanation, rebound, and noncontact tonometry. Scientific Reports, 11(1), 24151. [Link]
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Tai, H. H., Chi, X., & Tong, M. (2011). Regulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) by non-steroidal anti-inflammatory drugs (NSAIDs). Prostaglandins & other lipid mediators, 96(1-4), 37–40. [Link]
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Bruno, A., et al. (2021). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry, 64(14), 9893–9914. [Link]
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Patsnap Synapse. (2024, June 25). What are DP1 inhibitors and how do they work? Retrieved January 23, 2026, from [Link]
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Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. British Journal of Pharmacology, 140(4), 654–660. [Link]
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Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved January 23, 2026, from [Link]
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IGALMI® (dexmedetomidine) HCP Site. (n.d.). Mechanism of Action. Retrieved January 23, 2026, from [Link]
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Xu, Y., et al. (2023). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. Proceedings of the National Academy of Sciences, 120(19), e2221652120. [Link]
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U.S. Food and Drug Administration. (n.d.). Hemabate® carboprost tromethamine injection, USP. Retrieved January 23, 2026, from [Link]
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DailyMed. (n.d.). Carboprost Tromethamine Injection, USP Package Insert. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Gene Result PTGDR2 prostaglandin D2 receptor 2 [ (human)]. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Ibuprofen. Retrieved January 23, 2026, from [Link]
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Prasanna, G., et al. (2003). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science, 44(8), 3476–3485. [Link]
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ResearchGate. (n.d.). CRTH2/DP2-mediated effects beyond allergic inflammation and asthma. Retrieved January 23, 2026, from [Link]
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Lindmark, G., & Zador, G. (1977). Local administration of (15 S)-15-methyl PGF2 alpha for management of hypotonic post-partum hemorrhage. Acta obstetricia et gynecologica Scandinavica, 56(4), 337–339. [Link]
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Cleveland Clinic. (2022, November 4). Prostaglandins. Retrieved January 23, 2026, from [Link]
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Hamberg, M. (1982). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (Carboprost). Prostaglandins, 24(5), 671–681. [Link]
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Thomas, R. (2006, June 1). Sorting Out the Prostaglandins. Review of Optometry. [Link]
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Wikipedia. (n.d.). Carboprost. Retrieved January 23, 2026, from [Link]
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Ahmad, A. S., & Dore, S. (2014). Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia. Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. [Link]
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Corson, S. L., & Bolognese, R. J. (1977). Low-dose vaginal 15 methyl prostaglandin F2 alpha for cervical dilatation prior to vacuum curettage abortion. The Journal of Reproductive Medicine, 18(3), 149–151. [Link]
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Medsafe. (n.d.). Carboprost - NEW ZEALAND DATA SHEET. Retrieved January 23, 2026, from [Link]
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Sturm, E. M., et al. (2017). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Pharmacology & therapeutics, 179, 118–137. [Link]
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Technical Support Center: Minimizing Variability in 15-methylprostaglandin D2 Bioassays
Understanding the Analyte: 15-methylprostaglandin D2
15-methylprostaglandin D2 is a synthetic analog of prostaglandin D2 (PGD2). Unlike its parent molecule, 15-methyl-PGD2 is metabolically stable, making it a valuable tool for studying PGD2-mediated signaling pathways.[1][2] It is a potent and selective agonist for the CRTH2/DP2 receptor, a key player in inflammatory responses, particularly in allergic diseases like asthma.[1][3] Understanding its function is crucial for interpreting bioassay results correctly.
Signaling Pathway of 15-methyl-PGD2
15-methyl-PGD2 primarily exerts its effects through the G-protein coupled receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2.[1][3] Activation of this receptor on immune cells, such as eosinophils and T-helper 2 (Th2) cells, triggers a cascade of intracellular events leading to chemotaxis, cell activation, and cytokine release.
Caption: A typical workflow for a competitive ELISA for 15-methyl-PGD2.
Step-by-Step Methodology
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for 15-methyl-PGD2. Incubate overnight at 4°C. The antibody will passively adsorb to the polystyrene surface.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. This step prevents non-specific binding of subsequent reagents to the plate.
-
Sample and Standard Addition: Add your standards and samples to the appropriate wells.
-
Conjugate Addition: Add a fixed amount of HRP-conjugated 15-methyl-PGD2 to each well. This will compete with the unlabeled 15-methyl-PGD2 in your samples for binding to the capture antibody.
-
Incubation: Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature).
-
Washing: Repeat the washing step to remove any unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.
-
Color Development: Incubate the plate in the dark for 15-30 minutes to allow for color development.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of 15-methyl-PGD2 in your samples.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for 15-methyl-PGD2 bioassays. Note that these values can vary depending on the specific assay kit and experimental conditions.
| Parameter | Typical Value/Range | Rationale and Considerations |
| EC₅₀ for CRTH2/DP2 Receptor | 1.4 - 3.8 nM | This represents the concentration of 15-methyl-PGD2 that elicits a half-maximal response in functional assays like eosinophil activation. [1]Knowing this value helps in designing dose-response experiments. |
| Standard Curve Range (ELISA) | 10 pg/mL - 10,000 pg/mL | This is a typical range for a competitive ELISA. Your samples should be diluted to fall within the linear portion of this curve. |
| Intra-assay CV% | < 10% | A lower CV% indicates good precision within a single assay run. |
| Inter-assay CV% | < 15% | A lower CV% indicates good reproducibility between different assay runs. |
| Storage Temperature (Stock Solution) | -20°C to -80°C | Prostaglandins are lipids and can degrade at warmer temperatures. [1][4] |
| Short-term Storage of Samples | 2-8°C (≤ 7 days) | For short-term storage, refrigeration is acceptable. [5] |
| Long-term Storage of Samples | -20°C (≤ 1 month) or -80°C (≤ 3 months) | For long-term storage, freezing is necessary to prevent degradation. Avoid repeated freeze-thaw cycles. [5] |
Frequently Asked Questions (FAQs)
Q: What type of samples can I use for a 15-methyl-PGD2 bioassay?
A: These assays are typically validated for use with serum, plasma, and cell culture supernatants. [6]It is important to follow the recommended sample collection and preparation procedures for your specific sample type to minimize variability.
Q: Do I need to purify my samples before running the assay?
A: For most sample types, purification is not necessary. However, if your samples have high lipid content or you suspect the presence of interfering substances, a solid-phase extraction (SPE) may be required.
Q: How should I handle 15-methyl-PGD2 stock solutions?
A: 15-methyl-PGD2 is typically supplied in an organic solvent like methyl acetate. [4]To prepare aqueous solutions, the organic solvent should be evaporated under a gentle stream of nitrogen, and the residue immediately redissolved in the desired buffer. [4]Aqueous solutions should be prepared fresh and not stored for more than a day. [4] Q: Can I use a kit designed for PGD2 to measure 15-methyl-PGD2?
A: This is generally not recommended. The antibodies in a PGD2 kit may have different affinities for 15-methyl-PGD2, leading to inaccurate quantification. It is always best to use a kit that has been specifically validated for 15-methyl-PGD2.
Q: What are some key considerations for data analysis?
A: Always include a full standard curve on each plate. Use a regression model that provides the best fit for your data, typically a four-parameter logistic curve for competitive ELISAs. Ensure that your sample dilutions fall within the dynamic range of the assay.
By understanding the underlying principles of 15-methyl-PGD2 bioassays and implementing these troubleshooting strategies, you can significantly reduce variability and generate high-quality, reproducible data for your research.
References
-
Elabscience®. PGD2 (Prostaglandin D2) ELISA Kit. [Link]
-
Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. The Journal of Pharmacology and Experimental Therapeutics, 304(1), 349–355. [Link]
-
Hayashi, Y., et al. (1981). Enzyme immunoassay of prostaglandin F2alpha. Biochimica et Biophysica Acta, 663(3), 661–668. [Link]
-
Flower, R. J. (2006). Prostaglandins, bioassay and inflammation. British Journal of Pharmacology, 147(S1), S182–S192. [Link]
-
O'Sullivan, S., et al. (2017). Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis. Immunology and Cell Biology, 95(9), 789–798. [Link]
-
Ali, A., et al. (2025). Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders. Medicina, 61(1), 107. [Link]
-
ResearchGate. Agonistic potency of 15(R)-15-methyl PGD2 on the N-terminus or ECL-swapped DP2-expressing cells. [Link]
-
Bio-Techne. ELISA Troubleshooting Guide. [Link]
-
Biomatik. Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. [Link]
-
Gries, K. S., et al. (2018). Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes. Analytical and Bioanalytical Chemistry, 410(19), 4645–4654. [Link]
-
BioPharm International. Essentials in Bioassay Development. [Link]
-
Parikh, A., et al. (2005). Misidentification of Prostamides as Prostaglandins. The Journal of Biological Chemistry, 280(31), 28385–28392. [Link]
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Technical Support Center: Cell Viability Assays with 15-Methylprostaglandin D2 Treatment
Welcome to the technical support center for researchers utilizing 15-methylprostaglandin D2 (15-mPGD2) in cell viability and apoptosis studies. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful execution and interpretation of your experiments. As specialists in cellular analysis, we understand the nuances of working with bioactive lipids and their impact on various assay platforms.
Introduction to 15-Methylprostaglandin D2 in Cell Viability Studies
15-methylprostaglandin D2 is a synthetic analog of prostaglandin D2 (PGD2), a key lipid mediator in various physiological and pathological processes. The methylation at the C-15 position confers increased metabolic stability compared to its parent compound, making it a valuable tool for in vitro studies. It is crucial to distinguish between the two stereoisomers, 15(R)-mPGD2 and 15(S)-mPGD2, as they can exhibit different biological activities. Notably, 15(R)-mPGD2 is a potent and selective agonist for the PGD2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The effects of 15-mPGD2 on cell viability are often mediated through the DP2 receptor, leading to the induction of apoptosis in various cell types.
Understanding the underlying signaling pathways is critical for designing robust experiments and interpreting results accurately. Treatment of cells with 15-mPGD2 can initiate a signaling cascade that includes the activation of mitogen-activated protein kinases (MAPKs), generation of reactive oxygen species (ROS), and ultimately, the engagement of both intrinsic and extrinsic apoptotic pathways.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of 15-mPGD2 in cell viability assays.
Q1: Which isomer of 15-mPGD2, 15(R) or 15(S), should I use for my experiments?
A1: The choice of isomer depends on your research question. 15(R)-mPGD2 is a significantly more potent agonist of the DP2 (CRTH2) receptor compared to the 15(S) isomer. If your study aims to investigate DP2-mediated effects on cell viability, 15(R)-mPGD2 is the preferred choice. The 15(S) isomer can serve as a useful control to delineate DP2-dependent and independent effects.
Q2: What is the recommended concentration range for 15-mPGD2 treatment?
A2: The optimal concentration of 15-mPGD2 is highly cell-type dependent and should be determined empirically through a dose-response experiment. A starting point for many cell lines is in the low nanomolar to low micromolar range. It is advisable to perform a pilot experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the effective dose for your specific cell line.
Q3: What is the appropriate incubation time for 15-mPGD2 treatment?
A3: The incubation time will vary depending on the cell type and the endpoint being measured. For apoptosis assays, a time course experiment is recommended. Typical incubation times range from 6 to 48 hours. Shorter time points (e.g., 1-6 hours) may be suitable for assessing early signaling events like MAPK phosphorylation, while longer time points (e.g., 24-48 hours) are generally required to observe significant changes in cell viability or apoptosis.
Q4: How should I prepare and store my 15-mPGD2 stock solution?
A4: 15-mPGD2 is typically supplied in an organic solvent like methyl acetate or ethanol. It is recommended to prepare a high-concentration stock solution in a suitable solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium immediately before use.
Q5: Can the solvent used to dissolve 15-mPGD2 affect my cell viability results?
A5: Yes, the final concentration of the organic solvent in your culture medium should be kept to a minimum, typically below 0.1% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve 15-mPGD2.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell viability assays with 15-mPGD2.
Metabolic Assays (e.g., MTT, XTT, WST-1)
Problem 1: High background or false-positive results in the MTT assay.
-
Cause: Prostaglandins and their metabolites can have reducing properties that may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.
-
Solution:
-
Include a "no-cell" control: Prepare wells with culture medium and 15-mPGD2 at the same concentrations used in your experiment, but without cells. This will help you determine if the compound directly reduces MTT.
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Use an alternative assay: If significant interference is observed, consider using a non-enzymatic, endpoint assay that measures a different aspect of cell viability, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., CytoTox-ONE™).
-
Problem 2: Inconsistent or non-reproducible results.
-
Cause: This can be due to several factors, including uneven cell seeding, edge effects in the microplate, or degradation of the 15-mPGD2.
-
Solution:
-
Ensure uniform cell seeding: Mix your cell suspension thoroughly before and during plating. Avoid seeding cells in the outer wells of the plate, as these are more prone to evaporation (the "edge effect").
-
Proper handling of 15-mPGD2: Prepare fresh dilutions of 15-mPGD2 for each experiment from a properly stored stock solution.
-
Optimize incubation times: Ensure the incubation time with the MTT reagent is consistent across all plates and experiments.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
Problem 1: High percentage of Annexin V-positive/PI-positive cells in the negative control.
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Cause: This indicates a high level of cell death in your untreated population, which can be caused by harsh cell handling, over-trypsinization, or poor cell health.
-
Solution:
-
Gentle cell handling: When harvesting adherent cells, use the minimum necessary concentration and incubation time for trypsin. Gently resuspend cell pellets to avoid mechanical damage.
-
Use healthy cells: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Optimize centrifugation: Use a lower centrifugation speed (e.g., 200-300 x g) to pellet the cells.
-
Problem 2: No significant increase in apoptosis after 15-mPGD2 treatment.
-
Cause: The concentration of 15-mPGD2 may be too low, the incubation time too short, or the chosen cell line may be resistant to 15-mPGD2-induced apoptosis.
-
Solution:
-
Perform a dose-response and time-course experiment: This will help you identify the optimal conditions for inducing apoptosis in your cell line.
-
Confirm DP2 receptor expression: If you are investigating DP2-mediated effects, verify that your cell line expresses the DP2 receptor using techniques like qPCR or western blotting.
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Use a positive control: Include a known apoptosis-inducing agent (e.g., staurosporine) to ensure that your assay is working correctly.
-
Problem 3: Annexin V-positive/PI-negative (early apoptotic) population is very small, while the Annexin V-positive/PI-positive (late apoptotic/necrotic) population is large.
-
Cause: The incubation time with 15-mPGD2 may be too long, causing the cells to progress rapidly through apoptosis to secondary necrosis.
-
Solution:
-
Perform a time-course experiment: Analyze apoptosis at earlier time points (e.g., 6, 12, 18 hours) to capture the early apoptotic population.
-
Key Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability using the MTT assay after treatment with 15-mPGD2.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplate
-
15-mPGD2 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 15-mPGD2 in complete culture medium. Remove the old medium from the wells and add 100 µL of the 15-mPGD2 dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the steps for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometric analysis.
Materials:
-
Cells of interest
-
6-well plates or other suitable culture vessels
-
15-mPGD2 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of 15-mPGD2 and a vehicle control for the predetermined time.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully collect the culture supernatant (which may contain apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method like Accutase or mild trypsinization. Combine the detached cells with the supernatant.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualization of Key Pathways and Workflows
Signaling Pathway of 15-mPGD2-Induced Apoptosis
Caption: 15-mPGD2 signaling cascade leading to apoptosis.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Experimental Workflow for Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Data Summary Table
| Assay | Principle | Advantages | Potential Issues with 15-mPGD2 |
| MTT/XTT/WST-1 | Measures metabolic activity via reduction of a tetrazolium salt. | High-throughput, relatively inexpensive. | Direct reduction of the tetrazolium salt by the compound, interference with mitochondrial respiration. |
| Annexin V/PI | Detects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Distinguishes between apoptotic and necrotic cells, provides quantitative data. | Rapid progression to secondary necrosis may obscure early apoptotic events. |
| Caspase Activity | Measures the activity of specific caspases (e.g., caspase-3/7) involved in the apoptotic cascade. | Highly specific for apoptosis, can detect early events. | Requires cell lysis, may not reflect overall cell viability. |
| ATP Assay | Quantifies intracellular ATP levels as an indicator of metabolically active cells. | Rapid, sensitive, and less prone to compound interference than MTT. | ATP levels can be influenced by factors other than cell viability. |
References
-
Monneret, G. (2017). 15-Deoxy-delta12,14-prostaglandin J2 and the cardiovascular system. Prostaglandins & Other Lipid Mediators, 133, 26-31. [Link]
-
Chen, Y. C., Shen, S. C., & Tsai, S. H. (2005). Prostaglandin D(2) and J(2) induce apoptosis in human leukemia cells via activation of the caspase 3 cascade and production of reactive oxygen species. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1743(3), 291-304. [Link]
-
Crosby, C. M., & Rattray, D. (2014). 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis. International Journal of Cardiology, 173(3), 472-480. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Pettit, G. R., & Lippert, J. W. (2000). Antineoplastic agents 429. The proteomics of 15-deoxy-Δ12,14-prostaglandin J2. Journal of Natural Products, 63(10), 1401-1405. [Link]
-
Ricci, J. E., & Green, D. R. (2003). The Bcl-2 family of proteins: regulators of cell death and survival. Oncogene, 22(53), 8519-8520. [Link]
Technical Support Center: Interpreting Dose-Response Curves for 15-methylprostaglandin D2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-methylprostaglandin D2 (15-mPGD2). This guide is designed to provide in-depth technical assistance and troubleshooting advice for generating and interpreting dose-response curves for this potent and selective DP2 receptor agonist. My aim is to equip you with the foundational knowledge and practical insights necessary to conduct robust and reproducible experiments.
Introduction to 15-methylprostaglandin D2 and the DP2 Receptor
15-methylprostaglandin D2 is a synthetic analog of the naturally occurring prostaglandin D2 (PGD2). Unlike PGD2, which binds to both DP1 and DP2 (also known as CRTH2) receptors, 15-mPGD2 is a highly selective and potent agonist for the DP2 receptor.[1] This selectivity, coupled with its resistance to metabolic degradation, makes it an invaluable tool for investigating the specific roles of the DP2 receptor in various physiological and pathological processes, particularly in the context of allergic inflammation and asthma.[1]
The DP2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[2] Activation of DP2 by an agonist like 15-mPGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium ([Ca2+]i) mobilization.[2] These signaling events ultimately trigger a range of cellular responses, most notably the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[3]
Frequently Asked Questions (FAQs)
Q1: I am planning my first 15-mPGD2 dose-response experiment. Which cell line and assay format should I choose?
The choice of cell line and assay format is critical and depends on your specific research question and available resources.
-
For researchers interested in a specific signaling pathway:
-
Recombinant Cell Lines: A common and robust choice is a cell line that does not endogenously express prostanoid receptors, such as Chinese Hamster Ovary (CHO-K1) cells, which has been stably transfected to express the human DP2 receptor.[4][5][6] These cell lines provide a clean system to study DP2-specific signaling. Often, they are also engineered to co-express a promiscuous G-protein like Gα15, which couples the receptor to the phospholipase C pathway, making calcium flux a reliable readout.[5]
-
Assay Formats:
-
Calcium Flux Assay: This is a widely used, high-throughput method for measuring the activity of Gi-coupled receptors.[7] The increase in intracellular calcium upon DP2 activation can be readily measured using calcium-sensitive fluorescent dyes.
-
cAMP Inhibition Assay: This assay directly measures the canonical signaling pathway of Gi-coupled receptors.[8] It involves stimulating the cells with an agent that increases cAMP levels (e.g., forskolin) and then measuring the ability of 15-mPGD2 to inhibit this increase.[9][10]
-
-
-
For researchers focused on a physiological response:
-
Primary Cells: If you are studying a more physiologically relevant response, such as chemotaxis, using primary human eosinophils or basophils is the gold standard.[1][11] These cells endogenously express the DP2 receptor.
-
Assay Format:
-
Chemotaxis Assay: This assay measures the directed migration of cells towards a chemoattractant, in this case, 15-mPGD2.[12] It is a highly relevant functional endpoint for studying the role of DP2 in inflammation.
-
-
Here is a summary of the recommended cell lines and assay formats:
| Research Goal | Recommended Cell Line | Recommended Assay | Key Considerations |
| DP2-specific signaling | CHO-K1 stably expressing human DP2 (e.g., CHO-K1/DP2/Gα15)[5] | Calcium Flux Assay | High-throughput, robust signal. |
| Canonical Gi pathway | CHO-K1 stably expressing human DP2 | cAMP Inhibition Assay | Requires co-stimulation with forskolin. |
| Physiological response | Primary human eosinophils or basophils | Chemotaxis Assay | More complex cell isolation, but physiologically relevant. |
Q2: What is a typical dose range for 15-mPGD2 in a dose-response experiment?
Based on published data, 15-mPGD2 is a potent agonist with activity in the low nanomolar range. A good starting point for a 10-point dose-response curve would be to use a semi-logarithmic dilution series spanning from 1 picomolar (pM) to 1 micromolar (µM). This wide range should allow you to capture the full sigmoidal curve, including the baseline, the linear portion, and the saturation plateau.
The reported EC50 (the concentration that elicits 50% of the maximal response) can vary depending on the cell type and the assay being used. For example, in human eosinophils, the EC50 for 15-mPGD2 in a chemotaxis assay was found to be approximately 1.7 nM.[1]
Q3: How should I prepare and store my 15-mPGD2 stock solutions?
Prostaglandins can be unstable in aqueous solutions.[13][14] Proper handling and storage are crucial for obtaining reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in an organic solvent such as DMSO or ethanol. Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot of the stock solution and prepare fresh serial dilutions in your assay buffer. It is important to note that prostaglandins have low aqueous solubility, so ensure that the final concentration of the organic solvent in your assay is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.
Troubleshooting Guide
Problem 1: I am not seeing any response, or the signal is very weak, even at high concentrations of 15-mPGD2.
This is a common issue that can have several causes. Here is a checklist to help you troubleshoot:
-
Cell Health and Receptor Expression:
-
Action: Confirm the viability of your cells using a method like trypan blue exclusion. Ensure that your cells are healthy and within a low passage number. For recombinant cell lines, verify the expression of the DP2 receptor using a validated method such as flow cytometry or western blotting.[15]
-
Rationale: Stressed or unhealthy cells will not respond optimally. Receptor expression can be lost over time with repeated passaging of cell lines.
-
-
Agonist Integrity:
-
Action: Prepare a fresh dilution of your 15-mPGD2 from a new stock aliquot. If possible, test the activity of a different, known DP2 agonist as a positive control.
-
Rationale: The agonist may have degraded due to improper storage or handling.
-
-
Assay Conditions:
-
Action: Review your assay protocol. For calcium flux assays, ensure that the dye loading was successful and that your plate reader settings are optimized for a rapid kinetic read.[15] For cAMP assays, check the concentration and activity of your forskolin.
-
Rationale: Suboptimal assay conditions, such as insufficient dye loading or a slow read time for a transient calcium signal, can lead to a weak or missed response.
-
-
Intracellular Receptor Localization:
-
Action: Be aware that in some cell types, like human mast cells, the DP2 receptor has been found to be expressed intracellularly rather than on the cell surface.[16][17]
-
Rationale: If the receptor is intracellular, a response may only be observed at higher agonist concentrations, or it may not be detectable with standard assay methods.[17]
-
Problem 2: My dose-response curve is biphasic (U-shaped or bell-shaped).
A biphasic dose-response curve can be perplexing, but it often points to a specific biological mechanism.
-
Receptor Desensitization:
-
Action: Reduce the incubation time with 15-mPGD2.
-
Rationale: At high concentrations, prolonged exposure to an agonist can lead to receptor desensitization, where the receptor is phosphorylated and uncoupled from its signaling pathway, leading to a diminished response.[18]
-
-
Activation of Opposing Signaling Pathways:
-
Action: If you are using PGD2 as a control, remember that it also activates the DP1 receptor, which signals through Gs to increase cAMP.
-
Rationale: At different concentrations, PGD2 could be activating both DP1 and DP2 receptors, leading to a complex, biphasic response.[18][19] This is less likely with the selective agonist 15-mPGD2, but off-target effects at very high concentrations cannot be entirely ruled out.
-
-
Cellular Toxicity:
-
Action: Perform a cell viability assay in parallel with your functional assay at the highest concentrations of 15-mPGD2.
-
Rationale: Very high concentrations of any compound can induce cytotoxicity, which would lead to a decrease in the measured response.
-
Problem 3: The results of my experiment are not reproducible.
Lack of reproducibility can be frustrating. Here are some common culprits:
-
Inconsistent Cell Culture:
-
Action: Standardize your cell culture practices. Use cells at the same passage number and confluency for each experiment.
-
Rationale: The physiological state of your cells can significantly impact their response to stimuli.
-
-
Variable Reagent Preparation:
-
Action: Always prepare fresh dilutions of 15-mPGD2 for each experiment. Ensure that all other reagents are within their expiration dates and stored correctly.
-
Rationale: As mentioned, prostaglandins can be unstable in aqueous solutions. Using freshly prepared reagents is key to reproducibility.
-
-
Presence of Serum:
-
Action: If possible, perform your assay in a serum-free buffer. If serum is required for cell health, use the same batch of serum for all experiments and keep its concentration as low as possible.
-
Rationale: Serum contains a variety of growth factors, lipids, and other molecules that can interfere with your assay and introduce variability.[20]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments involving 15-mPGD2.
Protocol 1: Calcium Flux Assay in DP2-Expressing CHO-K1 Cells
This protocol is adapted for a 96-well format and is suitable for a fluorescent plate reader with liquid handling capabilities.
-
Cell Plating:
-
The day before the assay, seed CHO-K1 cells stably expressing human DP2 into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Preparation of 15-mPGD2 Dilutions:
-
Prepare a 2X concentrated serial dilution of 15-mPGD2 in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Your dilution series should span the expected active range (e.g., from 2 µM down to 2 pM). Include a vehicle control (buffer with the same final concentration of DMSO or ethanol as the highest agonist concentration).
-
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument should then automatically add the 2X 15-mPGD2 dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the logarithm of the 15-mPGD2 concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 and the maximum response.
-
Protocol 2: Eosinophil Chemotaxis Assay
This protocol describes a classic transwell migration assay.
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy human donors using a standard method such as negative selection with magnetic beads.[11]
-
Resuspend the purified eosinophils in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add different concentrations of 15-mPGD2 (diluted in assay medium) to the lower wells of a 24-well or 96-well chemotaxis plate. Include a vehicle control.
-
Place a transwell insert (with a 3-5 µm pore size membrane) into each well.
-
Add the eosinophil suspension to the top chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a cell counter or by flow cytometry.
-
-
Data Analysis:
-
Plot the number of migrated cells against the logarithm of the 15-mPGD2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
DP2 Receptor Signaling Pathway
Caption: Signaling cascade of the DP2 receptor upon activation by 15-mPGD2.
Experimental Workflow for a Dose-Response Curve
Sources
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Optimize your research into Gαi/o coupled GPCRs. | Revvity [revvity.co.jp]
- 11. Purification of functional eosinophils from human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prostaglandin E2 Exerts Biphasic Dose Response on the PreBötzinger Complex Respiratory-Related Rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dopamine: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Serum vitamin D levels and their correlation with pro-inflammatory prostaglandins in Acute myeloid leukemia: a cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Activity of 15-Methylprostaglandin D2 with Robust Controls
For researchers, scientists, and drug development professionals, the precise validation of a compound's biological activity is paramount. This guide provides an in-depth, technically focused framework for validating the activity of 15-methylprostaglandin D2 (15-mPGD2), a synthetic analog of the naturally occurring prostaglandin D2 (PGD2). By employing a self-validating system of positive and negative controls, this guide will enable you to unequivocally demonstrate the potency and receptor selectivity of 15-mPGD2.
Prostaglandin D2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation.[1][2] It exerts its effects through two distinct G-protein coupled receptors: the DP1 receptor, which signals through Gαs to increase intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gαi to decrease cAMP and increase intracellular calcium.[1][3] 15-mPGD2 is designed for enhanced metabolic stability, making it a valuable tool for studying PGD2-mediated pathways.[4][5] This guide will focus on validating the activity of the potent and selective DP2 receptor agonist, 15(R)-methyl-PGD2.[2]
The Cornerstone of Confidence: A Multi-faceted Experimental Design
To rigorously validate the activity of 15-mPGD2, a multi-pronged approach is essential. This involves the careful selection of cell systems, a strategic panel of control compounds, and a suite of assays that interrogate different levels of the signaling cascade.
Cellular Systems: The Theaters of Action
The choice of cellular background is critical for dissecting receptor-specific effects. The ideal approach utilizes engineered cell lines that individually express either the human DP1 or DP2 receptor, alongside a parental cell line that lacks both. This allows for the unambiguous attribution of any observed activity to a specific receptor.
-
DP1-expressing cells: A cell line (e.g., HEK293) stably transfected with the human DP1 receptor.
-
DP2-expressing cells: A cell line (e.g., CHO-K1) stably transfected with the human DP2 receptor.
-
Parental (null) cells: The untransfected cell line used as a negative control to rule out off-target effects.
The Control Panel: A Symphony of Agonists and Antagonists
A well-curated set of controls is the lynchpin of a self-validating experiment. This panel should include:
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO), to account for any effects of the vehicle itself.
-
Positive Controls:
-
Prostaglandin D2 (PGD2): The natural, non-selective agonist for both DP1 and DP2 receptors.[1]
-
Selective DP1 Agonist (e.g., BW245C): To specifically activate the DP1 receptor.
-
Selective DP2 Agonist (e.g., DK-PGD2): To specifically activate the DP2 receptor.
-
-
Negative Controls (Antagonists):
Visualizing the Strategy: The Experimental Workflow
The following diagram illustrates the logical flow of the validation process, from cell line selection to data interpretation.
Caption: A high-level overview of the experimental workflow for validating 15-mPGD2 activity.
Interrogating the Signal: A Suite of Validating Assays
The following assays provide a comprehensive picture of 15-mPGD2's activity, from proximal receptor activation to downstream cellular responses.
Second Messenger Assays: Probing the Initial Steps
These assays measure the immediate downstream consequences of receptor activation.
-
cAMP Accumulation Assay (for DP1 activity): Since DP1 is Gαs-coupled, its activation leads to an increase in intracellular cAMP.
-
Intracellular Calcium Mobilization Assay (for DP2 activity): DP2 activation via Gαi leads to a transient increase in intracellular calcium.
Functional Cellular Assays: Assessing the Physiological Response
These assays measure a more integrated cellular response to receptor activation.
-
β-Arrestin Recruitment Assay: A common mechanism for GPCR desensitization that can be used to quantify agonist activity.[9][10]
-
Chemotaxis Assay: As DP2 is a chemoattractant receptor, its activation should induce cell migration.[2]
Expected Outcomes: A Tabulated Guide to Interpretation
The following tables summarize the expected results for 15-mPGD2 and the control compounds in each assay.
Table 1: Expected Results in DP1-Expressing Cells
| Compound | cAMP Assay | Calcium Assay | β-Arrestin Assay | Chemotaxis Assay |
| Vehicle | No Change | No Change | No Change | No Change |
| PGD2 | Increase | No Change | Increase | No Change |
| 15-mPGD2 | No Change | No Change | No Change | No Change |
| DP1 Agonist | Increase | No Change | Increase | No Change |
| DP2 Agonist | No Change | No Change | No Change | No Change |
| 15-mPGD2 + DP1 Antagonist | No Change | No Change | No Change | No Change |
| 15-mPGD2 + DP2 Antagonist | No Change | No Change | No Change | No Change |
Table 2: Expected Results in DP2-Expressing Cells
| Compound | cAMP Assay (forskolin-stimulated) | Calcium Assay | β-Arrestin Assay | Chemotaxis Assay |
| Vehicle | No Change | No Change | No Change | No Change |
| PGD2 | Decrease | Increase | Increase | Increase |
| 15-mPGD2 | Decrease | Increase | Increase | Increase |
| DP1 Agonist | No Change | No Change | No Change | No Change |
| DP2 Agonist | Decrease | Increase | Increase | Increase |
| 15-mPGD2 + DP1 Antagonist | Decrease | Increase | Increase | Increase |
| 15-mPGD2 + DP2 Antagonist | No Change | No Change | No Change | No Change |
Visualizing the Mechanism: PGD2 Receptor Signaling Pathways
The following diagram illustrates the distinct signaling pathways activated by the DP1 and DP2 receptors.
Sources
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboprost - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 8. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
A Researcher's Guide to Positive and Negative Controls for 15-Methylprostaglandin D2 Experiments
The Central Role of 15-Methylprostaglandin D2 and its Receptors
Prostaglandin D2 is a key bioactive lipid derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism.[1] It exerts its diverse biological effects primarily through two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor, also known as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[1][2] These two receptors often trigger opposing downstream signaling cascades.
-
DP1 Receptor: Typically couples to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway is often associated with vasodilation and the inhibition of platelet aggregation.[3][4]
-
DP2 Receptor (CRTH2): Primarily couples to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP. Activation of the DP2 receptor also mobilizes intracellular calcium and is strongly linked to the chemotaxis and activation of immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[2][5]
15-methyl-PGD2 is a valuable tool for researchers as it is a metabolically stable analog of PGD2 and exhibits high selectivity as a potent agonist for the DP2 receptor, with significantly less activity at the DP1 receptor. This selectivity allows for the specific interrogation of DP2-mediated pathways.
The Imperative for Rigorous Controls
Given the dual receptor system for PGD2 and the potential for off-target effects, a comprehensive set of controls is essential to unequivocally attribute an observed biological response to the specific action of 15-methyl-PGD2 on the DP2 receptor. The following sections detail the rationale and selection of appropriate positive and negative controls.
Positive Controls: Establishing a Verifiable Agonist Response
Positive controls are crucial for confirming that the experimental system is responsive and capable of detecting the expected biological effect.
| Control Compound | Primary Target | Mechanism of Action | Typical Experimental Use |
| Prostaglandin D2 (PGD2) | DP1 and DP2 Receptors | Natural, non-selective agonist. | To establish a baseline response mediated by both DP1 and DP2 receptors.[2] |
| BW245C | DP1 Receptor | Selective agonist. | To specifically activate the DP1 receptor pathway and differentiate its effects from DP2-mediated responses.[6][7] |
| 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) | DP2 Receptor | Selective agonist; a metabolite of PGD2. | To specifically activate the DP2 receptor, corroborating the effects observed with 15-methyl-PGD2.[8][9] |
| 15(R)-methyl-PGD2 | DP2 Receptor | Potent and selective agonist. | As a highly potent alternative or comparator to 15-methyl-PGD2 for inducing DP2-mediated effects. |
Negative Controls: Ensuring Specificity and Ruling Out Confounding Factors
Negative controls are equally critical for validating that the observed effects are not due to experimental artifacts, off-target interactions, or the vehicle used to deliver the compounds.
| Control Type | Specific Compound/Control | Mechanism of Action | Typical Experimental Use |
| Selective DP2/CRTH2 Antagonist | Fevipiprant (QAW039) | Potent and selective competitive antagonist of the DP2 receptor. | To demonstrate that the effects of 15-methyl-PGD2 are specifically mediated by the DP2 receptor. Pre-treatment with Fevipiprant should block the response to 15-methyl-PGD2.[10][11] |
| CAY10471 (TM30089) | Highly potent and selective antagonist of the DP2 receptor. | To confirm the DP2-specificity of the observed effects, often used in preclinical models.[12][13] | |
| PGD2 Synthase Inhibitor | AT-56 | Inhibitor of lipocalin-type PGD synthase (L-PGDS), preventing the synthesis of endogenous PGD2. | To assess the contribution of endogenously produced PGD2 in the experimental system.[14][15] |
| Vehicle Control | Ethanol, DMSO, or Methyl Acetate followed by dilution in aqueous buffer. | The solvent used to dissolve the lipid-soluble prostaglandins. | To ensure that the solvent itself does not elicit a biological response. All treatments, including the untreated control, should contain the same final concentration of the vehicle. |
| Inactive Epimer | 15(S)-methyl-PGD2 | Stereoisomer of 15(R)-methyl-PGD2 with significantly lower potency at the DP2 receptor. | To demonstrate the stereospecificity of the receptor interaction. |
Signaling Pathway Overview
The differential signaling initiated by the activation of DP1 and DP2 receptors is a critical aspect of PGD2 biology. The following diagram illustrates these divergent pathways.
Caption: PGD2 signaling pathways via DP1 and DP2 receptors.
Experimental Workflow: A Self-Validating System
To ensure the trustworthiness of your data, each experiment should be designed as a self-validating system. The following workflow illustrates how to integrate positive and negative controls.
Caption: A self-validating experimental workflow for 15-methyl-PGD2 studies.
Detailed Experimental Protocols
The following are example protocols for common assays used to study the effects of 15-methyl-PGD2. Note: Optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental condition.
Preparation of Prostaglandin Solutions
Prostaglandins are lipids and are often supplied in an organic solvent such as methyl acetate, ethanol, or DMSO.
-
To prepare a stock solution, evaporate the organic solvent under a gentle stream of nitrogen.
-
Immediately dissolve the prostaglandin in a solvent of choice, such as ethanol or DMSO, to a high concentration (e.g., 1-10 mg/mL).
-
For use in cell-based assays, dilute the stock solution in an appropriate aqueous buffer or cell culture medium to the final desired concentration. It is recommended not to store the aqueous solution for more than one day.
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This assay measures the directed migration of eosinophils towards a chemoattractant.
-
Cell Preparation: Isolate human eosinophils from peripheral blood of healthy donors. Resuspend the cells in a suitable assay medium (e.g., RPMI 1640 with 10% FCS and 10 mM HEPES) at a concentration of 1-2 x 10^5 cells/50 µL.[16]
-
Assay Setup:
-
Add 29 µL of the chemoattractant (15-methyl-PGD2, PGD2, or vehicle control) to the lower wells of a modified Boyden chamber.
-
For negative control experiments, pre-incubate the eosinophils with a DP2 antagonist (e.g., Fevipiprant or CAY10471) for 15-30 minutes before adding them to the upper wells.
-
Carefully place the filter membrane (typically 5 µm pore size for eosinophils) over the lower wells.
-
Add 50 µL of the cell suspension to the upper wells.[16]
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1 hour.[16]
-
Quantification: After incubation, remove the filter and wipe off the non-migrated cells from the top surface. Stain the migrated cells on the bottom surface of the filter and count them under a microscope. Alternatively, collect the cells from the lower chamber and count them using a flow cytometer.[16]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: Plate cells expressing the DP2 receptor (e.g., transfected HEK293 cells or primary immune cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer (e.g., HBSS).
-
For antagonist experiments, add the DP2 antagonist to the wells and incubate for the desired time.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.[17]
-
Establish a baseline fluorescence reading for each well.
-
Inject the agonist (15-methyl-PGD2, positive controls, or vehicle) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Cytokine Release Assay
This assay measures the release of cytokines from immune cells following stimulation.
-
Cell Preparation: Isolate primary immune cells (e.g., human PBMCs) and seed them in a 96-well plate at an appropriate density.[18]
-
Stimulation:
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
Quantification: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit or a multiplex immunoassay (e.g., Luminex).[1]
Conclusion
The study of 15-methylprostaglandin D2 and its role in DP2 receptor signaling holds significant promise for understanding and potentially treating a range of inflammatory and allergic diseases. However, the integrity of this research is fundamentally dependent on the implementation of a robust and comprehensive set of controls. By carefully selecting and applying the positive and negative controls outlined in this guide, researchers can build a self-validating experimental framework that ensures the specificity, reliability, and ultimate impact of their findings.
References
-
The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. PubMed Central. [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
Fevipiprant, an oral prostaglandin DP2 receptor (CRTh2) antagonist, in allergic asthma uncontrolled on low-dose inhaled corticosteroids. ERS Publications. [Link]
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Prostaglandin D2 (or PGD2). Wikipedia. [Link]
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Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. National Institutes of Health. [Link]
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Specific inhibition of L-PGDS by AT-56. A, human CSF L-PGDS (-trace). ResearchGate. [Link]
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Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma. PubMed Central. [Link]
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Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils. PubMed Central. [Link]
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Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis. PubMed. [Link]
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The Role of Endothelial L-PGDS in the Pro-Angiogenic and Anti-Inflammatory Effects of Low-Dose Alcohol Consumption. MDPI. [Link]
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DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice. PubMed. [Link]
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A Comparative Guide for Researchers: 15-Methylprostaglandin D2 vs. Prostaglandin D2
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid mediators, prostaglandin D2 (PGD2) has long been recognized as a key player in a multitude of physiological and pathological processes, from sleep regulation to the inflammatory cascades of allergic asthma. However, its inherent instability has posed challenges for its use as a stable research tool. This has led to the development of synthetic analogs, among which 15-methylprostaglandin D2 (15-methyl PGD2) has emerged as a particularly potent and selective agent. This guide provides a comprehensive comparison of these two molecules, delving into their structural differences, receptor interactions, functional consequences, and metabolic fates, supported by experimental data and detailed protocols to empower your research.
At a Glance: Key Physicochemical and Biological Properties
| Property | Prostaglandin D2 (PGD2) | 15-Methylprostaglandin D2 (15-methyl PGD2) |
| Chemical Formula | C20H32O5 | C21H34O5 |
| Molar Mass | 352.5 g/mol | 366.5 g/mol |
| Nature | Endogenous Prostaglandin | Synthetic Analog of PGD2 |
| Primary Receptor Targets | DP1 (PTGDR) and DP2 (CRTH2) | Highly selective for DP2 (CRTH2) |
| Metabolic Stability | Prone to rapid enzymatic degradation and non-enzymatic dehydration | Designed for enhanced metabolic stability |
The Critical Distinction: Structure and its Functional Implications
The fundamental difference between PGD2 and 15-methyl PGD2 lies in a single, strategically placed methyl group at the carbon-15 position of the aliphatic side chain. This seemingly minor modification has profound consequences for the molecule's biological activity and stability.
Prostaglandin D2 (PGD2) is a naturally occurring prostanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Its structure features a cyclopentane ring and two hydroxyl groups, one of which, at the 15-position, is a key site for metabolic inactivation.
15-Methylprostaglandin D2 , a synthetic analog, incorporates a methyl group at this vulnerable C-15 position. This methylation serves a dual purpose: it sterically hinders the enzymatic oxidation of the 15-hydroxyl group, thereby increasing the molecule's metabolic stability, and it significantly enhances the compound's affinity and selectivity for the DP2 receptor.
Receptor Binding and Downstream Signaling: A Tale of Two Pathways
PGD2 exerts its diverse biological effects by activating two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor (also known as CRTH2). These receptors are coupled to different G proteins and trigger opposing downstream signaling cascades. 15-methyl PGD2, in contrast, demonstrates a strong preference for the DP2 receptor.
The DP1 Receptor Pathway: Relaxation and Anti-Inflammatory Signals
Activation of the DP1 receptor, which is coupled to a Gs protein, leads to the stimulation of adenylyl cyclase. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP typically mediates smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation. In the context of inflammation, DP1 signaling can have anti-inflammatory effects, such as inducing eosinophil apoptosis[1].
The DP2 (CRTH2) Receptor Pathway: Pro-Inflammatory Responses
The DP2 receptor, on the other hand, is coupled to a Gi protein. Its activation by a ligand inhibits adenylyl cyclase, leading to a decrease in cAMP levels. More importantly, it triggers the release of intracellular calcium stores, a key event in the activation of various immune cells. The DP2 receptor is predominantly expressed on Th2 lymphocytes, eosinophils, and basophils, and its activation is strongly associated with pro-inflammatory and allergic responses, including chemotaxis, degranulation, and cytokine release[2].
Figure 1. Signaling pathways of PGD2 and 15-methyl PGD2.
Potency and Selectivity: A Quantitative Comparison
Experimental data robustly demonstrates the superior potency and selectivity of 15-methyl PGD2 for the DP2 receptor compared to its endogenous counterpart.
| Parameter | Prostaglandin D2 (PGD2) | 15-Methylprostaglandin D2 | Reference |
| Eosinophil Chemotaxis (EC50) | ~10 nM | ~1.7 nM | [2] |
| Eosinophil CD11b Expression (EC50) | Not explicitly stated, but less potent than 15-methyl PGD2 | ~1.4 nM | [3] |
| Eosinophil Actin Polymerization (EC50) | Not explicitly stated, but less potent than 15-methyl PGD2 | ~3.8 nM | [3] |
| DP1 Receptor Activation (cAMP increase in platelets) | Active | Minimal to no activity | [2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
As the data illustrates, 15-methyl PGD2 is approximately 5-fold more potent than PGD2 in inducing eosinophil chemotaxis, a critical process in allergic inflammation mediated by the DP2 receptor[2]. Conversely, its activity on the DP1 receptor is negligible, highlighting its utility as a selective tool for studying DP2-mediated effects.
Metabolic Stability: The Advantage of Methylation
The therapeutic and experimental utility of PGD2 is hampered by its rapid in vivo degradation. Two primary pathways contribute to its inactivation:
-
Enzymatic Degradation: The key enzyme responsible for the initial and rate-limiting step in prostaglandin catabolism is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme specifically oxidizes the hydroxyl group at the C-15 position to a ketone, rendering the molecule biologically inactive[4][5].
-
Non-enzymatic Dehydration: PGD2 is chemically unstable and can spontaneously dehydrate to form J-series prostaglandins, such as 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2)[1].
The methylation at the C-15 position in 15-methyl PGD2 provides a steric shield, protecting the adjacent hydroxyl group from oxidation by 15-PGDH. This structural modification significantly enhances its metabolic stability, leading to a longer biological half-life and making it a more reliable tool for in vitro and in vivo studies.
Experimental Protocols: A Guide to Functional Characterization
To facilitate rigorous and reproducible research, we provide detailed, step-by-step methodologies for key experiments used to characterize and compare the activity of PGD2 and 15-methyl PGD2.
Protocol 1: In Vitro Chemotaxis Assay of Human Eosinophils
This assay quantifies the chemotactic response of eosinophils to PGD2 and its analogs, a hallmark of DP2 receptor activation.
Figure 2. Workflow for an in vitro eosinophil chemotaxis assay.
Methodology:
-
Eosinophil Isolation: Isolate primary human eosinophils from peripheral blood of healthy donors using a negative selection immunomagnetic cell separation kit. Purity should be assessed by flow cytometry and should be >98%.
-
Cell Preparation: Resuspend the purified eosinophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Ligand Preparation: Prepare a serial dilution of PGD2 and 15-methyl PGD2 in the assay buffer.
-
Assay Setup: Add the diluted ligands or buffer control to the lower wells of a 96-well chemotaxis plate (e.g., with a 5 µm pore size polycarbonate membrane).
-
Cell Addition: Carefully place the upper chamber into the lower wells and add 50 µL of the eosinophil suspension to each upper well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Cell Quantification: After incubation, remove the upper chamber. Quantify the number of migrated cells in the lower chamber using a flow cytometer or by manual counting with a hemocytometer.
-
Data Analysis: Plot the number of migrated cells against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each compound.
Protocol 2: Measurement of Intracellular Calcium Mobilization
This assay directly measures the activation of the Gi-coupled DP2 receptor by monitoring changes in intracellular calcium levels.
Methodology:
-
Cell Loading: Load isolated eosinophils (or a cell line stably expressing the human DP2 receptor) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Baseline Measurement: Resuspend the cells in the assay buffer and measure the baseline fluorescence using a fluorescence plate reader or a flow cytometer.
-
Ligand Addition: Add varying concentrations of PGD2 or 15-methyl PGD2 to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence intensity is plotted against the ligand concentration to generate a dose-response curve and calculate the EC50.
Protocol 3: cAMP Measurement for DP1 Receptor Activity
This assay is used to assess the activation of the Gs-coupled DP1 receptor by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Use a cell line that endogenously expresses the DP1 receptor (e.g., platelets or a recombinant cell line).
-
Cell Stimulation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. Then, stimulate the cells with various concentrations of PGD2 or 15-methyl PGD2 for a defined time (e.g., 15 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the measured cAMP concentrations against the ligand concentrations to generate a dose-response curve and determine the EC50.
Conclusion: Choosing the Right Tool for Your Research
Both PGD2 and 15-methyl PGD2 are valuable tools for investigating the complex biology of the PGD2 signaling axis.
-
Prostaglandin D2 remains the essential endogenous ligand for studying the integrated physiological effects of both DP1 and DP2 receptor activation. Its use is critical for understanding the natural biological context of PGD2 signaling.
-
15-Methylprostaglandin D2 , with its enhanced potency, high selectivity for the DP2 receptor, and improved metabolic stability, is an indispensable tool for specifically dissecting the roles of the DP2 receptor in health and disease. Its stability and selectivity make it particularly well-suited for in vivo studies and for use as a reference compound in high-throughput screening assays for novel DP2 receptor modulators.
By understanding the distinct properties and appropriate applications of each of these molecules, researchers can design more precise and insightful experiments to unravel the complexities of prostaglandin signaling and its role in human health and disease.
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Monneret, G., et al. (2003). 15(R)-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355. [Link]
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Saleh, A., et al. (2016). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Journal of Leukocyte Biology, 99(1), 147-157. [Link]
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A Researcher's Guide to CRTH2 Receptor Agonists: A Comparative Analysis of 15-methylprostaglandin D2 and Other Key Modulators
For researchers in immunology, inflammation, and drug discovery, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, represents a pivotal target for therapeutic intervention.[1][2] This G protein-coupled receptor (GPCR) is a key player in the orchestra of allergic inflammation, primarily activated by its endogenous ligand, prostaglandin D2 (PGD2).[3][4] Activation of CRTH2 on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils triggers a cascade of pro-inflammatory responses, including cell migration, activation, and cytokine release.[5][6] Consequently, the study of CRTH2 agonists is paramount to unraveling the complexities of allergic diseases like asthma and atopic dermatitis.[3][7]
This guide provides an in-depth comparison of 15-methylprostaglandin D2 (15-methyl PGD2) with other notable CRTH2 receptor agonists. We will delve into their respective potencies, selectivities, and the experimental frameworks used to characterize their activity, offering a robust resource for scientists navigating this critical area of research.
The Central Role of CRTH2 in Allergic Inflammation
PGD2, predominantly produced by mast cells, is a key mediator in allergic responses.[3][4] Its biological effects are mediated through two distinct receptors: the DP1 receptor, which is coupled to adenylyl cyclase and often associated with anti-inflammatory effects, and the CRTH2 receptor, which signals through Gαi to elicit pro-inflammatory responses.[3][5] Upon agonist binding, CRTH2 activation leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium (Ca2+) mobilization, culminating in chemotaxis and cellular activation.[4][5] This signaling cascade is central to the recruitment of eosinophils and Th2 lymphocytes to sites of inflammation.[4][5]
CRTH2 Signaling Pathway
The binding of an agonist to the CRTH2 receptor initiates a conformational change, leading to the activation of the associated heterotrimeric G protein, Gαi. This sets off a downstream signaling cascade that is crucial for the pro-inflammatory functions mediated by this receptor.
Caption: CRTH2 receptor signaling cascade upon agonist binding.
A Comparative Analysis of CRTH2 Agonists
The utility of a CRTH2 agonist in research is determined by its potency, selectivity, and metabolic stability. Here, we compare 15-methyl PGD2 to its parent compound, PGD2, and other known agonists.
15-methylprostaglandin D2: A Potent and Selective Tool
15-methyl PGD2, particularly the 15(R) stereoisomer, has emerged as a highly potent and selective CRTH2 agonist.[1][3] The methyl group at the C-15 position confers resistance to metabolism by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in prostaglandin degradation, thus providing greater stability for in vitro and in vivo studies.
Notably, the stereochemistry at the C-15 position dramatically influences activity. 15(R)-methyl-PGD2 is significantly more potent than the naturally occurring 15(S) configuration.[1][3] In fact, 15(R)-methyl-PGD2 is reported to be approximately 5 times more potent than PGD2 itself in inducing eosinophil chemotaxis.[3]
Performance Comparison of Key CRTH2 Agonists
The following table summarizes the reported potencies of various CRTH2 agonists in functional assays. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Agonist | Assay | Cell Type | EC50 (nM) | Reference |
| 15(R)-methyl PGD2 | Chemotaxis | Human Eosinophils | 1.7 | [3] |
| PGD2 | Chemotaxis | Human Eosinophils | 10 | [3] |
| 15(S)-methyl PGD2 | Chemotaxis | Human Eosinophils | 128 | [3] |
| Indomethacin | Calcium Mobilization | CRTH2-transfected K562 cells | ~50 | [8] |
| Indomethacin | Chemotaxis | Human Th2 cells, Eosinophils, Basophils | 50-500 | [8] |
Note: The potency of indomethacin as a CRTH2 agonist is significantly lower than that of the prostaglandin analogs.
Other notable CRTH2 agonists include metabolites of PGD2, such as 13,14-dihydro-15-keto-PGD2 (DK-PGD2) and Δ12-PGJ2, which also exhibit selective agonist activity at the CRTH2 receptor.[5] The non-steroidal anti-inflammatory drug (NSAID) indomethacin has been identified as a CRTH2 agonist, albeit with lower potency than PGD2 and its analogs.[8][9] This off-target effect is an important consideration when using indomethacin in experimental models where CRTH2 signaling may be a confounding factor.
Experimental Protocols for Assessing CRTH2 Agonist Activity
To rigorously compare CRTH2 agonists, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Experimental Workflow for Agonist Characterization
A typical workflow for characterizing a novel CRTH2 agonist involves a series of in vitro assays to determine its potency and selectivity, followed by in vivo studies to assess its physiological effects.
Caption: A stepwise workflow for the comprehensive characterization of CRTH2 agonists.
Calcium Mobilization Assay
This assay is a primary screening method to determine the potency of a compound in activating CRTH2, which signals through a Gαi pathway leading to an increase in intracellular calcium.
Principle: Cells expressing the CRTH2 receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and subsequent receptor activation, the release of calcium from intracellular stores leads to an increase in fluorescence, which can be measured in real-time.
Step-by-Step Methodology:
-
Cell Culture: Culture cells endogenously expressing CRTH2 (e.g., human eosinophils, basophils) or a cell line stably transfected with the human CRTH2 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Preparation: Prepare serial dilutions of the test agonists (e.g., 15-methyl PGD2, PGD2) in a suitable assay buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system. Measure the baseline fluorescence for a short period.
-
Agonist Addition: The instrument then adds the agonist solutions to the respective wells.
-
Kinetic Reading: Immediately following agonist addition, measure the fluorescence intensity kinetically for a defined period (e.g., 2-3 minutes) to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Eosinophil Chemotaxis Assay
This functional assay directly measures the ability of a CRTH2 agonist to induce the migration of eosinophils, a key event in allergic inflammation.
Principle: The chemotactic response of eosinophils towards a concentration gradient of a CRTH2 agonist is measured using a multi-well chamber system (e.g., Boyden chamber).
Step-by-Step Methodology:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using density gradient centrifugation followed by negative selection with magnetic beads.
-
Chamber Preparation: Prepare a multi-well chemotaxis chamber with a microporous membrane separating the upper and lower wells.
-
Agonist Loading: Add serial dilutions of the CRTH2 agonists to the lower wells of the chamber. The assay buffer is added to the control wells.
-
Cell Loading: Resuspend the isolated eosinophils in assay buffer and add them to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Cell Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the migrated cells on the lower surface of the membrane using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using flow cytometry.
-
Data Analysis: Calculate the number of migrated cells for each agonist concentration. Plot the number of migrated cells against the log of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value and the maximum chemotactic response.
Concluding Remarks
The selection of an appropriate CRTH2 agonist is critical for the success of research aimed at understanding the role of this receptor in health and disease. 15(R)-methyl PGD2 stands out as a superior tool due to its high potency, selectivity for CRTH2 over the DP1 receptor, and enhanced metabolic stability. This guide provides a framework for comparing 15-methyl PGD2 with other agonists and offers detailed protocols for the functional characterization of these important research compounds. By employing these robust experimental approaches, researchers can confidently dissect the intricate role of CRTH2 in the pathophysiology of allergic and inflammatory disorders, paving the way for the development of novel therapeutics.
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Monneret, G., Cossette, C., Gravel, S., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. Journal of Pharmacology and Experimental Therapeutics, 304(1), 349-355. [Link]
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- 9. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 15-Methylprostaglandin D2 and DK-PGD2
This guide provides a detailed comparison of the efficacy of two key prostaglandin D2 (PGD2) analogs: 15-methylprostaglandin D2 (specifically, the 15(R)-methyl stereoisomer) and DK-PGD2 (13,14-dihydro-15-keto-prostaglandin D2). As researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of these compounds is critical for designing targeted experiments and advancing therapeutic strategies, particularly in the context of allergic inflammation and other immune responses. This document will delve into their mechanisms of action, present available efficacy data, and provide detailed experimental protocols for their evaluation.
Introduction to PGD2 Analogs
Prostaglandin D2 (PGD2) is a primary mediator released from activated mast cells and other immune cells, playing a pivotal role in allergic diseases such as asthma and allergic rhinitis.[1] Its biological effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to adenylyl cyclase, and the DP2 receptor (also known as CRTH2), which signals through Gαi, leading to a decrease in intracellular cAMP and an increase in intracellular calcium.[1][2] The development of stable and selective analogs of PGD2 has been instrumental in dissecting the specific roles of these receptors in various physiological and pathological processes.
15-methylprostaglandin D2 , particularly the 15(R) stereoisomer, is a synthetic analog designed for increased potency and stability.[3] In contrast, DK-PGD2 is a major in vivo metabolite of PGD2. Both compounds have garnered significant interest for their potent and selective agonist activity at the DP2 receptor, a key player in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[3]
Mechanism of Action: DP2 Receptor Signaling
Both 15-methylprostaglandin D2 and DK-PGD2 exert their primary effects through the activation of the DP2 receptor.[3] This receptor is highly expressed on key effector cells of the type 2 immune response.[1] Upon ligand binding, the DP2 receptor couples to a Gαi protein, initiating a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits of the G protein activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical signal for a variety of cellular responses, including chemotaxis, degranulation, and changes in cell shape and adhesion.[1]
Comparative Efficacy: A Synthesis of Experimental Data
Disclaimer: The data presented below are compiled from different studies and experimental systems. Direct comparison of absolute EC50 values should be made with caution. The relative potency to the parent molecule, PGD2, provides a more standardized measure for comparison across studies.
| Compound | Assay | Cell Type | Parameter | EC50 (nM) | Relative Potency vs. PGD2 | Reference |
| 15(R)-methyl-PGD2 | Eosinophil Chemoattraction | Human Eosinophils | Cell Migration | 1.7 | ~5.9x more potent | [3] |
| DK-PGD2 | ILC2 Migration | Human ILC2s | Cell Migration | 14.2 | ~1.2x more potent | |
| PGD2 | Eosinophil Chemoattraction | Human Eosinophils | Cell Migration | 10 | 1x (Reference) | [3] |
| PGD2 | ILC2 Migration | Human ILC2s | Cell Migration | 17.4 | 1x (Reference) |
From this synthesized data, 15(R)-methyl-PGD2 emerges as a highly potent DP2 receptor agonist , demonstrating significantly greater potency than the parent molecule PGD2 in inducing eosinophil migration.[3] DK-PGD2 also displays potent agonist activity at the DP2 receptor , with an efficacy for inducing ILC2 migration that is comparable to, and slightly more potent than, PGD2.
The choice between these two analogs in a research setting will depend on the specific experimental goals. 15(R)-methyl-PGD2, with its exceptional potency, is an excellent tool for eliciting robust DP2-mediated responses at low nanomolar concentrations. DK-PGD2, as a key biological metabolite, is invaluable for studies aiming to understand the physiological and pathological roles of endogenous PGD2 degradation pathways.
Experimental Protocols for Efficacy Assessment
To enable researchers to conduct their own comparative studies, we provide the following detailed, self-validating experimental protocols for key functional assays.
Eosinophil Shape Change Assay
This assay provides a rapid and sensitive measure of eosinophil activation in response to DP2 receptor agonists.
Principle: Activation of eosinophils via the DP2 receptor leads to cytoskeletal rearrangements, resulting in a change from a rounded to a polarized, amoeboid shape. This change in cell morphology can be quantified by flow cytometry as an increase in the forward scatter (FSC) of the cells.
Step-by-Step Methodology:
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy donors using standard methods (e.g., negative selection with magnetic beads). Purity should be >98% as assessed by cytological staining.
-
Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10^6 cells/mL.
-
Stimulation:
-
Add 100 µL of the eosinophil suspension to flow cytometry tubes.
-
Prepare serial dilutions of 15-methylprostaglandin D2 and DK-PGD2 in the same buffer.
-
Add 100 µL of the agonist solutions (or buffer as a negative control) to the cells to achieve the desired final concentrations.
-
Incubate at 37°C for 5-10 minutes.
-
-
Data Acquisition: Immediately acquire data on a flow cytometer. Gate on the eosinophil population based on their characteristic side scatter (SSC) and forward scatter (FSC) properties.
-
Analysis:
-
Determine the mean FSC of the eosinophil population for each condition.
-
Express the data as a percentage of the maximal FSC change observed with a saturating concentration of a potent agonist.
-
Plot the percentage of maximal FSC change against the log of the agonist concentration to generate dose-response curves and calculate EC50 values.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of granular contents from mast cells upon activation, a key event in allergic responses.
Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released along with histamine and other mediators upon degranulation. Its enzymatic activity in the cell supernatant can be quantified using a colorimetric substrate.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., LAD2 human mast cells or RBL-2H3 rat basophilic leukemia cells) under appropriate conditions. For studies involving IgE-mediated degranulation, sensitize the cells with IgE overnight.
-
Cell Preparation: Wash the cells twice with a HEPES-buffered saline solution containing 0.04% BSA. Resuspend the cells in the same buffer at a density of 5 x 10^5 cells/mL.
-
Stimulation:
-
Aliquot 50 µL of the cell suspension into a 96-well plate.
-
Add 50 µL of the PGD2 analog solutions at various concentrations (or buffer for spontaneous release). For a positive control (total release), add 50 µL of 0.5% Triton X-100.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase, to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Measurement:
-
Stop the reaction by adding 200 µL of a stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the formula: (% Release) = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] * 100.
-
Generate dose-response curves and determine the EC50 values for each PGD2 analog.
-
Conclusion
Both 15-methylprostaglandin D2 and DK-PGD2 are potent and selective agonists of the DP2 receptor, making them valuable tools for investigating the role of this receptor in health and disease. While 15(R)-methyl-PGD2 appears to exhibit superior potency in eosinophil activation assays, DK-PGD2's role as a key in vivo metabolite provides a crucial physiological context. The choice of analog will ultimately be dictated by the specific research question. The experimental protocols provided herein offer a robust framework for conducting comparative efficacy studies and further elucidating the distinct biological activities of these important PGD2 analogs.
References
-
Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 153(Suppl 1), S243–S253. [Link]
-
Monneret, G., Li, H., Vasilescu, J., Schratl, P., Gurbuxani, S., Henderson, W. R. Jr, & Kanaoka, Y. (2005). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. The Journal of Immunology, 175(10), 6518–6525. [Link]
-
Schuligoi, R., Sturm, E., Luschnig, P., Gollmann, P., Heinemann, A., Peskar, B. A., & Schratl, P. (2010). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. The Journal of Allergy and Clinical Immunology, 125(3), 707–714.e1-7. [Link]
-
Ulven, T., & Kostenis, E. (2006). Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation. Current topics in medicinal chemistry, 6(13), 1427–1444. [Link]
-
Willetts, L., Ochkur, S. I., Jacobsen, E. A., Lee, J. J., & Lacy, P. (2014). Eosinophil shape change and secretion. Methods in molecular biology (Clifton, N.J.), 1178, 111–128. [Link]
-
Kirshenbaum, A. S., Yin, Y., Sundstrom, J. B., Bandara, G., & Metcalfe, D. D. (2019). Description and Characterization of a Novel Human Mast Cell Line for Scientific Study. International journal of molecular sciences, 20(22), 5520. [Link]
Sources
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 15-Methylprostaglandin D2: Unraveling its Selective Affinity for the CRTH2 Receptor
For researchers and drug development professionals navigating the complexities of prostaglandin signaling, the selective targeting of specific receptors is paramount. This guide provides an in-depth comparison of the activity of 15-methylprostaglandin D2 (15-mPGD2) on two key prostaglandin D2 (PGD2) receptors: the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, and the Prostaglandin D2 receptor 1 (DP1). Through an objective analysis of experimental data, we will elucidate the pronounced selectivity of 15-mPGD2 for CRTH2, offering valuable insights for its application as a potent research tool in studies of allergic inflammation and other immune responses.
The Dichotomy of Prostaglandin D2 Signaling: CRTH2 vs. DP1
Prostaglandin D2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including the regulation of sleep, body temperature, and inflammatory responses. Its effects are primarily transduced through two distinct G protein-coupled receptors (GPCRs), CRTH2 and DP1, which often mediate opposing cellular functions.
CRTH2 (DP2) is a Gαi-coupled receptor predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[1][2] Its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+), promoting chemotaxis and the release of pro-inflammatory mediators.[2] This positions CRTH2 as a key player in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.
DP1 , in contrast, is a Gαs-coupled receptor.[3][4] Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[3][4] This signaling cascade is often associated with anti-inflammatory effects, including the inhibition of platelet aggregation and relaxation of smooth muscle.[3]
The divergent signaling pathways of these two receptors underscore the necessity for selective agonists and antagonists to dissect their individual roles in health and disease. 15-methylprostaglandin D2, particularly the 15(R) stereoisomer, has emerged as a valuable tool for its potent and selective activation of the CRTH2 receptor.
Visualizing the Divergent Signaling Cascades
To fully appreciate the basis of 15-mPGD2's selective utility, it is crucial to visualize the distinct intracellular signaling pathways initiated by CRTH2 and DP1 activation.
Caption: DP1 activation leads to a Gαs-mediated increase in cAMP.
Quantitative Comparison: 15-mPGD2 Potency at CRTH2 vs. DP1
The cornerstone of 15-mPGD2's utility as a research tool is its remarkable selectivity for the CRTH2 receptor over the DP1 receptor. This selectivity is not merely qualitative but is substantiated by robust quantitative experimental data.
| Ligand | Receptor | Assay Type | Endpoint | Potency (EC50) | Reference |
| 15(R)-methyl-PGD2 | CRTH2 | Eosinophil Chemotaxis | Cell Migration | 1.7 nM | [5] |
| 15(R)-methyl-PGD2 | CRTH2 | Eosinophil CD11b Expression | Upregulation of CD11b | 1.4 nM | [6] |
| 15(R)-methyl-PGD2 | CRTH2 | Eosinophil Actin Polymerization | F-actin formation | 3.8 nM | [6] |
| 15(R)-methyl-PGD2 | DP1 | Platelet Aggregation | cAMP accumulation | >10,000 nM (>10 µM) | [6] |
As the data clearly illustrate, 15(R)-methyl-PGD2 is a highly potent agonist at the CRTH2 receptor, with EC50 values in the low nanomolar range for various cellular responses. In stark contrast, its activity at the DP1 receptor is negligible, with an EC50 value exceeding 10,000 nM. This represents a selectivity of over 5,000-fold for CRTH2-mediated responses compared to DP1-mediated responses, establishing 15(R)-methyl-PGD2 as an exceptionally selective tool for probing CRTH2 function.
Experimental Protocols for Determining Receptor Selectivity
The determination of a compound's receptor selectivity relies on well-established and validated experimental methodologies. Here, we provide detailed, step-by-step protocols for key assays used to characterize the activity of ligands like 15-mPGD2 at the CRTH2 and DP1 receptors.
Radioligand Binding Assay: Assessing Binding Affinity
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. [2]This protocol outlines a competitive binding assay to determine the Ki of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human CRTH2 or DP1 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2).
-
A fixed concentration of radioligand (e.g., [3H]PGD2) at a concentration near its Kd.
-
Varying concentrations of the unlabeled test compound (e.g., 15-mPGD2).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM PGD2).
-
-
Initiate the binding reaction by adding a specific amount of the prepared cell membranes (e.g., 20-50 µg of protein).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), as determined in preliminary kinetic experiments.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a suitable buffer, using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Measuring Cellular Responses
Functional assays are essential to confirm that the binding of a ligand to its receptor translates into a biological response and to determine its potency (EC50) and efficacy.
This assay measures the increase in intracellular calcium upon activation of the Gαi-coupled CRTH2 receptor.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells expressing the CRTH2 receptor into a black-walled, clear-bottom 96-well plate and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Addition and Measurement:
-
Prepare a separate 96-well plate with varying concentrations of the test compound (15-mPGD2).
-
Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and automated compound addition.
-
Establish a baseline fluorescence reading for a short period.
-
The instrument then automatically adds the test compound from the compound plate to the cell plate.
-
Immediately following compound addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
This assay measures the accumulation of intracellular cAMP following the activation of the Gαs-coupled DP1 receptor.
Step-by-Step Protocol:
-
Cell Stimulation:
-
Plate cells expressing the DP1 receptor in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (15-mPGD2) and a known DP1 agonist as a positive control.
-
Incubate at 37°C for a defined period to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as those based on competitive immunoassays (e.g., HTRF, AlphaScreen, or ELISA) or bioluminescent reporter systems.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced at each concentration of the test compound.
-
Plot the cAMP concentration as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The experimental evidence unequivocally demonstrates that 15-methylprostaglandin D2, particularly the 15(R) isomer, is a potent and highly selective agonist for the CRTH2 receptor. Its robust activation of CRTH2-mediated signaling pathways, coupled with its negligible activity at the DP1 receptor, makes it an invaluable pharmacological tool. For researchers investigating the role of CRTH2 in allergic inflammation, immune cell trafficking, and other Th2-driven pathologies, 15-mPGD2 provides a precise means to stimulate this receptor without the confounding effects of DP1 activation. The detailed protocols provided in this guide offer a validated framework for independently verifying these findings and for characterizing novel compounds targeting these critical prostaglandin receptors.
References
-
Monneret, G., Gravel, S., Diamond, M., Rokach, J., & Powell, W. S. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. The Journal of Immunology, 170(6), 3267-3272. [Link]
-
Schuligoi, R., Sturm, E., & Heinemann, A. (2010). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. Pharmacology & Therapeutics, 125(1), 1-13. [Link]
-
Ahmad, A. S., & Dore, S. (2014). Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia. In Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. CRC Press/Taylor & Francis. [Link]
-
Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 152(2), 244-253. [Link]
-
Sawyer, N., Cauchon, E., Chateauneuf, A., Cruz, R. P., Nicholson, D. W., Metters, K. M., & O'Neill, G. P. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British journal of pharmacology, 137(7), 1163–1172. [Link]
-
Hata, A. N., & Breyer, R. M. (2004). Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation. Pharmacology & therapeutics, 103(2), 147–166. [Link]
Sources
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- 2. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 15R-methyl-PGD2 and 15S-methyl-PGD2 Activity: A Guide for Researchers
In the intricate world of lipid signaling, the stereochemistry of a molecule can dramatically alter its biological function. This principle is vividly illustrated in the case of the synthetic prostaglandin D2 (PGD2) analogs, 15R-methyl-PGD2 and 15S-methyl-PGD2. While differing only in the orientation of a methyl group at the 15th carbon, these two epimers exhibit markedly distinct activities at the PGD2 receptors, DP1 and DP2 (also known as CRTH2). This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies in immunology, inflammation, and drug development.
The Critical Role of Stereochemistry at Carbon 15
Prostaglandin D2 is a key lipid mediator synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and PGD synthases. It exerts its diverse physiological and pathological effects by binding to two distinct G protein-coupled receptors: DP1 and DP2.[1] The natural configuration of the hydroxyl group at carbon 15 in PGD2 is 'S'. The introduction of a methyl group at this position enhances metabolic stability. However, the spatial arrangement of this methyl group, either in the 'R' or 'S' configuration, dictates the molecule's affinity and potency for the DP1 and DP2 receptors.
Unraveling the Differential Receptor Activity
The primary distinction between 15R-methyl-PGD2 and 15S-methyl-PGD2 lies in their profound selectivity and potency for the DP2 receptor.
15R-methyl-PGD2: A Potent and Selective DP2 Receptor Agonist
Experimental evidence has consistently demonstrated that 15R-methyl-PGD2, the epimer with the "unnatural" R-configuration, is a highly potent and selective agonist for the DP2 receptor.[2] This receptor is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, and its activation is strongly linked to the orchestration of allergic and inflammatory responses.[3]
Studies on human eosinophils have shown that 15R-methyl-PGD2 is significantly more potent than both the natural ligand PGD2 and its 15S-epimer in inducing DP2-mediated responses. For instance, in an eosinophil chemotaxis assay, 15R-methyl-PGD2 exhibited an EC50 value of 1.7 nM, making it approximately 5 times more potent than PGD2 (EC50 of 10 nM) and a striking 75 times more potent than 15S-methyl-PGD2 (EC50 of 128 nM).[2]
15S-methyl-PGD2: A Profile of Mixed and Muted Activity
In stark contrast, 15S-methyl-PGD2 is a considerably weaker agonist at the DP2 receptor.[2] While it retains some activity, its potency is dramatically lower than that of the 15R epimer. However, some evidence suggests that 15S-methyl-PGD2 may have a relatively greater activity at the DP1 receptor compared to 15R-methyl-PGD2, although it is still less potent than PGD2 itself.[2] The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which generally has anti-inflammatory and vasodilatory effects.[4][5]
Quantitative Comparison of Functional Potency
The following table summarizes the key experimental data highlighting the differential activity of these two PGD2 analogs.
| Compound | Receptor Target | Biological Readout | Cell Type | EC50 Value | Reference |
| 15R-methyl-PGD2 | DP2 | Eosinophil Chemotaxis | Human Eosinophils | 1.7 nM | [2] |
| PGD2 | DP2 | Eosinophil Chemotaxis | Human Eosinophils | 10 nM | [2] |
| 15S-methyl-PGD2 | DP2 | Eosinophil Chemotaxis | Human Eosinophils | 128 nM | [2] |
| 15R-methyl-PGD2 | DP1 | Platelet cAMP Elevation | Human Platelets | >10,000 nM | |
| 15S-methyl-PGD2 | DP1 | Platelet cAMP Elevation | Human Platelets | More active than 15R-methyl-PGD2, but less than PGD2 | [2] |
Signaling Pathways: A Tale of Two Receptors
The divergent biological effects of 15R-methyl-PGD2 and 15S-methyl-PGD2 can be attributed to the distinct signaling cascades initiated by the DP1 and DP2 receptors.
DP2 Receptor Signaling Pathway
Activation of the DP2 receptor, potently triggered by 15R-methyl-PGD2, couples to a Gi protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of downstream signaling pathways, including the AKT pathway.[6][7] These events ultimately result in cellular responses critical to allergic inflammation, such as chemotaxis, degranulation, and actin polymerization.[8]
Experimental Methodologies
To empower researchers to validate and expand upon these findings, we provide detailed protocols for key experiments used to characterize the activity of these PGD2 analogs.
Experimental Workflow: Eosinophil Chemotaxis Assay
Step-by-Step Protocol: Eosinophil Chemotaxis Assay
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy human donors using negative immunomagnetic selection to achieve high purity.
-
Reagent Preparation: Prepare serial dilutions of 15R-methyl-PGD2, 15S-methyl-PGD2, and PGD2 (as a control) in a suitable buffer (e.g., RPMI with 1% FBS).
-
Assay Setup:
-
Add the prepared agonist solutions to the lower wells of a multi-well chemotaxis chamber (e.g., a Boyden chamber).
-
Carefully place a microporous filter membrane (typically with a 5 µm pore size) over the lower wells.
-
Add the isolated eosinophil suspension (e.g., at 5 x 10^6 cells/mL) to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1 to 3 hours to allow for cell migration.
-
Analysis:
-
After incubation, remove the filter membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields for each well.
-
Plot the number of migrated cells against the agonist concentration and use a non-linear regression analysis to determine the EC50 value for each compound.
-
Step-by-Step Protocol: Platelet cAMP Measurement
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors in citrate-containing tubes. Centrifuge the blood at a low speed to separate the PRP.
-
Platelet Isolation: Further process the PRP to obtain a washed platelet suspension.
-
Agonist Stimulation:
-
Pre-incubate the platelet suspension with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of 15R-methyl-PGD2, 15S-methyl-PGD2, or a known DP1 agonist (as a positive control) to the platelet suspension.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the platelets to release intracellular contents.
-
Measure the cAMP concentration in the lysate using a commercially available enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Normalize the cAMP levels to the protein concentration of the platelet lysate.
-
Plot the cAMP concentration against the agonist concentration to determine the potency of each compound in stimulating DP1-mediated signaling.
-
Conclusion and Recommendations
The choice between 15R-methyl-PGD2 and 15S-methyl-PGD2 is critically dependent on the research objective.
-
For selective activation of the DP2 receptor and the study of its role in allergic inflammation, eosinophil and basophil biology, and Th2 cell responses, 15R-methyl-PGD2 is the unequivocally superior tool . Its high potency and selectivity make it an invaluable asset for elucidating the downstream consequences of DP2 signaling.
-
15S-methyl-PGD2, due to its weak and mixed activity profile, is generally not recommended for studies requiring potent and selective receptor activation. However, it may serve as a useful negative control in experiments with 15R-methyl-PGD2 to demonstrate the stereospecificity of the observed effects.
By understanding the distinct structure-activity relationships of these two prostaglandin analogs, researchers can make more informed decisions in their experimental design, ultimately leading to more precise and impactful scientific discoveries.
References
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DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. (Source: NIH) [Link]
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Prostaglandin D2-Mediated DP2 and AKT Signal Regulate the Activation of Androgen Receptors in Human Dermal Papilla Cells. (Source: MDPI) [Link]
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15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. (Source: PubMed) [Link]
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Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2. (Source: PNAS) [Link]
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Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience) [Link]
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Prostaglandin D2-Mediated DP2 and AKT Signal Regulate the Activation of Androgen Receptors in Human Dermal Papilla Cells. (Source: PubMed) [Link]
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What are DP1 inhibitors and how do they work? (Source: Patsnap Synapse) [Link]
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Prostaglandin DP1 receptor. (Source: Wikipedia) [Link]
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Radioligand binding methods: practical guide and tips. (Source: PubMed) [Link]
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(PDF) Prostaglandin D2-Mediated DP2 and AKT Signal Regulate the Activation of Androgen Receptors in Human Dermal Papilla Cells. (Source: ResearchGate) [Link]
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Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. (Source: NIH) [Link]
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Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. (Source: PNAS) [Link]
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PGD2/DP1 signaling deficiency ameliorates experimental autoimmune encephalitis. (Source: The Journal of Immunology) [Link]
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Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. (Source: PMC) [Link]
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Radioligand Binding Studies. (Source: Springer Nature Experiments) [Link]
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Prostaglandin DP2 receptor. (Source: Wikipedia) [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Source: University of Regensburg) [Link]
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A Researcher's Guide to Cross-Desensitization Experiments Using 15-Methylprostaglandin D2
For researchers in immunology, pharmacology, and drug development, dissecting the intricate signaling pathways of prostanoid receptors is a critical endeavor. Prostaglandin D2 (PGD2) is a key inflammatory mediator, exerting its effects through two distinct G protein-coupled receptors: the DP1 receptor, which signals through Gs to increase intracellular cyclic AMP (camp), and the DP2 receptor (also known as CRTH2), which couples to Gi and/or Gq to induce calcium mobilization and other pro-inflammatory responses.[1][2] Distinguishing the activity of novel compounds at these two receptors is paramount for understanding their therapeutic potential and off-target effects.
Cross-desensitization is a powerful pharmacological technique used to determine if two different agonists act on the same receptor. This guide provides an in-depth comparison of ligands used in such experiments, with a special focus on the highly selective DP2 agonist, 15-methylprostaglandin D2 (15-methyl-PGD2), and provides detailed protocols for its application.
Understanding the Key Players: A Comparative Look at PGD2 Receptor Ligands
The choice of agonist is critical for the success and interpretability of cross-desensitization experiments. An ideal agonist should exhibit high potency and selectivity for its target receptor. Here, we compare 15-methyl-PGD2 with other commonly used PGD2 receptor ligands.
15(R)-methyl-PGD2: The High-Fidelity DP2 Agonist
15(R)-methyl-PGD2 has emerged as a superior tool for studying the DP2 receptor due to its high potency and remarkable selectivity.[3] Its methyl substitution at the 15-position confers resistance to metabolic degradation, providing a more stable and sustained receptor activation compared to the endogenous ligand, PGD2.[3]
Key Advantages of 15(R)-methyl-PGD2:
-
High Potency: It is approximately five times more potent than PGD2 in activating the DP2 receptor, with a reported EC50 value of 1.7 nM in eosinophil chemoattraction assays.[3]
-
Exceptional Selectivity: Crucially, 15(R)-methyl-PGD2 shows negligible activity at the DP1 receptor, making it an ideal tool for specifically probing DP2 signaling pathways without the confounding effects of DP1 activation.[3]
-
Metabolic Stability: Its resistance to metabolism ensures a more consistent and prolonged effect in in vitro and in vivo studies.[3]
Other Relevant Ligands:
-
Prostaglandin D2 (PGD2): The endogenous ligand for both DP1 and DP2 receptors.[1] While physiologically relevant, its lack of selectivity makes it less suitable for definitively dissecting the individual roles of each receptor in cross-desensitization studies.
-
DK-PGD2 (13,14-dihydro-15-keto-PGD2): A metabolite of PGD2 that also acts as a selective DP2 receptor agonist.[4] While useful, 15(R)-methyl-PGD2 generally exhibits higher potency.
-
BW245C: A selective DP1 receptor agonist, essential for studying DP1-mediated responses and for control experiments in cross-desensitization assays.[4]
-
Laropiprant (MK-0524): A potent and selective DP1 receptor antagonist, used to block DP1 signaling and confirm the specificity of DP1-mediated effects.[2]
-
Ramatroban (BAY u3405) and TM30089: Potent and selective DP2 receptor antagonists, critical for validating that the observed effects of DP2 agonists are indeed mediated by the DP2 receptor.[5][6]
Comparative Data of PGD2 Receptor Ligands
The following table summarizes the binding affinities (Ki) and/or functional potencies (EC50/IC50) of key ligands at the DP1 and DP2 receptors, providing a quantitative basis for their comparison.
| Ligand | Receptor | Ki (nM) | EC50/IC50 (nM) | Reference(s) |
| PGD2 | DP1 | ~21 | - | [4] |
| DP2 | 2.4 - 8.6 | 10 | [3][7][8] | |
| 15(R)-methyl-PGD2 | DP1 | >1000 | >1000 | [3] |
| DP2 | - | 1.7 | [3] | |
| DK-PGD2 | DP1 | - | Inactive | [4] |
| DP2 | 20 | - | [4] | |
| BW245C | DP1 | 250 | - | [4] |
| DP2 | Inactive | Inactive | [4] | |
| Laropiprant (MK-0524) | DP1 | - | - | [2] |
| Ramatroban (BAY u3405) | DP2 | - | 113 (IC50) | [9] |
| TM30089 | DP2 | 0.60 | 1.2 (IC50) | [5] |
The Principle of Cross-Desensitization
Receptor desensitization is a physiological process where prolonged or repeated exposure to an agonist leads to a diminished response. In the context of GPCRs, this often involves receptor phosphorylation and internalization. Cross-desensitization experiments leverage this phenomenon. If pre-treatment with a high concentration of one agonist (the "desensitizing" agonist) significantly attenuates the response to a subsequent challenge with a second agonist, it strongly suggests that both agonists act on the same receptor. Conversely, if the response to the second agonist remains intact, it implies that the two agonists act on different receptors.
Experimental Workflow: A Step-by-Step Guide
The following diagram and protocol outline a typical cross-desensitization experiment to investigate the interaction of a test compound with the DP2 receptor, using 15-methyl-PGD2 as the selective DP2 agonist.
Caption: Experimental workflow for a cross-desensitization experiment.
Detailed Protocol for a Calcium Mobilization-Based Cross-Desensitization Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
I. Cell Preparation:
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the human DP2 receptor (e.g., HEK293-hDP2, CHO-hDP2, or primary human eosinophils) to an optimal density.
-
Harvesting: Gently harvest the cells and wash them once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cell Seeding: Resuspend the cells in the assay buffer and seed them into a black-walled, clear-bottom 96-well plate at a predetermined optimal density.
-
Dye Loading: Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer. Add an equal volume of the dye solution to each well and incubate the plate in the dark at 37°C for 45-60 minutes.
II. Desensitization and Challenge:
-
Compound Plate Preparation: Prepare a separate 96-well plate with your desensitizing and challenge compounds at the desired concentrations.
-
Desensitization:
-
For the control wells, pre-incubate the dye-loaded cells with the assay buffer (vehicle).
-
For the desensitization wells, pre-incubate the cells with a high concentration of the desensitizing agonist (e.g., 100-fold the EC50 of 15-methyl-PGD2) for a predetermined time (e.g., 5-15 minutes) to induce receptor desensitization.
-
-
Challenge: Using a fluorescence plate reader with an integrated liquid handling system, add the challenge agonists to the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-2 minutes).
-
Homologous Desensitization Control: Challenge the desensitized cells with the same agonist (15-methyl-PGD2) to confirm that desensitization has occurred.
-
Cross-Desensitization Test: Challenge the desensitized cells with your test compound or PGD2.
-
Specificity Control: Challenge the desensitized cells with an agonist for a different receptor (e.g., the DP1 agonist BW245C, although this would require a cAMP assay readout, or a non-prostanoid GPCR agonist relevant to the cell type) to ensure the desensitization is specific to the DP2 receptor.
-
III. Data Analysis:
-
Quantification: Determine the peak fluorescence response for each well.
-
Normalization: Normalize the data to the baseline fluorescence before the agonist addition.
-
Comparison: Compare the magnitude of the calcium response in the desensitized wells to the control (vehicle-treated) wells. A significant reduction in the response to the challenge agonist in the desensitized wells indicates that it acts through the same receptor as the desensitizing agonist.
PGD2 Receptor Signaling Pathways
To fully appreciate the mechanism of cross-desensitization, it is essential to understand the distinct signaling cascades initiated by the DP1 and DP2 receptors.
Caption: Signaling pathways of the DP1 and DP2 (CRTH2) receptors.
Interpreting the Results: A Guide for the Perplexed
The beauty of the cross-desensitization experiment lies in its clear, binary-like interpretation.
-
If pre-treatment with 15-methyl-PGD2 abolishes or significantly reduces the calcium response to your test compound: This is strong evidence that your test compound is also an agonist at the DP2 receptor.
-
If pre-treatment with 15-methyl-PGD2 has no effect on the calcium response to your test compound: This suggests that your compound likely acts on a different receptor that also signals through calcium mobilization.
-
Homologous desensitization is a critical control: You must observe a significant reduction in the response to a second challenge with 15-methyl-PGD2 to be confident that the desensitization protocol was effective.
Conclusion: The Power of Precision in Pharmacological Studies
Cross-desensitization experiments, when designed and executed with precision, are an invaluable tool for characterizing the receptor pharmacology of novel compounds. The use of highly potent and selective agonists, such as 15-methyl-PGD2, is paramount for obtaining unambiguous and reliable data. By understanding the principles of receptor signaling and desensitization, and by employing rigorous experimental design, researchers can confidently elucidate the mechanisms of action of new chemical entities, paving the way for the development of more targeted and effective therapeutics.
References
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Patsnap Synapse. (2024, June 25). What are PGD2 receptor modulators and how do they work? Retrieved from [Link]
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Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1. (2025, October 8). PubMed Central. Retrieved from [Link]
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Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2. (2024, December 12). PNAS. Retrieved from [Link]
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Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. PubMed Central. Retrieved from [Link]
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Wikipedia. Prostaglandin DP2 receptor. Retrieved from [Link]
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Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PMC. Retrieved from [Link]
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Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia. Brain Neurotrauma. Retrieved from [Link]
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Expression of PG receptors DP1, DP2 and PPARγ. HL-1 cells were... ResearchGate. Retrieved from [Link]
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Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics. PubMed. Retrieved from [Link]
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Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor. PubMed. Retrieved from [Link]
-
15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. PubMed. Retrieved from [Link]
-
DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice. PubMed. Retrieved from [Link]
-
Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. PNAS. Retrieved from [Link]
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A Comparative Analysis of 15-Methylprostaglandin D2 and Other Prostanoids: A Guide to Evaluating Potency
For researchers, scientists, and drug development professionals navigating the complex landscape of inflammatory and allergic disease research, the selection of appropriate chemical tools is paramount. Prostaglandins, a class of lipid compounds, are critical mediators of a vast array of physiological and pathological processes. Among these, Prostaglandin D2 (PGD2) has garnered significant attention for its dual role in modulating inflammatory responses through its interaction with two distinct G-protein coupled receptors: the DP1 and DP2 receptors.[1][2] This guide provides an in-depth evaluation of the potency of a key synthetic analog, 15-methylprostaglandin D2 (15-methyl-PGD2), in comparison to its parent compound and other relevant prostaglandins. Through an objective lens, we will dissect experimental data, provide detailed methodologies for assessing potency, and offer insights into the causal relationships that underpin experimental choices.
The Dichotomous Nature of Prostaglandin D2 Signaling
Prostaglandin D2 is a major product of mast cells and is implicated in the pathogenesis of allergic diseases such as asthma.[2] Its biological effects are transduced by two receptors with often opposing downstream signaling pathways. The DP1 receptor is coupled to a Gs alpha subunit, and its activation leads to an increase in intracellular cyclic AMP (cAMP), a second messenger associated with smooth muscle relaxation and inhibition of platelet aggregation.[1][3] Conversely, the DP2 receptor (also known as CRTH2) is coupled to a Gi alpha subunit, and its activation results in a decrease in cAMP levels and an increase in intracellular calcium, promoting chemotaxis and activation of inflammatory cells like eosinophils and T-helper type 2 (Th2) cells.[1][4][5] This dual signaling capacity makes the targeted modulation of PGD2 pathways a compelling therapeutic strategy.
The development of selective agonists and antagonists for these receptors is crucial for dissecting their individual roles in health and disease. 15-methylprostaglandin D2 has emerged as a powerful tool in this endeavor due to its enhanced potency and selectivity for the DP2 receptor.
Visualizing the PGD2 Signaling Cascade
To better understand the mechanisms at play, the following diagram illustrates the signaling pathways initiated by the activation of DP1 and DP2 receptors by PGD2.
Caption: PGD2 signaling through DP1 and DP2 receptors.
Comparative Potency of Prostaglandins: A Data-Driven Analysis
The potency of a prostaglandin is a critical determinant of its utility in experimental systems. This is typically quantified by its binding affinity (Ki) to its receptor and its ability to elicit a functional response (EC50 or IC50). The following table summarizes key potency data for 15-methyl-PGD2 and other relevant prostaglandins at the DP1 and DP2 receptors.
| Compound | Receptor | Potency Metric | Value (nM) | Experimental Context |
| 15(R)-methyl-PGD2 | DP2 | EC50 | 1.7 | Eosinophil chemoattractant activity[6] |
| PGD2 | DP2 | EC50 | 10 | Eosinophil chemoattractant activity[6] |
| 15(S)-methyl-PGD2 | DP2 | EC50 | 128 | Eosinophil chemoattractant activity[6] |
| PGD2 | DP1 | Ki | ~0.5-1 | Radioligand binding assays[7] |
| PGE2 | DP1 | Ki | >100-fold less potent than PGD2 | Radioligand binding assays[7] |
| PGF2α | DP1 | Ki | >100-fold less potent than PGD2 | Radioligand binding assays[7] |
| BW245C | DP1 | - | Selective Agonist | Functional and binding assays[1][4] |
| DK-PGD2 | DP2 | - | Selective Agonist | Functional assays[3][8] |
Note: This table is a compilation of data from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
The data clearly demonstrates the significantly enhanced potency of 15(R)-methyl-PGD2 as a DP2 receptor agonist compared to its parent compound, PGD2, and its 15(S) stereoisomer.[6] The unnatural R-configuration at the 15-carbon position confers a remarkable increase in activity, making it an invaluable tool for selectively probing DP2 receptor function.
Experimental Protocols for Evaluating Prostaglandin Potency
To ensure the trustworthiness and reproducibility of potency data, it is essential to employ well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for two key assays used to characterize prostaglandin receptor ligands.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human DP1 or DP2 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled PGD2 (e.g., [³H]-PGD2) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., 15-methyl-PGD2 or other prostaglandins).
-
To determine non-specific binding, add a high concentration of unlabeled PGD2 to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay: Assessing G-Protein Coupling
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.
Workflow Diagram:
Caption: Workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human DP1 or DP2 receptor in a suitable growth medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
For DP1 (Gs-coupled) receptor agonism: Add increasing concentrations of the test compound and incubate for a specific time.
-
For DP2 (Gi-coupled) receptor agonism: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of increasing concentrations of the test compound to measure the inhibition of this stimulated cAMP production.
-
Terminate the reaction by lysing the cells.
-
-
cAMP Quantification:
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). These assays are typically based on a competitive binding format where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
For DP1 agonism: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
For DP2 agonism: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-stimulated response).
-
Conclusion and Future Directions
The data and methodologies presented in this guide underscore the superior potency of 15(R)-methylprostaglandin D2 as a selective DP2 receptor agonist. Its enhanced activity compared to PGD2 and its 15(S)-methyl counterpart makes it an indispensable tool for elucidating the specific roles of the DP2 receptor in inflammatory and allergic responses. The detailed experimental protocols provided offer a robust framework for researchers to conduct their own comparative potency studies, ensuring data integrity and reproducibility.
As our understanding of the intricate roles of prostaglandin receptors in various diseases continues to evolve, the development and rigorous evaluation of selective and potent chemical probes like 15-methyl-PGD2 will remain at the forefront of therapeutic innovation. Future research should focus on further characterizing the in vivo efficacy and pharmacokinetic properties of such compounds to translate these potent in vitro activities into tangible therapeutic benefits.
References
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Pettipher, R. (2008). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 153(S1), S191–S199. [Link]
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Schratl, P., et al. (2007). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Journal of Leukocyte Biology, 81(5), 1206-1216. [Link]
-
Maher, S. A., et al. (2015). Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. European Respiratory Journal, 45(4), 1108-1120. [Link]
-
Patsnap Synapse. (2024). What are PGD2 receptor modulators and how do they work? [Link]
-
Bandeira-Melo, C., et al. (2011). Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils. British Journal of Pharmacology, 162(7), 1686-1700. [Link]
-
Ahmad, A. S., et al. (2013). Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia. Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. [Link]
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Wikipedia. (n.d.). Prostaglandin DP2 receptor. [Link]
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Wikipedia. (n.d.). Prostaglandin DP1 receptor. [Link]
-
Wikipedia. (n.d.). Prostaglandin D2. [Link]
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Schulze, T., et al. (2022). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. Proceedings of the National Academy of Sciences, 119(42), e2208752119. [Link]
-
Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. The Journal of Immunology, 170(6), 3245-3250. [Link]
-
Thivierge, M., et al. (2008). Targeting the Prostaglandin D2 Receptors DP1 and CRTH2 for Treatment of Inflammation. Basic & Clinical Pharmacology & Toxicology, 102(3), 231-238. [Link]
-
Zhang, X., et al. (2022). Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2. Proceedings of the National Academy of Sciences, 119(50), e2210049119. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 15-Methylprostaglandin D2
This guide provides essential safety and logistical information for the proper disposal of 15-methylprostaglandin D2. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed, step-by-step methodology grounded in established safety protocols and regulatory compliance. Our commitment is to furnish the scientific community with knowledge that extends beyond product application, fostering a culture of safety and environmental responsibility in the laboratory.
The Imperative of Proper Chemical Disposal
Prostaglandin analogs, such as 15-methylprostaglandin D2, are potent bioactive lipids. While invaluable in research, their physiological activity necessitates meticulous handling and disposal to mitigate potential health risks and environmental contamination. Improper disposal can lead to unforeseen biological effects and regulatory non-compliance. This guide is built on the foundational principles of Expertise, Experience, and Trustworthiness to ensure every step is a self-validating system for safety.
Hazard Identification and Risk Assessment: The First Line of Defense
Before handling any chemical, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1][2][3][4] The SDS for prostaglandin analogs will provide critical information on physical and chemical properties, health hazards, and safe handling procedures.
Based on available data for similar prostaglandin compounds, researchers should be aware of the following potential hazards:
-
Reproductive Toxicity : Some prostaglandin analogs are known to have effects on fertility or the unborn child.[5][6] Pregnant individuals should avoid exposure.[6]
-
Flammability : Prostaglandin analogs may be supplied in flammable organic solvents such as ethanol or methyl acetate.[5][7] These solutions present a fire risk and require storage away from heat and ignition sources.[7]
-
Acute Toxicity : While some prostaglandins are not classified as acutely toxic, others may be harmful if swallowed.[2][6]
Table 1: Key Hazard Considerations for Prostaglandin Analogs
| Hazard Category | Potential Risks and Considerations | Recommended Precautions |
| Health Hazards | Potential for reproductive toxicity, acute toxicity (if swallowed). May cause eye irritation.[2][5][7] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[2][7] |
| Physical Hazards | Often dissolved in flammable solvents.[5][7] | Store in a cool, well-ventilated area away from ignition sources. Use non-sparking tools for handling.[7] |
| Environmental Hazards | Avoid release into the environment; do not empty into drains.[2] | Dispose of as hazardous chemical waste according to institutional and local regulations.[6] |
Step-by-Step Disposal Protocol for 15-Methylprostaglandin D2
This protocol is a comprehensive workflow designed to ensure the safe and compliant disposal of 15-methylprostaglandin D2 and its associated waste.
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Eye Protection : Safety glasses or goggles are mandatory to protect against splashes.[2]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are essential. If you intend to reuse the gloves, clean them before removal and allow them to air out.[2]
-
Body Protection : A lab coat should be worn to protect skin and clothing.
All handling and disposal of 15-methylprostaglandin D2, especially when in a volatile solvent, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal.[8]
-
Designated Hazardous Waste Container : Use a dedicated, properly labeled hazardous waste container for all materials contaminated with 15-methylprostaglandin D2.[9][10][11] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof cap.[11]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "15-methylprostaglandin D2".[9][10] Also, list any solvents present and their approximate concentrations. Do not use abbreviations or chemical formulas.[10]
-
What to Collect :
-
Unused or expired 15-methylprostaglandin D2 solutions.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Rinsate from cleaning contaminated glassware. Use a minimal amount of a suitable solvent (e.g., ethanol or acetone) for rinsing and collect it in the hazardous waste container.
-
Diagram 1: Chemical Waste Segregation Workflow
Sources
- 1. acs.org [acs.org]
- 2. chemos.de [chemos.de]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. foodb.ca [foodb.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. usbioclean.com [usbioclean.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
